molecular formula C11H19NO B3021750 2-(Aminomethyl)adamantan-2-ol CAS No. 24779-98-4

2-(Aminomethyl)adamantan-2-ol

Cat. No.: B3021750
CAS No.: 24779-98-4
M. Wt: 181.27 g/mol
InChI Key: KTBCLFLXXIIDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)adamantan-2-ol is a functionalized adamantane derivative of significant interest in medicinal chemistry research. This compound features both an aminomethyl and a hydroxyl group on the same bridge carbon of the rigid, lipophilic adamantane scaffold. The adamantane moiety is well-known for its ability to enhance the lipophilicity and metabolic stability of molecules, which can positively modulate their therapeutic index . This compound serves as a valuable precursor and building block in organic synthesis, particularly for the development of novel pharmaceutical candidates. Researchers are exploring adamantane derivatives for a wide range of biological activities. Notably, studies on structurally similar adamantane compounds have demonstrated potent antibacterial properties against a panel of Gram-positive and Gram-negative bacteria . Furthermore, adamantane derivatives are extensively investigated for their antiviral potential; some analogs exhibit moderate to high inhibitory activity against viruses such as influenza A (H1N1), including strains resistant to the established drug rimantadine . The mechanism of action for such compounds may not be limited to blocking the M2 proton channel like classical adamantane antivirals, but could involve other viral targets, making them promising for overcoming resistance . The structural rigidity imposed by the adamantane core also makes derivatives like this compound useful in material science and as chiral auxiliaries or ligands in enantioselective catalysis, owing to the defined spatial arrangement of functional groups . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBCLFLXXIIDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28529-71-7
Record name NSC145166
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

synthesis of 2-(Aminomethyl)adamantan-2-ol from adamantanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)adamantan-2-ol from Adamantanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can enhance the pharmacological properties of therapeutic agents.[1][2] Among its many derivatives, this compound stands out as a valuable building block, incorporating both a primary amine and a tertiary alcohol on the same carbon atom of the cage structure. This unique arrangement offers potential for novel interactions with biological targets. This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic route to this compound, commencing from the readily available starting material, adamantanone. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer expert insights into the practical considerations for achieving high yields and purity.

Introduction: The Significance of the Adamantane Moiety

The adamantane nucleus, a perfectly symmetrical, strain-free tricyclic alkane, has found widespread application in drug design.[3] Its cage-like structure imparts a unique combination of properties, including high metabolic stability and the ability to anchor pharmacophores in a precise three-dimensional orientation.[2] These characteristics have been successfully leveraged in drugs such as Amantadine, an antiviral agent, and Memantine, used in the treatment of Alzheimer's disease.[4] The synthesis of novel adamantane derivatives, particularly those with vicinal functional groups, continues to be an area of active research for the development of new therapeutic agents.[5]

This guide focuses on the synthesis of this compound, a compound of interest due to its potential as a synthon for more complex molecules and for its own inherent biological activity. The synthetic strategy outlined herein is a two-step process involving the formation of a cyanohydrin intermediate followed by its reduction.

Synthetic Strategy: A Two-Step Approach

The most direct and efficient pathway for the involves two key transformations:

  • Cyanohydrin Formation: The nucleophilic addition of a cyanide source to the carbonyl group of adamantanone to yield 2-hydroxyadamantane-2-carbonitrile.

  • Nitrile Reduction: The subsequent reduction of the nitrile functionality to a primary amine, yielding the target β-amino alcohol.

This overall synthetic workflow can be visualized as follows:

G Adamantanone Adamantanone Cyanohydrin 2-Hydroxyadamantane-2-carbonitrile (Adamantanone Cyanohydrin) Adamantanone->Cyanohydrin Step 1: Cyanohydrin Formation (e.g., TMSCN or NaCN/H+) FinalProduct This compound Cyanohydrin->FinalProduct Step 2: Nitrile Reduction (e.g., LiAlH4) G Adamantanone Adamantanone Alkoxide Tetrahedral Alkoxide Intermediate Adamantanone->Alkoxide Nucleophilic Attack Cyanide ⁻C≡N Cyanohydrin Adamantanone Cyanohydrin Alkoxide->Cyanohydrin Protonation HCN H-CN Cyanide_regen ⁻C≡N G Cyanohydrin Adamantanone Cyanohydrin (or silylated derivative) ImineAnion Imine Anion Intermediate Cyanohydrin->ImineAnion 1. LiAlH₄ (Hydride Addition) Dianion Dianion Intermediate ImineAnion->Dianion 2. LiAlH₄ (Hydride Addition) Workup Aqueous Workup (H₂O/H⁺) Dianion->Workup FinalProduct This compound Workup->FinalProduct

References

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

The adamantane scaffold represents a cornerstone in medicinal chemistry, giving rise to therapeutics with significant impact in virology and neurology.[1][2][3] Its rigid, lipophilic cage structure is a unique starting point for drug design, often conferring favorable pharmacokinetic properties.[4][5] While compounds like amantadine and memantine are well-characterized, the specific mechanism of action for many of its derivatives, including 2-(Aminomethyl)adamantan-2-ol, remains to be elucidated. This guide, therefore, ventures into the realm of hypothesis, building upon the established pharmacology of its structural relatives to propose and meticulously outline a research framework for uncovering the therapeutic potential of this novel molecule. We will proceed not with a rigid template, but with a logical exploration of the most probable mechanisms, grounded in scientific precedent and coupled with robust, verifiable experimental designs.

The Compound in Focus: this compound

At the heart of our investigation is the molecule this compound. Its structure features the characteristic tricyclic adamantane core, substituted at the 2-position with both an aminomethyl and a hydroxyl group.

CompoundStructureKey Features
This compound this compoundAdamantane cage, primary amine, tertiary alcohol
Memantine MemantineAdamantane cage, primary amine
Amantadine AmantadineAdamantane cage, primary amine

The presence of the primary amine is a critical feature, shared with both the NMDA receptor antagonist memantine and the antiviral M2 proton channel inhibitor amantadine.[2][3] The additional hydroxyl group at the bridgehead position introduces polarity and potential for hydrogen bonding, which could significantly alter its interaction with biological targets compared to its predecessors. This structural nuance is the foundation of our mechanistic hypotheses.

Primary Hypothesis: Uncompetitive Antagonism of the NMDA Receptor

The most compelling hypothesis for the mechanism of action of this compound is its potential role as an N-methyl-D-aspartate (NMDA) receptor antagonist.

The Rationale: A Legacy of Neuromodulation

Memantine, a simple aminoadamantane derivative, has established the clinical utility of this class of compounds in treating neurodegenerative disorders like Alzheimer's disease.[2] Its therapeutic effect stems from its action as a low-affinity, uncompetitive antagonist of the NMDA receptor.[6] Overactivation of this receptor, leading to excessive calcium influx, is a key pathway in excitotoxicity and neuronal cell death.[6]

The structural similarity of this compound to memantine suggests it may share this target. The protonated amine at physiological pH could interact with the magnesium binding site within the NMDA receptor's ion channel, effectively blocking ion flow.[6] The adamantane cage itself would provide the necessary lipophilicity to partition into the membrane and access this site.

Visualizing the Hypothesized NMDA Receptor Interaction

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel (Open) NMDA_R->Ca_Channel Activates Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Excessive Ca²⁺ Influx Leads to Molecule This compound Molecule->Ca_Channel Blocks

Caption: Hypothesized antagonism of the NMDA receptor by this compound.

Experimental Validation Protocol: In Vitro Electrophysiology

To rigorously test this hypothesis, a detailed electrophysiological study is required.

Objective: To determine if this compound functionally inhibits NMDA receptor-mediated currents in a voltage-dependent manner, characteristic of an open-channel blocker.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably co-expressing the GluN1 and GluN2A subunits of the NMDA receptor.[7] Alternatively, primary cortical neurons can be used for a more physiologically relevant system.

  • Patch-Clamp Recording:

    • Perform whole-cell voltage-clamp recordings.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Use an external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to activate the receptors, and a magnesium-free solution to prevent endogenous block.

    • Apply this compound at varying concentrations to the external solution and measure the resulting current.

  • Data Analysis:

    • Construct a concentration-response curve to determine the IC₅₀ value.

    • Assess the voltage-dependency of the block by applying voltage ramps or steps and measuring the current at different membrane potentials in the presence and absence of the compound. A stronger block at more negative potentials is indicative of an open-channel mechanism.

ParameterExpected Outcome for NMDA Antagonist
IC₅₀ A measurable and potent inhibitory concentration.
Voltage Dependency Increased block at hyperpolarized potentials.
Kinetics Rapid on/off binding kinetics.

Secondary Hypothesis: Inhibition of the Influenza A M2 Proton Channel

The historical precedent of amantadine and rimantadine necessitates the investigation of this compound as a potential antiviral agent.[2][8]

The Rationale: A Structural Heritage of Antiviral Activity

Amantadine and its derivatives are known to block the M2 proton channel of the influenza A virus, a crucial step in the viral replication cycle.[2] This channel is a tetrameric protein that allows protons to enter the virion upon endocytosis, facilitating the uncoating of the viral RNA. The adamantane cage of amantadine is thought to bind within the hydrophobic pore of the channel, while the protonated amine interacts with key residues, physically occluding the channel.[2]

This compound possesses the core adamantane structure and the primary amine, making it a plausible candidate for M2 channel inhibition. The hydroxyl group could potentially form additional hydrogen bonds with residues in the channel, possibly altering its binding affinity and efficacy compared to amantadine.

Visualizing the Hypothesized M2 Channel Interaction

M2_Channel cluster_virus Influenza A Virion M2_Channel M2 Proton Channel RNA_Release Viral RNA Release M2_Channel->RNA_Release Triggers Molecule This compound Molecule->M2_Channel Blocks Protons H⁺ (from endosome) Protons->M2_Channel Influx

Caption: Hypothesized blockage of the M2 proton channel by this compound.

Experimental Validation Protocol: Plaque Reduction Assay

A classic virological assay can be employed to screen for antiviral activity.

Objective: To determine if this compound inhibits the replication of influenza A virus in a cell culture model.

Methodology:

  • Cell Culture: Grow a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells.

  • Virus Infection: Infect the cell monolayer with a known titer of an amantadine-sensitive strain of influenza A virus.

  • Compound Treatment: After allowing for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

  • Incubation and Staining: Incubate the plates for 2-3 days to allow for plaque formation. Subsequently, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the EC₅₀ (the concentration that reduces the number of plaques by 50%). A cytotoxicity assay (e.g., MTT assay) should be run in parallel to ensure that the observed effect is not due to cell death.

ParameterExpected Outcome for Antiviral Agent
EC₅₀ A low micromolar or nanomolar effective concentration.
Selectivity Index (SI) A high ratio of CC₅₀ (cytotoxic concentration) to EC₅₀, indicating a favorable therapeutic window.

Workflow for Hypothesis Validation

The following diagram outlines the logical progression of experiments to validate the proposed mechanisms of action.

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation Start This compound NMDA_Assay NMDA Receptor Binding/Patch-Clamp Start->NMDA_Assay M2_Assay Influenza Plaque Reduction Assay Start->M2_Assay Neuro_Model Animal Model of Neurodegeneration (e.g., Alzheimer's) NMDA_Assay->Neuro_Model If Active Flu_Model Influenza Infection Animal Model M2_Assay->Flu_Model If Active Conclusion_Neuro Conclusion_Neuro Neuro_Model->Conclusion_Neuro Efficacy Assessment Conclusion_Flu Conclusion_Flu Flu_Model->Conclusion_Flu Efficacy Assessment

Caption: A streamlined experimental workflow for mechanistic validation.

Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action is a journey into the heart of rational drug discovery. The hypotheses presented here, grounded in the rich history of adamantane pharmacology, provide a solid foundation for this exploration. The proposed experimental protocols are designed to be both rigorous and conclusive, allowing for a clear determination of whether this compound acts as an NMDA receptor antagonist, an antiviral M2 channel inhibitor, or perhaps, possesses a novel mechanism of action altogether. The data generated from these studies will be invaluable for the drug development community and may pave the way for a new generation of adamantane-based therapeutics.

References

An In-depth Technical Guide to the Crystal Structure Determination of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination of the crystal structure of 2-(Aminomethyl)adamantan-2-ol. While a definitive crystal structure is not yet publicly available in crystallographic databases, this document outlines the scientific rationale and a robust experimental workflow for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction.

Introduction: The Significance of this compound

Adamantane derivatives form a cornerstone in medicinal chemistry, prized for their rigid, lipophilic cage structure that can enhance the pharmacological properties of drug candidates.[1][2] The adamantane scaffold is a key component in several approved drugs, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The introduction of functional groups, such as an aminomethyl and a hydroxyl group at the C2 position, as in this compound, offers unique opportunities for drug design. These polar groups can engage in specific hydrogen bonding interactions with biological targets, while the adamantane core provides a stable, hydrophobic anchor.

A precise understanding of the three-dimensional arrangement of atoms in this compound is critical for predicting its interactions with protein binding sites and for the rational design of new therapeutics. Single-crystal X-ray diffraction is the most powerful technique for obtaining this detailed structural information.[3][4]

Synthesis of this compound

The foundational step in determining the crystal structure is the synthesis of a pure compound. A documented method for the synthesis of this compound, also known as 2-Hydroxy-2-aminomethyladamantane, involves the hydrogenation of 2-hydroxy-2-cyanoadamantane.[5]

Experimental Protocol: Synthesis
  • Reactants:

    • 2-hydroxy-2-cyanoadamantane

    • Sodium borohydride (NaBH₄)

    • Anhydrous nickel(II) chloride (NiCl₂)

    • tert-Butanol (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-hydroxy-2-cyanoadamantane in tert-butanol.

    • Add sodium borohydride and anhydrous nickel(II) chloride to the solution.

    • Pressurize the vessel with hydrogen gas.

    • Heat the reaction mixture to 70°C and maintain for approximately 12 hours.[5]

    • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

    • Upon completion, the reaction is worked up to isolate the crude product.

    • Purify the crude this compound using recrystallization or column chromatography to obtain a sample of high purity, which is essential for successful crystallization.

Crystallization: The Gateway to a Solved Structure

Obtaining high-quality single crystals is often the most challenging step in structure determination.[4] For a molecule like this compound, which possesses both hydrogen bond donors (amine and hydroxyl groups) and a bulky hydrophobic group, a systematic screening of crystallization conditions is recommended.

Crystallization Methodologies

Several techniques can be employed for the crystallization of small organic molecules.[6][7]

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly and undisturbed.[8]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.[7]

  • Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Screening for Optimal Crystallization Conditions

A high-throughput screening approach is often beneficial, where small amounts of the compound are tested with a wide array of solvents and solvent combinations.[9]

Table 1: Suggested Solvents for Crystallization Screening

Solvent ClassExamplesRationale
Protic Solvents Water, Methanol, Ethanol, IsopropanolCan engage in hydrogen bonding with the amino and hydroxyl groups.
Aprotic Polar Acetone, Acetonitrile, DimethylformamideCan dissolve the compound through dipole-dipole interactions.
Aprotic Nonpolar Hexane, Toluene, DichloromethaneCan be used as anti-solvents or in solvent mixtures to fine-tune solubility.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, its structure can be determined using SCXRD.[4] This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of molecules in the crystal lattice.[3]

Experimental Workflow for SCXRD

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_scxrd Single-Crystal X-ray Diffraction synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification screening Screening of Crystallization Conditions purification->screening growth Growth of Single Crystals screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Step-by-Step Protocol:

  • Crystal Mounting: A high-quality crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.[4]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are then determined using computational methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve its accuracy. This process yields the final crystal structure with precise atomic coordinates.

Anticipated Molecular Interactions and Crystal Packing

The presence of both a primary amine (-NH₂) and a tertiary alcohol (-OH) group in this compound strongly suggests that hydrogen bonding will be a dominant force in its crystal packing. These groups can act as both hydrogen bond donors and acceptors.

It is anticipated that the crystal structure will feature a network of intermolecular hydrogen bonds. For instance, the hydroxyl group of one molecule could donate a hydrogen bond to the nitrogen atom of a neighboring molecule (O-H···N), or to the oxygen atom of another molecule (O-H···O). Similarly, the amine group can donate hydrogen bonds to the oxygen or nitrogen atoms of adjacent molecules (N-H···O or N-H···N). Such interactions are observed in the crystal structures of related adamantane derivatives.[10]

The bulky, non-polar adamantane cages are expected to pack in a way that minimizes void space, driven by van der Waals forces. The interplay between the directional hydrogen bonds and the non-directional van der Waals interactions will ultimately determine the final crystal packing arrangement.

intermolecular_interactions mol1 { this compound |  -OH |  -NH₂ } mol2 { this compound |  -OH |  -NH₂ } mol1:f1->mol2:f2 O-H···N mol3 { this compound |  -OH |  -NH₂ } mol1:f2->mol3:f1 N-H···O mol2:f1->mol3:f1 O-H···O

Conclusion

Determining the crystal structure of this compound is a crucial step in understanding its physicochemical properties and its potential as a scaffold in drug design. This guide provides a comprehensive, scientifically grounded framework for achieving this goal. By following a systematic approach to synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional structure of this promising molecule. The resulting structural information will be invaluable for the future development of novel adamantane-based therapeutics.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive and Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2-(Aminomethyl)adamantan-2-ol, a molecule of interest in medicinal chemistry due to its rigid adamantane core. In the absence of definitive experimental spectra in the public domain, this paper employs a predictive and comparative methodology. By examining the experimentally determined NMR data of the foundational structure, 2-adamantanol, and applying established principles of substituent chemical shift (SCS) effects, we present a detailed theoretical spectrum of the title compound. This work serves as a robust reference for researchers engaged in the synthesis and characterization of adamantane derivatives, offering a logical framework for spectral interpretation and structural verification.

Introduction: The Significance of Adamantane Scaffolds and the Need for Precise Characterization

The adamantane moiety, a perfectly symmetrical, rigid, and lipophilic cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure is frequently incorporated into drug candidates to enhance metabolic stability, modulate receptor binding, and improve pharmacokinetic profiles. This compound represents a synthetically accessible derivative poised for further functionalization, making it a valuable building block in drug discovery programs.

Accurate structural confirmation is a non-negotiable prerequisite for advancing any new chemical entity through the development pipeline. NMR spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution. The precise chemical environment of each proton and carbon nucleus is exquisitely sensitive to subtle changes in the molecular architecture, providing a detailed fingerprint of the compound.

This guide addresses the current gap in publicly available experimental NMR data for this compound. By leveraging a first-principles approach grounded in the analysis of structurally related analogues, we provide a comprehensive predicted ¹H and ¹³C NMR dataset, complete with detailed justifications for the anticipated chemical shifts and coupling patterns.

Foundational Analysis: The NMR Spectrum of 2-Adamantanol

To construct a reliable predicted spectrum for our target molecule, we must first understand the NMR characteristics of its parent structure, 2-adamantanol. The rigid adamantane cage significantly influences the chemical shifts of its constituent protons and carbons.

¹H NMR Spectrum of 2-Adamantanol

The ¹H NMR spectrum of 2-adamantanol, while seemingly complex due to overlapping signals of the adamantane cage protons, can be interpreted with clarity. The key feature is the signal for the proton attached to the carbon bearing the hydroxyl group (H-2).

Proton Assignment Chemical Shift (δ) ppm (DMSO-d₆) Multiplicity
OH~4.54s
H-2~3.65br s
Adamantane Cage~1.37 - 2.06m

Table 1: ¹H NMR Spectral Data for 2-Adamantanol.[1]

The proton at the C-2 position is significantly deshielded to approximately 3.65 ppm due to the electronegativity of the adjacent hydroxyl group. The remaining adamantane protons resonate in the upfield region, typically between 1.37 and 2.06 ppm, reflecting their alkane-like environment. The broadness of the H-2 signal is a common feature in such rigid systems.

¹³C NMR Spectrum of 2-Adamantanol

The proton-decoupled ¹³C NMR spectrum of 2-adamantanol provides a clearer picture of the carbon framework.

Carbon Assignment Chemical Shift (δ) ppm (DMSO-d₆)
C-2~70.0
Adamantane Cage~26.0 - 38.0

Table 2: ¹³C NMR Spectral Data for 2-Adamantanol.[2][3]

The carbon atom bonded to the hydroxyl group (C-2) is deshielded to around 70.0 ppm. The remaining nine carbons of the adamantane cage appear in the aliphatic region of the spectrum. The high symmetry of the unsubstituted adamantane is broken by the hydroxyl group, leading to a greater number of distinct carbon signals than in adamantane itself.

Predictive Analysis: The ¹H and ¹³C NMR Spectra of this compound

The introduction of an aminomethyl group at the C-2 position alongside the existing hydroxyl group will induce predictable changes in the NMR spectra. The following predictions are based on the additive nature of substituent chemical shift effects.

Predicted ¹H NMR Spectrum of this compound

The key changes in the ¹H NMR spectrum will be the appearance of signals for the aminomethyl protons and the disappearance of the H-2 signal, as this position is now a quaternary carbon.

Predicted Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Justification
OH~4.5 - 5.5br sExchangeable proton, position and shape are solvent and concentration dependent.
NH₂~1.5 - 3.0br sExchangeable protons, position and shape are solvent and concentration dependent.
-CH₂-NH₂~2.5 - 3.0sProtons on a carbon adjacent to a nitrogen atom are deshielded.
Adamantane Cage~1.4 - 2.2mThe overall envelope of the cage protons will be slightly shifted due to the new substituent.

Table 3: Predicted ¹H NMR Spectral Data for this compound.

The methylene protons of the aminomethyl group are expected to appear as a singlet in the range of 2.5 - 3.0 ppm. The protons of the hydroxyl and amino groups will be broad singlets, and their chemical shifts will be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will show the most significant changes, with the appearance of a new signal for the aminomethyl carbon and a substantial downfield shift for the C-2 carbon.

Predicted Carbon Assignment Predicted Chemical Shift (δ) ppm Justification
C-2~75 - 80The presence of two electron-withdrawing groups (OH and CH₂NH₂) on the same carbon will cause a significant downfield shift compared to 2-adamantanol.
-CH₂-NH₂~40 - 50The carbon of the aminomethyl group will be in a typical range for an aliphatic carbon attached to a nitrogen.
Adamantane Cage~25 - 40The chemical shifts of the adamantane cage carbons will be subtly altered by the new substituent, leading to a more complex pattern of signals.

Table 4: Predicted ¹³C NMR Spectral Data for this compound.

The C-2 carbon is now a quaternary carbon bearing both an oxygen and a carbon, which will shift its resonance significantly downfield. The introduction of the second substituent at C-2 will further break the symmetry of the adamantane cage, likely resulting in ten distinct signals for the adamantane carbons in the proton-decoupled spectrum.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for adamantane derivatives, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃, or D₂O for the hydrochloride salt). DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.0 ppm, for accurate chemical shift referencing.

NMR Instrument Parameters
  • Spectrometer : Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the adamantane cage protons.

  • ¹H NMR Acquisition :

    • Pulse Angle : A 30-45 degree pulse angle is typically sufficient.

    • Spectral Width : A spectral width of 12-16 ppm is appropriate for most organic molecules.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Decoupling : Acquire a proton-decoupled spectrum to simplify the carbon signals to singlets.

    • Pulse Angle : A 30-45 degree pulse angle is standard.

    • Spectral Width : A wider spectral width of 200-220 ppm is necessary for ¹³C NMR.

    • Relaxation Delay : A longer relaxation delay of 2-5 seconds is often required due to the longer relaxation times of quaternary carbons.

    • Number of Scans : A significantly larger number of scans will be needed compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Visualization of Key Structural and Spectral Relationships

To visually represent the concepts discussed, the following diagrams are provided.

G C2_adamantanol C2 OH_adamantanol OH C2_adamantanol->OH_adamantanol deshields C2 (~70 ppm) H2_adamantanol H2 C2_adamantanol->H2_adamantanol deshields H2 (~3.65 ppm) Cage_adamantanol Adamantane Cage C2_adamantanol->Cage_adamantanol C2_target C2 OH_target OH C2_target->OH_target deshields C2 CH2NH2_target -CH2NH2 C2_target->CH2NH2_target further deshields C2 (Predicted: ~75-80 ppm) Cage_target Adamantane Cage C2_target->Cage_target CH2NH2_target->C2_target deshields CH2 (Predicted: ~40-50 ppm)

Caption: Substituent effects on the C2 carbon chemical shift.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By establishing a baseline with the experimental data of 2-adamantanol and applying fundamental principles of NMR spectroscopy, we have constructed a reliable theoretical framework for the structural interpretation of the title compound. The tabulated predicted chemical shifts, along with the justifications provided, offer a valuable resource for scientists working on the synthesis and characterization of adamantane-based molecules. The experimental protocols outlined herein will aid in the acquisition of high-quality, reproducible NMR data. This work underscores the power of predictive and comparative NMR analysis in modern chemical research, enabling progress even in the absence of readily available experimental data.

References

The Genesis of a Diamondoid: From Crude Oil to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Adamantane Derivatives in Medicine

The story of adamantane, the simplest diamondoid, is a testament to both serendipity and scientific ingenuity. Its journey from an obscure hydrocarbon to a cornerstone of medicinal chemistry began with its discovery in 1933 in petroleum, a finding that opened a new chapter in the study of polyhedral organic compounds.[1][2] However, it was the laboratory synthesis of adamantane that truly unlocked its potential.

The first synthesis was accomplished by Prelog and Seiwerth in 1941.[1][3] This initial method was arduous and produced a very low yield. A significant breakthrough came in 1957 when Schleyer developed a more efficient synthesis through the Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene.[3][4][5] This development made adamantane and its derivatives more readily available for research, paving the way for the exploration of their biological activities.[4][5]

The unique, rigid, and lipophilic cage-like structure of adamantane gives it remarkable properties that have been exploited in drug design.[6][7][8] This "lipophilic bullet" can be functionalized to interact with biological targets, enhancing the pharmacological properties of various compounds.[4]

The First Breakthrough: Adamantane Derivatives as Antiviral Agents

The first major therapeutic success for an adamantane derivative came in the 1960s with the discovery of the antiviral activity of 1-aminoadamantane, better known as amantadine .[1][4][9] Initially developed to prevent influenza A virus replication, its approval for this indication in 1966 marked the birth of adamantane's medicinal chemistry journey.[10][11]

Mechanism of Action: Targeting the Influenza A M2 Proton Channel

Amantadine and its close analog, rimantadine , exert their antiviral effects by targeting the M2 proton channel of the influenza A virus.[10][12][13][14] This channel is crucial for the viral replication cycle, as it allows protons to enter the virus particle, facilitating the uncoating process and the release of viral genetic material into the host cell.[10][12][14][15] By blocking this channel, amantadine and rimantadine effectively halt viral replication.[12][13][15]

Experimental Protocol: Synthesis of Amantadine Hydrochloride

This protocol outlines a representative synthesis of amantadine hydrochloride, a foundational adamantane derivative.

Materials:

  • Adamantane

  • Bromine

  • Formamide

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Bromination of Adamantane: In a round-bottom flask, dissolve adamantane in a suitable solvent. Slowly add bromine dropwise while stirring. The reaction is typically carried out under reflux.

  • Reaction with Formamide (Ritter Reaction): The resulting 1-bromoadamantane is then reacted with formamide. This step introduces the amino group to the adamantane cage.

  • Hydrolysis: The intermediate product is hydrolyzed using a strong base, such as sodium hydroxide, to yield 1-aminoadamantane (amantadine).

  • Salt Formation: The amantadine base is dissolved in a suitable solvent like diethyl ether and treated with hydrochloric acid to precipitate amantadine hydrochloride.

  • Purification: The crude product is then purified by recrystallization to obtain pure amantadine hydrochloride.

Self-Validation: The purity and identity of the synthesized amantadine hydrochloride can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Structure-Activity Relationship of Antiviral Adamantane Derivatives

The discovery of amantadine spurred further research into the structure-activity relationships (SAR) of adamantane derivatives to enhance their antiviral potency and address the emergence of resistant viral strains.[4][9][16] Studies have shown that modifications to the amino group can significantly impact antiviral activity. For instance, the addition of an alpha-methyl group to the aminoethyl side chain, as seen in rimantadine, was found to increase its efficacy compared to amantadine.[12][17]

CompoundStructureAntiviral Activity (IC50, µM) vs. Influenza A/H3N2
Amantadine 1-aminoadamantane>100
Rimantadine 1-(1-adamantyl)ethanamine>100
Glycyl-rimantadine Rimantadine-Glycine conjugate2.83
Leucyl-rimantadine Rimantadine-Leucine conjugate11.2
Tyrosyl-rimantadine Rimantadine-Tyrosine conjugate15.8
Data sourced from a study on synthetic analogues of aminoadamantane as influenza viral inhibitors.[6]

Diagram: Mechanism of Action of Amantadine and Rimantadine

G cluster_virus Influenza A Virus cluster_host Host Cell M2 M2 Proton Channel vRNA Viral RNA M2->vRNA Facilitates Uncoating Cytoplasm Cytoplasm vRNA->Cytoplasm Release into Cytoplasm Endosome Endosome Adamantane Amantadine / Rimantadine Adamantane->M2 Blocks Protons H+ Protons->M2 Enters

Caption: Amantadine and rimantadine block the M2 proton channel of the influenza A virus.

A Serendipitous Turn: Adamantane in Neurodegenerative Diseases

The therapeutic journey of adamantane took an unexpected and significant turn when, in 1968, a patient with Parkinson's disease reported a remarkable improvement in her symptoms after taking amantadine for an influenza infection.[11][18] This serendipitous observation led to the exploration of adamantane derivatives for the treatment of neurodegenerative disorders.

Amantadine in Parkinson's Disease

Further studies confirmed amantadine's efficacy in managing the motor symptoms of Parkinson's disease.[18] While the exact mechanism is not fully understood, it is believed to involve the release of dopamine from nerve endings, making more of this crucial neurotransmitter available to activate dopaminergic receptors.[15][19]

Memantine: A Breakthrough for Alzheimer's Disease

The success of amantadine in neurology paved the way for the development of memantine , another adamantane derivative, for the treatment of Alzheimer's disease.[20][21][22] Memantine's mechanism of action is distinct from that of amantadine. It acts as a non-competitive, low-affinity, open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor.[23][24][25][26][27]

In Alzheimer's disease, excessive glutamate activity leads to overstimulation of NMDA receptors, resulting in a phenomenon known as excitotoxicity, which contributes to neuronal damage.[25] Memantine works by blocking the NMDA receptor channel when it is excessively open, thereby preventing the damaging influx of calcium ions, without interfering with the normal physiological activity of the receptor, which is essential for learning and memory.[23][25][27]

Diagram: Mechanism of Action of Memantine

G cluster_synapse Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_ion Ca2+ NMDA_Receptor->Ca_ion Allows Influx Glutamate Glutamate Glutamate->NMDA_Receptor Binds Memantine Memantine Memantine->NMDA_Receptor Blocks (in overactive state) Ca_ion->Postsynaptic Excitotoxicity

Caption: Memantine blocks overactive NMDA receptors, preventing excitotoxicity.

Expanding Horizons: Diverse Therapeutic Applications

The versatility of the adamantane scaffold has led to its incorporation into drugs for a wide range of other conditions.[28][29] These include:

  • Type 2 Diabetes: Vildagliptin and saxagliptin are adamantane-containing drugs used to treat type 2 diabetes.[20][28][29]

  • Acne: Adapalene, a derivative of adamantane, is used in the topical treatment of acne.[20][28][29]

  • Antimicrobial and Anticancer agents: Ongoing research is exploring the potential of adamantane derivatives as antimicrobial and anticancer agents.[28][30]

The Future of the "Lipophilic Bullet"

The journey of adamantane derivatives in medicine, from their initial discovery as antiviral agents to their crucial role in managing neurodegenerative diseases and beyond, highlights the enduring power of this unique chemical scaffold. The rigid, lipophilic nature of adamantane continues to provide a robust platform for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.[4][31] As our understanding of disease mechanisms deepens, the "lipophilic bullet" of adamantane is poised to hit new and even more challenging targets in the ongoing quest for innovative medicines.

References

An In-depth Technical Guide to the Biological Activity of Novel Aminoadamantane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, represents a uniquely privileged structure in medicinal chemistry. Since the discovery of amantadine's antiviral properties in the 1960s, the aminoadamantane core has been the foundation for multiple approved drugs and a fertile ground for the development of novel therapeutic agents.[1][2] This guide provides an in-depth analysis of the biological activities of new-generation aminoadamantane analogs, moving beyond the classical antiviral and neurological applications. We will explore their mechanisms of action, structure-activity relationships, and the critical experimental protocols used to validate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.

Introduction: The Enduring Legacy and Evolving Potential of Aminoadamantanes

The story of aminoadamantanes in medicine began with a serendipitous discovery: 1-aminoadamantane, or amantadine, was found to possess potent activity against the Influenza A virus.[3] This led to the development of amantadine and its α-methyl derivative, rimantadine, as frontline antiviral therapies.[2] Their mechanism, the blockade of the viral M2 proton channel, became a classic case study in targeted drug action.[4][5] Shortly after, the therapeutic window of this class expanded into neurology with the approval of memantine, an NMDA receptor antagonist for the treatment of Alzheimer's disease.[6][7]

These foundational drugs established aminoadamantanes as a critical pharmacophore. Their rigid, three-dimensional structure provides an ideal anchor for presenting functional groups to biological targets, while their lipophilicity enhances membrane permeability and pharmacokinetic profiles.[8][9] However, the rise of drug-resistant viral strains and the complex, multifactorial nature of neurodegenerative diseases necessitate continuous innovation.[10] This guide focuses on the "novel" analogs—compounds designed to overcome these challenges by modifying the core adamantane structure, altering the amino substitution, or conjugating it with other pharmacologically active moieties to create multi-target agents.[11] We will delve into the key biological activities, the precise methods for their evaluation, and the emerging therapeutic frontiers for these remarkable molecules.

Core Biological Activities & Mechanisms of Action

Antiviral Activity: Beyond Classic M2 Inhibition

The primary antiviral target of classic aminoadamantanes like amantadine and rimantadine is the M2 protein of the Influenza A virus. This protein forms a pH-activated, transmembrane proton channel essential for viral replication.[1] During infection, the virus is taken into the host cell via an endosome. For the viral genome to be released into the cytoplasm, the interior of the virus must be acidified, a process facilitated by the M2 channel allowing protons to flow from the endosome into the virion.[5] Amantadine and its analogs physically occlude this channel, preventing acidification and halting the viral uncoating process.[4][12]

The widespread emergence of resistant Influenza A strains, most commonly through an S31N mutation in the M2 channel, has rendered amantadine and rimantadine largely ineffective.[10] This has driven the development of novel analogs designed to either bind to the mutated channel or to act via alternative mechanisms. For example, certain 1,2-annulated adamantane piperidines and 2-alkyl-2-aminoadamantanes have shown significant activity against amantadine-resistant strains.[13] Some of these newer compounds may still interact with the M2 channel, albeit at different binding sites or with different dynamics, while others appear to inhibit viral replication through an entirely different, M2-independent mechanism.[14]

dot

Caption: Mechanism of M2 Proton Channel Inhibition.

Neuroprotection: Modulating Glutamatergic Neurotransmission

In the central nervous system (CNS), the primary target for aminoadamantanes like memantine is the N-methyl-D-aspartate (NMDA) receptor, a key player in learning and memory.[7][15] These receptors are ion channels activated by the neurotransmitter glutamate. While essential for normal synaptic function, excessive activation of NMDA receptors leads to a prolonged influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events known as excitotoxicity. This process is implicated in the pathophysiology of neurodegenerative conditions like Alzheimer's disease.[16][17]

Memantine and its novel analogs act as uncompetitive, low-affinity, open-channel blockers.[7][16] This mechanism is therapeutically elegant:

  • Uncompetitive: The drug only binds when the channel is opened by glutamate, targeting pathologically overactive receptors.[17]

  • Low-affinity & Fast Kinetics: The drug doesn't stay bound for long, allowing it to dissociate quickly during normal, transient synaptic signaling. This preserves physiological function and contributes to a favorable side-effect profile compared to high-affinity NMDA antagonists.[15]

The development of new analogs in this space aims to fine-tune these properties or to create multi-target agents that, for instance, combine NMDA receptor antagonism with anti-inflammatory or anti-amyloid aggregation properties to address the complex nature of neurodegeneration.[9][11]

Emerging Activities: Antimicrobial and Anticancer Potential

Recent research has expanded the scope of aminoadamantane activity into new therapeutic areas:

  • Antimicrobial Activity: Novel adamantane derivatives, such as those linked to isothiourea or other heterocyclic moieties, have demonstrated broad-spectrum antibacterial and moderate antifungal activity.[18] The lipophilic adamantane core is thought to facilitate penetration of microbial cell membranes, allowing the active pharmacophore to reach its intracellular target.

  • Antiproliferative Activity: Certain 1-benzyl-2-aminoadamantanes and diaminoadamantane derivatives have been shown to possess antiproliferative effects against various human cancer cell lines.[18] While the mechanisms are still under investigation, they highlight the potential of the adamantane scaffold as a platform for developing novel oncology agents.

Quantitative Data Summary

The biological activity of novel aminoadamantane analogs is quantified using various in vitro assays, with results typically reported as the 50% inhibitory concentration (IC₅₀) or 50% cytotoxic concentration (CC₅₀). Lower values indicate higher potency or toxicity, respectively. The Selectivity Index (SI), calculated as CC₅₀ / IC₅₀, is a critical measure of a compound's therapeutic window.

Compound ClassTarget/ActivityModel SystemActivity (µM)Reference
Glycyl-rimantadine Antiviral (Influenza A/H3N2)Cell CultureIC₅₀: ~8.5[19]
Amantadine (Control) Antiviral (Influenza A/H3N2)Cell CultureIC₅₀: ~29.8[19]
Phenylalanine-amantadine Antiviral (Influenza A/H3N2)Cell CultureIC₅₀: > 59.7[19]
1,2-annulated adamantane piperidine (Cmpd 23) Antiviral (Influenza A/H3N2)Cell CultureSI: > 732[13]
4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide (2n) Aβ₄₀ Aggregation InhibitionIn Vitro AssayIC₅₀: 0.4[9]
N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine (2l) Aβ₄₀ Aggregation InhibitionIn Vitro AssayIC₅₀: 1.8[9]
Novel Aminoadamantane (3F4) Antiviral (SARS-CoV-2)Vero CCL-81 CellsIC₅₀: 0.32[20][21]
Novel Aminoadamantane (3F5) Antiviral (SARS-CoV-2)Vero CCL-81 CellsIC₅₀: 0.44[20]
Amantadine (Control) Antiviral (SARS-CoV-2)Vero CCL-81 CellsIC₅₀: 39.71[20][21]

Experimental Protocols & Methodologies

The validation of any novel compound relies on robust and reproducible experimental protocols. The following sections detail standard methodologies for assessing the key biological activities of aminoadamantane analogs.

Protocol: Antiviral Plaque Reduction Assay (Influenza A)

This assay is the gold standard for quantifying the ability of a compound to inhibit viral infection and replication, measured by the reduction in viral plaques.

Causality: Madin-Darby Canine Kidney (MDCK) cells are used because they are highly susceptible to infection by human influenza viruses.[22] A semi-solid overlay is applied after infection to ensure that viral spread is restricted to adjacent cells, allowing localized zones of cell death (plaques) to form, where each plaque originates from a single infectious virus particle.[22][23]

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells into 12-well plates at a density of 3 x 10⁵ cells/mL (1 mL per well) and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[23]

  • Compound Preparation: Prepare serial dilutions of the test aminoadamantane analog in serum-free cell culture medium.

  • Virus Preparation: Dilute the influenza virus stock in serum-free medium containing TPCK-treated trypsin (e.g., 1-2 µg/mL) to a concentration calculated to produce 50-100 plaques per well.[22][24] The trypsin is essential for cleaving the viral hemagglutinin (HA) protein, a necessary step for viral entry into the cells.

  • Infection: Wash the confluent MDCK cell monolayers twice with sterile phosphate-buffered saline (PBS). Inoculate the cells with the prepared virus dilution in the presence of varying concentrations of the test compound (or vehicle control). Incubate for 1 hour at 37°C to allow for viral adsorption.[22]

  • Overlay Application: After the incubation, aspirate the virus inoculum. Add 2 mL of a pre-warmed overlay medium to each well. This medium consists of 2x MEM (Minimum Essential Medium) mixed with a semi-solid substance like Avicel or agarose, and it should also contain the corresponding concentration of the test compound.[22][23]

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.[22][25]

  • Plaque Visualization and Counting:

    • Gently remove the overlay medium.

    • Fix the cells with a solution such as 4% formalin for at least 30 minutes.[24]

    • Remove the fixative and stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.[22] Crystal violet stains living cells purple, leaving the areas of viral-induced cell death as clear, unstained plaques.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well. The IC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control wells.

dot

Caption: Workflow for a Plaque Reduction Assay.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Before assessing specific biological activity, it is crucial to determine the concentration range at which a compound is non-toxic to the host cells. The MTT assay is a standard colorimetric method for this purpose.

Causality: This assay relies on the principle that metabolically active, living cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[2]

Step-by-Step Methodology:

  • Cell Seeding: Prepare cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) in a final volume of 100 µL per well.[26][27]

  • Compound Addition: Add varying concentrations of the test aminoadamantane analog to the wells. Include "cells only" (vehicle control) and "media only" (blank) wells.

  • Incubation: Incubate the plate for a period relevant to the primary activity assay (e.g., 24-72 hours) at 37°C with 5% CO₂.[27]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2][26] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[26]

  • Absorbance Reading: Gently mix the plate on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[2]

  • Data Analysis: Subtract the background absorbance (media only) from all readings. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The CC₅₀ is the compound concentration that reduces cell viability by 50%.

Conclusion and Future Perspectives

The aminoadamantane scaffold continues to be a cornerstone of modern drug discovery. While the classical antiviral and neuroprotective activities remain highly relevant, the true potential of this structural class lies in the development of novel analogs with enhanced potency, improved resistance profiles, and expanded therapeutic applications. Research into derivatives active against resistant influenza strains, multi-target agents for neurodegenerative diseases, and compounds with novel antimicrobial and anticancer properties is paving the way for the next generation of adamantane-based medicines.[11][14][28] Future work will likely focus on leveraging computational chemistry for rational design, exploring new conjugation strategies to create targeted drug delivery systems, and further elucidating the mechanisms of action for these emerging biological activities.

References

An In-depth Technical Guide to 2-(Aminomethyl)adamantan-2-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged structure in medicinal chemistry. Its unique three-dimensional geometry and favorable pharmacokinetic properties have led to the development of successful drugs such as the antiviral agent amantadine and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, used in the treatment of Alzheimer's disease.[1] While 1-substituted adamantanes are more extensively studied, derivatives functionalized at the secondary (C2) position offer a distinct vector for substituent orientation, potentially leading to novel pharmacological profiles. This technical guide provides a comprehensive overview of 2-(Aminomethyl)adamantan-2-ol, a bifunctional adamantane derivative, for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

IUPAC Name: 2-(aminomethyl)tricyclo[3.3.1.13,7]decan-2-ol

CAS Number: 28529-71-7

The structure of this compound incorporates both a primary amine and a tertiary alcohol, presenting opportunities for diverse chemical modifications and interactions with biological targets. The rigid adamantane cage restricts conformational flexibility, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor. The lipophilic nature of the adamantane core is known to enhance membrane permeability and metabolic stability.[2]

PropertyValueSource
Molecular FormulaC11H19NOChemSpider
Molecular Weight181.27 g/mol ChemSpider
XLogP31.8PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Note: Some properties are calculated and may vary slightly from experimental values.

Synthesis of this compound

The synthesis of this compound can be achieved from the readily available starting material, adamantan-2-one. The synthetic route involves a two-step process: cyanohydrin formation followed by reduction of the nitrile group.

Step 1: Synthesis of 2-Hydroxy-2-cyanoadamantane (Adamantanone Cyanohydrin)

The first step is a nucleophilic addition of a cyanide ion to the carbonyl group of adamantan-2-one. This reaction is typically carried out by treating the ketone with a source of cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the cyanide nucleophile.

Experimental Protocol:

  • To a stirred solution of adamantan-2-one in a suitable solvent (e.g., ethanol/water mixture), add sodium cyanide.

  • Cool the mixture in an ice bath.

  • Slowly add a mineral acid (e.g., hydrochloric acid or sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • The reaction mixture is then worked up by extraction with an organic solvent, and the solvent is removed under reduced pressure to yield 2-hydroxy-2-cyanoadamantane.

Causality Behind Experimental Choices:

  • The use of a protic solvent system helps to dissolve the reagents and facilitate the reaction.

  • The addition of acid is crucial for the formation of hydrogen cyanide in situ, which then adds to the carbonyl. Maintaining a slightly acidic pH is often optimal for the rate of reaction.

  • Low temperature is maintained during the acid addition to control the exothermic reaction and prevent the release of toxic hydrogen cyanide gas.

Step 2: Reduction of 2-Hydroxy-2-cyanoadamantane to this compound

The nitrile group of the cyanohydrin intermediate is then reduced to a primary amine. A common method for this transformation is catalytic hydrogenation. One reported method involves the use of sodium borohydride in the presence of a nickel(II) chloride catalyst.[3]

Experimental Protocol:

  • Dissolve 2-hydroxy-2-cyanoadamantane in tert-butanol.

  • Add anhydrous nickel(II) chloride to the solution.

  • Carefully add sodium borohydride portion-wise to the stirred mixture.

  • Heat the reaction mixture at a controlled temperature (e.g., 70 °C) for several hours.[3]

  • After the reaction is complete, the mixture is cooled, and the product is isolated through an appropriate work-up procedure, which may involve filtration, extraction, and purification by chromatography.

Causality Behind Experimental Choices:

  • Nickel(II) chloride and sodium borohydride form a nickel boride species in situ, which acts as the active catalyst for the hydrogenation of the nitrile.

  • Tert-butanol is a suitable solvent for this reaction as it is relatively inert under the reaction conditions.

  • Heating is necessary to drive the reaction to completion.

Synthesis_of_2_Aminomethyl_adamantan_2_ol adamantanone Adamantan-2-one cyanohydrin 2-Hydroxy-2-cyanoadamantane adamantanone->cyanohydrin NaCN, H+ final_product This compound cyanohydrin->final_product NaBH4, NiCl2 (Reduction)

Caption: Synthetic pathway to this compound.

Potential Pharmacological Profile and Applications

While specific pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural features suggest potential therapeutic applications based on the well-established activities of other adamantane derivatives. The primary areas of interest for such a molecule would be in antiviral and neurological disorders.

Potential as an Antiviral Agent

The prototypical adamantane amine, amantadine (1-aminoadamantane), and its derivative rimantadine, were used as antiviral drugs against Influenza A. Their mechanism of action involves the blockade of the M2 proton channel, a viral protein essential for the uncoating of the virus within the host cell.[2] While resistance to these drugs is now widespread, the adamantane scaffold remains a viable starting point for the development of new antiviral agents. The substitution at the C2 position in this compound offers a different spatial arrangement of the amino group compared to amantadine, which could potentially lead to interactions with different viral targets or overcome existing resistance mechanisms.

Potential in Neurological Disorders

The most compelling putative application for this compound lies in the realm of neurology, particularly as a modulator of the NMDA receptor. Memantine (1-amino-3,5-dimethyladamantane) is an uncompetitive antagonist of the NMDA receptor and is used to treat moderate-to-severe Alzheimer's disease.[1] Its therapeutic effect is attributed to the blockade of excessive glutamatergic neurotransmission, which is implicated in excitotoxicity and neuronal cell death.

The general structure-activity relationship for adamantane-based NMDA receptor antagonists suggests that a primary or secondary amino group is crucial for activity. This amino group is thought to interact with the Mg2+ binding site within the ion channel of the NMDA receptor. The adamantane cage itself acts as a bulky, lipophilic moiety that physically occludes the channel.

The presence of the aminomethyl group at the C2 position of this compound makes it a structural analog of other known aminoadamantane NMDA receptor antagonists. The hydroxyl group at the 2-position could further influence its binding affinity and selectivity for different NMDA receptor subtypes.

Putative_Mechanism_of_Action cluster_NMDA NMDA Receptor Ion Channel NMDA_channel Channel Pore Blockade Channel Blockade NMDA_channel->Blockade Mg_site Mg2+ Binding Site Adamantane_derivative This compound Adamantane_derivative->NMDA_channel Adamantane cage occludes Adamantane_derivative->Mg_site Amino group interacts Neuroprotection Neuroprotection Blockade->Neuroprotection

Caption: Putative mechanism of action at the NMDA receptor.

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, bifunctional adamantane derivative. Its synthesis from adamantan-2-one is feasible, and its structural similarity to known bioactive adamantanes suggests its potential as a lead compound in drug discovery programs targeting viral diseases and neurological disorders.

Future research should focus on optimizing the synthesis of this compound to improve yields and purity. Furthermore, a thorough in vitro and in vivo pharmacological characterization is necessary to elucidate its biological activity and mechanism of action. Screening for activity at the NMDA receptor and against a panel of viruses would be a logical starting point. The presence of both an amino and a hydroxyl group also provides a platform for the generation of a library of derivatives for structure-activity relationship studies.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged structure in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a variety of therapeutic agents. While 1-substituted adamantanes like amantadine and memantine are well-established drugs, the therapeutic potential of 2-substituted derivatives remains a compelling area of investigation. This technical guide provides an in-depth exploration of the putative therapeutic targets for 2-(Aminomethyl)adamantan-2-ol, a structurally distinct member of the adamantane family. Based on the extensive pharmacology of its chemical relatives, this document will focus on three primary targets: the N-methyl-D-aspartate (NMDA) receptor, nicotinic acetylcholine receptors (nAChRs), and the P2X7 receptor. For each potential target, we will delve into the mechanistic rationale, present detailed experimental protocols for pharmacological evaluation, and provide comparative data for established adamantane-based modulators. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel adamantane derivatives.

Introduction: The Adamantane Scaffold in Drug Discovery

The adamantane moiety has been successfully incorporated into a range of clinically approved drugs, demonstrating its versatility and utility in addressing a spectrum of diseases, from viral infections to neurodegenerative disorders.[1] Its unique diamondoid structure imparts a combination of rigidity and high lipophilicity, which can enhance a drug's metabolic stability, improve its ability to cross the blood-brain barrier, and facilitate precise positioning of functional groups for optimal target engagement.[1][2]

The biological activity of adamantane derivatives is highly dependent on the substitution pattern on the adamantane cage.[3] The well-known drugs amantadine and memantine are 1-aminoadamantane derivatives that primarily act on the central nervous system.[4][5] this compound, the subject of this guide, presents a different substitution pattern at the C-2 position with both an aminomethyl and a hydroxyl group. This unique arrangement suggests that while it may share targets with its 1-substituted cousins, it could also exhibit a distinct pharmacological profile with altered potency and selectivity. This guide will, therefore, explore the most probable therapeutic targets for this compound based on the established mechanisms of action of other adamantane-based compounds.

Putative Therapeutic Target 1: N-Methyl-D-Aspartate (NMDA) Receptor

The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[6] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[3][7]

Mechanistic Rationale

Many aminoadamantane derivatives are well-characterized as non-competitive antagonists of the NMDA receptor.[3][4] They act as open-channel blockers, binding to the phencyclidine (PCP) site located within the receptor's ion channel.[4][6] This mechanism is voltage-dependent and prevents excessive influx of Ca2+ ions, thereby mitigating excitotoxicity.[7] Both amantadine and memantine exert their neuroprotective effects through this mechanism.[3][8] Given the presence of the amino group in this compound, it is highly plausible that this compound could also function as an NMDA receptor antagonist. Some adamantane amine derivatives have also been shown to dually inhibit NMDA receptors and voltage-gated calcium channels, offering another potential avenue for neuroprotection.[9][10]

Signaling Pathway

NMDA_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds Ca_Channel Ion Channel NMDA_R->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx Leads to Adamantane This compound Adamantane->Ca_Channel Blocks

Caption: Putative NMDA Receptor Antagonism Workflow.

Experimental Protocols

This "gold standard" technique directly measures the ion flow through the NMDA receptor channel in response to agonist application and the inhibitory effect of a test compound.[11][12]

Protocol:

  • Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) stably expressing specific NMDA receptor subunits.

  • Recording Setup: Establish a whole-cell patch-clamp configuration on a selected cell.

  • Solutions: Use an external solution containing an NMDA receptor agonist (e.g., 500 µM NMDA) and a co-agonist (e.g., 5 µM glycine), and an internal solution for the patch pipette.

  • Data Acquisition: Record the inward current elicited by the agonist.

  • Compound Application: Apply varying concentrations of this compound to the external solution and record the resulting inhibition of the NMDA-induced current.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to the PCP site within the NMDA receptor channel.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex, a rich source of NMDA receptors.

  • Radioligand: Use a tritiated NMDA receptor antagonist like [³H]MK-801.

  • Assay Incubation: Incubate the brain membranes with the radioligand in the presence of varying concentrations of this compound.

  • Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 and subsequently the Ki value to determine the binding affinity of the test compound.

Comparative Data for Adamantane Derivatives
CompoundIC50 (µM) vs. NMDA ReceptorCell TypeReference
Memantine1.04 ± 0.26Hippocampal Neurons[13]
Amantadine18.6 ± 0.9Hippocampal Neurons[13]
Ketamine0.43 ± 0.10Hippocampal Neurons[13]
(+)-MK-8010.12 ± 0.01Hippocampal Neurons[13]

Putative Therapeutic Target 2: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are a family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. They are involved in a variety of physiological processes, including cognitive function, attention, and reward.[10]

Mechanistic Rationale

Several adamantane derivatives have been shown to be non-competitive antagonists of nAChRs.[14] Amantadine, for instance, has been demonstrated to inhibit the function of various nAChR subtypes in hippocampal neurons.[10] The mechanism of inhibition can be complex, potentially involving actions on the closed and desensitized states of the receptor.[10] The structural features of this compound could allow it to interact with the ion channel or allosteric sites on nAChRs, thereby modulating their function.

Signaling Pathway

nAChR_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor ACh->nAChR Binds Ion_Channel Ion Channel nAChR->Ion_Channel Opens Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Depolarization Cation_Influx->Depolarization Leads to Adamantane This compound Adamantane->nAChR Antagonizes

Caption: Putative nAChR Antagonism Workflow.

Experimental Protocols

This assay determines the affinity of a test compound for specific nAChR subtypes using a radiolabeled ligand.

Protocol:

  • Membrane Source: Use membranes from cell lines (e.g., HEK293) expressing specific nAChR subtypes (e.g., α4β2, α7) or from brain regions rich in these receptors.[9]

  • Radioligand: Select a suitable radioligand for the nAChR subtype of interest, such as [³H]cytisine for α4β2 or [³H]methyllycaconitine for α7 nAChRs.[9]

  • Assay Procedure: Follow a similar procedure to the NMDA receptor binding assay, involving incubation of membranes, radioligand, and test compound, followed by filtration and scintillation counting.

  • Data Analysis: Determine the Ki value to quantify the binding affinity.

This electrophysiological technique is well-suited for studying the function of heterologously expressed ion channels.

Protocol:

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the desired nAChR subunits.

  • Recording: After 2-5 days of expression, perform TEVC recordings to measure the acetylcholine-evoked currents.

  • Compound Testing: Apply this compound to the bathing solution and measure its effect on the nAChR-mediated currents.

  • Analysis: Calculate the IC50 to determine the potency of the compound as an antagonist.

Comparative Data for Adamantane Derivatives
CompoundTarget nAChR SubtypePotency (IC50)Reference
AmantadineType IA (α7)6.5 µM[10]
AmantadineType II (α4β2) & Type III (α3β4)Sensitive to inhibition[10]

Putative Therapeutic Target 3: P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as microglia and macrophages. Its activation is linked to inflammation and has been implicated in neurodegenerative diseases, chronic pain, and mood disorders.[11][15]

Mechanistic Rationale

The adamantane ring has been identified as a key pharmacophore for P2X7 receptor antagonists.[11][15] Several adamantane derivatives have been developed as potent and selective inhibitors of the P2X7 receptor.[4][6][15] These compounds are thought to act as negative allosteric modulators, binding to a site distinct from the ATP binding site to inhibit channel opening and subsequent downstream signaling, such as the release of pro-inflammatory cytokines like IL-1β.[15] The lipophilic nature of the adamantane cage in this compound makes it a plausible candidate for interaction with the P2X7 receptor.

Signaling Pathway

P2X7_Signaling cluster_0 Extracellular Space cluster_1 Immune Cell (e.g., Microglia) ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Pore Pore Formation P2X7R->Pore Induces Inflammasome NLRP3 Inflammasome Activation Pore->Inflammasome IL1b IL-1β Release Inflammasome->IL1b Adamantane This compound Adamantane->P2X7R Antagonizes

Caption: Putative P2X7 Receptor Antagonism Workflow.

Experimental Protocols

Activation of the P2X7 receptor leads to the formation of a large pore that allows the passage of molecules up to 900 Da. This can be measured by the uptake of fluorescent dyes like ethidium bromide.[14]

Protocol:

  • Cell Culture: Use cells expressing the P2X7 receptor, such as HEK293 cells stably expressing the receptor or immune cell lines like THP-1 monocytes.

  • Assay Setup: Plate the cells in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound.

  • Stimulation and Dye Addition: Add a P2X7 receptor agonist (e.g., BzATP) and ethidium bromide to the wells.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value for the inhibition of dye uptake.

This assay measures the initial influx of calcium through the P2X7 receptor channel upon agonist stimulation.

Protocol:

  • Cell Preparation: Load P2X7-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound.

  • Agonist Stimulation: Add a P2X7 agonist and measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Analysis: Calculate the IC50 for the inhibition of the calcium response.

Comparative Data for Adamantane Derivatives
CompoundPotency (IC50) vs. hP2X7RAssay TypeReference
Adamantane-1-carbonyl thiourea derivative (5b)0.073 ± 0.04 µMCa2+ flux assay[15]

Conclusion and Future Directions

Based on a thorough analysis of the pharmacology of structurally related compounds, this compound holds significant promise as a modulator of several key therapeutic targets within the central nervous system and the immune system. The NMDA receptor, nicotinic acetylcholine receptors, and the P2X7 receptor represent the most plausible targets for this novel 2-substituted adamantane derivative.

The distinct substitution pattern of this compound warrants a comprehensive pharmacological evaluation to elucidate its precise mechanism of action, potency, and selectivity. The experimental protocols detailed in this guide provide a robust framework for such an investigation. Future research should focus on synthesizing and testing this compound in the described in vitro assays to confirm its activity at these putative targets. Subsequent studies could then explore its efficacy in relevant animal models of neurological and inflammatory disorders. The exploration of 2-substituted adamantanes like this compound represents a promising frontier in the ongoing quest for novel and improved therapeutics.

References

The Adamantane Core: A Privileged Scaffold for Neuroactive Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane cage, a rigid, lipophilic, and structurally unique tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of neuroactive agents. Its remarkable physicochemical properties, including metabolic stability and the ability to serve as a lipophilic anchor, have led to the development of successful drugs for a range of neurological and psychiatric disorders. This guide provides a comprehensive technical overview of the structural features that confer neuroactivity to adamantane derivatives. We will delve into the structure-activity relationships (SAR) of prominent neuroactive adamantanes, such as the NMDA receptor antagonists amantadine and memantine, and explore the mechanistic basis for their therapeutic efficacy in conditions like Parkinson's disease and Alzheimer's disease. Furthermore, this document serves as a practical resource for researchers by providing detailed, field-proven experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of novel adamantane-based neuroactive compounds.

The Adamantane Advantage: Unraveling the Structural Basis of Neuroactivity

The therapeutic success of adamantane derivatives is not fortuitous; it is intrinsically linked to the unique three-dimensional structure of the adamantane nucleus.[1] This perfectly symmetrical, strain-free cage-like structure, composed of three fused cyclohexane rings in the chair conformation, imparts several advantageous properties for neuroactive drug design.[2]

  • Lipophilicity and Blood-Brain Barrier Penetration: The hydrocarbon nature of the adamantane cage renders it highly lipophilic.[3] This property is crucial for crossing the blood-brain barrier (BBB), a formidable obstacle for many potential central nervous system (CNS) drugs. The adamantane moiety can act as a "lipophilic bullet," effectively ferrying polar pharmacophores into the brain.[4] The optimal lipophilicity for BBB penetration is a delicate balance, as excessive lipophilicity can lead to non-specific binding and poor pharmacokinetic profiles. The octanol-water partition coefficient (logP) is a key parameter in assessing this, with an ideal range for CNS drugs generally considered to be between 1.5 and 2.5.[5]

  • Metabolic Stability: The rigid, cage-like structure of adamantane is resistant to metabolic degradation by cytochrome P450 enzymes.[1] This inherent stability leads to longer half-lives and improved pharmacokinetic profiles for adamantane-containing drugs, reducing the dosing frequency and improving patient compliance.

  • Three-Dimensional Scaffold for Pharmacophore Presentation: The tetrahedral arrangement of the bridgehead carbons in adamantane provides a precise and rigid framework for the spatial orientation of pharmacophoric groups.[6] This allows for the design of molecules with specific geometries that can interact with high affinity and selectivity with their biological targets, such as ion channels and receptors.

Physicochemical Properties for CNS Drug Design: Beyond Lipinski's Rule of Five

While Lipinski's Rule of Five provides a general guideline for oral drug-likeness, CNS drugs often adhere to a more stringent set of physicochemical properties to ensure BBB permeability.[7] An analysis of FDA-approved CNS drugs reveals a trend towards lower molecular weight, reduced polar surface area, and a limited number of hydrogen bond donors and acceptors compared to non-CNS drugs.[8][9]

PropertyGeneral Guideline for CNS DrugsRationale
Molecular Weight (MW) < 400 DaSmaller molecules are more likely to passively diffuse across the BBB.[8]
cLogP < 5A measure of lipophilicity; a balanced value is crucial for BBB penetration without excessive non-specific binding.[8]
Hydrogen Bond Donors (HBD) < 3Fewer hydrogen bond donors reduce the interaction with water, facilitating entry into the lipophilic BBB.[8]
Hydrogen Bond Acceptors (HBA) < 7Similar to HBD, a lower number of acceptors is favorable for crossing the BBB.[8]
Polar Surface Area (PSA) < 90 ŲA lower PSA is associated with better BBB permeability.[9]
Number of Rotatable Bonds ≤ 5Reduced conformational flexibility is often observed in CNS-active compounds.[5]

Table 1: Key Physicochemical Properties for CNS Drug Candidates.

Mechanism of Action: Targeting the NMDA Receptor

A primary mechanism through which many neuroactive adamantane derivatives exert their effects is by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor.[5][10] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[11] However, its overactivation can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurodegenerative diseases.[12]

Amantadine and Memantine: Uncompetitive NMDA Receptor Antagonists

Amantadine and its derivative memantine are classic examples of adamantane-based drugs that function as uncompetitive antagonists of the NMDA receptor.[10][11] They bind to the phencyclidine (PCP) site located within the ion channel of the receptor.[11] This binding is voltage-dependent and requires the channel to be open, meaning they preferentially block the excessive, pathological activation of the receptor while sparing normal synaptic transmission.[13] This "use-dependent" mechanism of action is crucial for their favorable side-effect profile compared to other NMDA receptor antagonists.[5] While both are NMDA receptor antagonists, memantine exhibits a higher affinity for the PCP binding site than amantadine.[11]

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx Leads to Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Adamantane Amantadine/ Memantine Adamantane->NMDAR Blocks Channel (Uncompetitive)

Figure 1: Mechanism of action of adamantane derivatives as NMDA receptor antagonists.

Experimental Protocols for the Evaluation of Neuroactive Adamantane Derivatives

The successful development of novel neuroactive adamantane derivatives hinges on a robust and well-defined experimental pipeline. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

Synthesis of Adamantane Scaffolds

The synthesis of neuroactive adamantane derivatives often begins with commercially available adamantane or its simple derivatives. The following protocols outline the synthesis of two key neuroactive adamantanes, amantadine and memantine.

Protocol 3.1.1: Synthesis of Memantine Hydrochloride [14][15]

This two-step synthesis provides an efficient route to memantine hydrochloride from 1,3-dimethyladamantane.

  • Step 1: Formation of N-(3,5-Dimethyl-adamantan-1-yl)-formamide.

    • In a round-bottom flask, react 1,3-dimethyladamantane with formamide and nitric acid.

    • The reaction is typically heated to around 85°C for 2 hours.[15]

    • This Ritter-type reaction affords the formamide intermediate in high yield.[15]

  • Step 2: Hydrolysis to Memantine Hydrochloride.

    • Hydrolyze the N-(3,5-Dimethyl-adamantan-1-yl)-formamide intermediate using an aqueous solution of hydrochloric acid (e.g., 21% HCl).[15]

    • The reaction mixture is heated to reflux to drive the hydrolysis to completion.

    • Upon cooling and workup, memantine hydrochloride is obtained as a white solid.[15]

Protocol 3.1.2: Synthesis of Amantadine Hydrochloride

A common route to amantadine involves the direct amination of a halogenated adamantane derivative.

  • Step 1: Bromination of Adamantane.

    • React adamantane with bromine in a suitable solvent to produce 1-bromoadamantane.

  • Step 2: Amination of 1-Bromoadamantane.

    • React 1-bromoadamantane with a source of ammonia, such as urea in the presence of an acid catalyst, to yield amantadine.

    • Alternatively, direct amination can be achieved using ammonia under pressure.

  • Step 3: Salt Formation.

    • Treat the amantadine base with hydrochloric acid to form the hydrochloride salt.

In Vitro Evaluation

Protocol 3.2.1: NMDA Receptor Binding Assay [13][16][17]

This assay determines the affinity of a test compound for the NMDA receptor channel binding site using a radioligand competition assay.

  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat forebrain tissue.

  • Binding Assay:

    • Incubate the membranes with a radiolabeled ligand that binds to the PCP site, such as [³H]MK-801.[13]

    • Add varying concentrations of the adamantane test compound.

    • Incubate to allow for competitive binding.

  • Detection and Analysis:

    • Separate bound from free radioligand by rapid vacuum filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 3.2.2: Neuroprotection Assay in SH-SY5Y Cells [18][19]

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to assess the neuroprotective effects of compounds against various neurotoxins.

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in appropriate media.

    • For a more neuron-like phenotype, differentiate the cells using agents such as retinoic acid and brain-derived neurotrophic factor (BDNF).[20][21]

  • Induction of Neurotoxicity:

    • Expose the differentiated cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), to induce oxidative stress and cell death.[19]

  • Treatment with Adamantane Derivative:

    • Treat the cells with varying concentrations of the test compound either before, during, or after the addition of the neurotoxin.

  • Assessment of Cell Viability:

    • Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the EC₅₀ value (the concentration of the test compound that provides 50% of the maximal neuroprotective effect).

Protocol 3.2.3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay [12][22][23]

This assay provides an initial assessment of a compound's ability to cross the BBB.

  • Establishment of the BBB Model:

    • Co-culture brain endothelial cells (such as the bEnd.3 cell line) on the apical side of a porous membrane insert and astrocytes on the basolateral side.[22][24]

    • Monitor the integrity of the endothelial monolayer by measuring the transendothelial electrical resistance (TEER).[22]

  • Permeability Assay:

    • Add the adamantane test compound to the apical (blood side) chamber.

    • At various time points, collect samples from the basolateral (brain side) chamber.

  • Quantification:

    • Analyze the concentration of the test compound in the basolateral samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value, which is a measure of the permeability of the compound across the in vitro BBB model.

In Vivo Evaluation

Protocol 3.3.1: Morris Water Maze for Cognitive Assessment in an Alzheimer's Disease Mouse Model [3][4][25][26][27]

The Morris water maze is a widely used behavioral test to assess spatial learning and memory, which are impaired in Alzheimer's disease.

  • Apparatus:

    • A large circular pool filled with opaque water containing a hidden escape platform.[4]

    • Visual cues are placed around the room to aid in spatial navigation.[25]

  • Acquisition Phase (Training):

    • Place the mouse in the pool at different starting locations and allow it to find the hidden platform.

    • Record the escape latency (time to find the platform) and path length over several days of training.[26]

  • Probe Trial (Memory Test):

    • Remove the platform and allow the mouse to swim freely for a set period.

    • Measure the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.[4]

  • Data Analysis:

    • Compare the performance of mice treated with the adamantane derivative to that of vehicle-treated control mice.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Adamantane Derivatives Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification Binding NMDA Receptor Binding Assay Purification->Binding Neuroprotection Neuroprotection Assay (SH-SY5Y cells) Purification->Neuroprotection BBB In Vitro BBB Permeability Purification->BBB MWM Morris Water Maze (Cognitive Function) Binding->MWM Promising Candidates Neuroprotection->MWM Promising Candidates BBB->MWM Promising Candidates PK Pharmacokinetics & Metabolism MWM->PK Toxicity Toxicology Studies PK->Toxicity

Figure 2: A generalized experimental workflow for the development of neuroactive adamantane derivatives.

Future Directions and Conclusion

The adamantane scaffold continues to be a fertile ground for the discovery of novel neuroactive agents. Future research will likely focus on the development of multi-target adamantane derivatives that can address the complex, multifactorial nature of neurodegenerative diseases. For instance, combining NMDA receptor antagonism with other activities, such as anti-inflammatory or antioxidant effects, could lead to more effective therapies.[28] Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the design and optimization of the next generation of adamantane-based neurotherapeutics.

References

The Uncompetitive NMDA Receptor Antagonist Hypothesis: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methyl-D-aspartate receptor (NMDAR) is a cornerstone of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is a key contributor to excitotoxicity, a pathogenic process implicated in a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. The uncompetitive NMDA receptor antagonist hypothesis posits that by blocking the ion channel only when it is open, it is possible to selectively dampen pathological NMDAR activity while preserving normal physiological function. This technical guide provides an in-depth exploration of this hypothesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the core concepts, key molecular players, and the experimental methodologies required to investigate and develop novel therapeutics based on this principle. We will delve into the mechanistic intricacies of use-dependent and trapping block, provide detailed protocols for essential in vitro and in vivo assays, and present a comparative analysis of archetypal uncompetitive antagonists.

Introduction: The Rationale for Uncompetitive Antagonism

Glutamate is the principal excitatory neurotransmitter in the brain, and its actions are mediated by several receptor subtypes, including the ionotropic NMDA receptor.[1] The NMDAR is unique in its requirement for dual agonists—glutamate and a co-agonist, typically glycine or D-serine—for activation, and its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials.[2] This elegant gating mechanism ensures that NMDARs are preferentially activated during periods of significant synaptic activity, allowing an influx of calcium (Ca²⁺) that triggers downstream signaling cascades essential for long-term potentiation (LTP) and other forms of synaptic plasticity.

However, excessive glutamate release, as occurs in various pathological states, leads to sustained NMDAR activation and an uncontrolled influx of Ca²⁺. This excitotoxic cascade activates a host of deleterious intracellular enzymes, promotes the generation of reactive oxygen species, and ultimately leads to neuronal dysfunction and death.[1] Early attempts to mitigate excitotoxicity with competitive NMDA receptor antagonists, which compete with glutamate for its binding site, were largely unsuccessful in clinical trials due to severe side effects.[3] These compounds indiscriminately block both physiological and pathological NMDAR activity, leading to psychotomimetic effects and cognitive impairment.[3]

This clinical impasse gave rise to the uncompetitive NMDA receptor antagonist hypothesis. Uncompetitive antagonists, also known as open-channel blockers, do not compete with glutamate or glycine. Instead, they bind to a site within the ion channel pore, but only when the receptor is in its open, activated state.[1] This "use-dependent" or "activity-dependent" mechanism of action confers a crucial therapeutic advantage: the antagonists preferentially target overactive NMDARs, which are more frequently open, while leaving NMDARs involved in normal synaptic transmission relatively unaffected.[4]

This guide will dissect the core tenets of this hypothesis, providing the theoretical framework and practical methodologies to empower researchers in the pursuit of safer and more effective neuroprotective agents.

The Molecular Mechanism: Use-Dependence and Trapping Block

The therapeutic window of uncompetitive NMDA receptor antagonists is intrinsically linked to their unique interaction with the open channel. Two key concepts underpin their mechanism of action: use-dependence and trapping block.

Use-Dependence: Targeting the Active State

Use-dependence is the defining characteristic of uncompetitive antagonists. Because their binding site is located within the ion channel, these molecules can only access it when the channel is opened by the concurrent binding of glutamate and a co-agonist, and the depolarization-induced removal of the Mg²⁺ block.[5] This means that the degree of inhibition is directly proportional to the level of receptor activity. Under conditions of excessive glutamatergic stimulation, where NMDAR channels are frequently open, the antagonist has more opportunities to bind and exert its inhibitory effect. Conversely, during normal, phasic synaptic transmission, where channel opening is transient, the antagonist has a lesser effect. This inherent selectivity for pathological over physiological activity is the primary reason for the improved side-effect profile of some uncompetitive antagonists compared to their competitive counterparts.[6]

Trapping Block: A Double-Edged Sword

Once an uncompetitive antagonist binds within the channel pore, it can become "trapped" when the channel closes.[7] The degree of trapping varies significantly between different compounds and is influenced by the molecule's structure and its interaction with the channel gate.[7][8]

  • High-Trapping Antagonists: Compounds like dizocilpine (MK-801) and phencyclidine (PCP) exhibit a high degree of trapping.[7] Once bound, they remain lodged within the closed channel for an extended period. This leads to a cumulative and persistent block that can disrupt normal synaptic function, contributing to their significant psychotomimetic side effects.[8]

  • Low and Partial Trapping Antagonists: In contrast, clinically successful antagonists like memantine exhibit lower affinity and faster unbinding kinetics, leading to "partial trapping".[9] This means that the antagonist can dissociate from the closed channel more readily. This property is crucial for its therapeutic efficacy and tolerability. The faster kinetics allow memantine to effectively block the prolonged, low-level glutamate exposure associated with neurodegenerative diseases, while its ability to "un-trap" allows for the rapid restoration of normal synaptic transmission when required.[9][10] The degree of trapping can also be voltage-dependent, further fine-tuning the antagonist's activity.[7]

The interplay between use-dependence, binding affinity, and trapping kinetics is a critical determinant of an uncompetitive antagonist's therapeutic potential. The ideal candidate would possess sufficient potency to block pathological NMDAR activity but with fast enough off-rates and a low degree of trapping to avoid disrupting normal neurotransmission.

Key Uncompetitive NMDA Receptor Antagonists: A Comparative Overview

Several compounds have been instrumental in shaping our understanding of uncompetitive NMDA receptor antagonism. Their distinct properties highlight the nuances of this therapeutic strategy.

  • Dizocilpine (MK-801): A high-affinity, high-trapping antagonist that is a powerful research tool for studying NMDAR function.[5] However, its potent and long-lasting channel block leads to significant neurotoxicity and psychotomimetic effects, precluding its clinical use.[5]

  • Phencyclidine (PCP): A dissociative anesthetic and drug of abuse that acts as a high-affinity, high-trapping uncompetitive antagonist.[9] Its profound psychological effects underscore the dangers of excessive and persistent NMDAR blockade.[9]

  • Ketamine: A dissociative anesthetic with a lower affinity and faster kinetics than MK-801 and PCP.[11] It is used clinically for anesthesia and, more recently, at sub-anesthetic doses for the treatment of depression.[11] Its antidepressant effects are thought to be mediated, in part, by its uncompetitive antagonism of NMDARs, leading to a surge in glutamate and subsequent activation of other signaling pathways.[12]

  • Memantine: The only clinically approved uncompetitive NMDA receptor antagonist for the treatment of moderate-to-severe Alzheimer's disease.[13][14] Its therapeutic success is attributed to its low affinity, fast unbinding kinetics, strong voltage-dependency, and partial trapping.[9][10][15] These properties allow it to preferentially block the pathological, tonic activation of NMDARs implicated in Alzheimer's disease, while sparing the transient, physiological activation required for learning and memory.[6][16]

The following table provides a quantitative comparison of these key antagonists:

CompoundKi (nM) for [³H]MK-801 bindingIC₅₀ (µM) at -70 mVKon (10⁶ M⁻¹s⁻¹)Koff (s⁻¹)Voltage-Dependency (δ)Trapping Efficiency
Dizocilpine (MK-801) ~1-5~0.02-0.05SlowVery SlowHighHigh
Phencyclidine (PCP) ~20-50~0.2-0.5SlowSlowHighHigh
Ketamine ~300-7000.71 ± 0.030.15 ± 0.050.22 ± 0.050.79 ± 0.04High
Memantine ~500-20000.79 ± 0.020.32 ± 0.110.53 ± 0.100.90 ± 0.09Partial (~83%)

Note: The values presented are approximate and can vary depending on the experimental conditions and receptor subunit composition. Data compiled from multiple sources.[10][15][17]

Experimental Workflows for Characterizing Uncompetitive Antagonists

A multi-faceted experimental approach is essential for the comprehensive characterization of novel uncompetitive NMDA receptor antagonists. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Characterization

Radioligand binding assays are fundamental for determining a compound's affinity for the NMDA receptor channel. The most common approach is a displacement assay using a radiolabeled high-affinity uncompetitive antagonist, such as [³H]MK-801.[18]

Experimental Protocol: [³H]MK-801 Displacement Assay

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), a fixed concentration of [³H]MK-801 (e.g., 1-5 nM), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled ligand (e.g., 10 µM unlabeled MK-801).

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The use of a high-affinity radioligand like [³H]MK-801 ensures a robust signal-to-noise ratio. The choice of rat cortical tissue provides a native receptor environment with a mix of NMDAR subtypes. The inclusion of a saturating concentration of an unlabeled ligand is crucial for accurately determining non-specific binding, which is essential for calculating the true specific binding.

Self-Validating System: The protocol's integrity is maintained by running parallel assays for non-specific binding and total binding. A well-defined competition curve with a clear sigmoidal shape and a Hill slope close to 1.0 provides confidence in the data.

Patch-clamp electrophysiology is the gold standard for characterizing the functional properties of uncompetitive antagonists, including their potency, kinetics, voltage-dependency, and use-dependence.[16] Whole-cell recordings from cultured neurons or heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes) expressing specific NMDAR subunits are typically used.[19]

Experimental Protocol: Whole-Cell Voltage-Clamp Recording

  • Cell Preparation:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or transfect a cell line (e.g., HEK293) with cDNAs encoding the desired NMDAR subunits (e.g., GluN1 and GluN2A).[13]

  • Solutions:

    • External Solution (ACSF): Containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.01 glycine. pH adjusted to 7.3 with NaOH.[13]

    • Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP. pH adjusted to 7.2 with CsOH.[19] Cesium is used to block potassium channels.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Voltage-clamp the cell at a holding potential of -70 mV.

    • Apply the NMDA receptor agonist (e.g., 100 µM NMDA) and co-agonist (e.g., 10 µM glycine) to elicit an inward current.

    • After a stable baseline current is established, co-apply the uncompetitive antagonist at various concentrations with the agonists.

    • To assess voltage-dependency, repeat the measurements at different holding potentials (e.g., from -100 mV to +40 mV).[20]

    • To determine the kinetics of block (Kon), measure the rate of current decay upon antagonist application. To determine the kinetics of unblock (Koff), measure the rate of current recovery after antagonist washout.[10]

    • To assess use-dependence, apply brief pulses of the agonist in the presence of the antagonist and observe the progressive increase in block with each pulse.

    • To measure trapping block, apply the antagonist to achieve a steady-state block, then wash out both the agonist and antagonist. After a brief washout period, reapply the agonist alone and measure the initial current amplitude. The degree of remaining block indicates the extent of trapping.[7][9]

  • Data Analysis:

    • Measure the peak and steady-state current amplitudes in the absence and presence of the antagonist.

    • Construct concentration-response curves to determine the IC₅₀ at different voltages.

    • Fit the current decay and recovery phases to exponential functions to determine the on- and off-rates.

    • Plot the IC₅₀ as a function of voltage to quantify the voltage-dependency (δ).

Causality Behind Experimental Choices: The whole-cell configuration allows for the control of the intracellular environment and precise measurement of ion channel currents. Voltage-clamping isolates the effect of the antagonist on the NMDAR current from changes in membrane potential. The use of specific ion channel blockers (e.g., cesium in the internal solution) is necessary to isolate the NMDAR-mediated current.

Self-Validating System: A stable giga-ohm seal and low series resistance are critical for high-quality recordings. The reversibility of the block upon antagonist washout (for non-trapping or partially trapping compounds) serves as an internal control for the health of the cell and the specificity of the antagonist's action.

In Vivo Characterization

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[21] This technique can be used to assess how an uncompetitive antagonist modulates glutamate and dopamine levels, providing insights into its in vivo mechanism of action and potential side effects.[1][22]

Experimental Protocol: In Vivo Microdialysis

  • Probe Implantation:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula into the brain region of interest (e.g., the prefrontal cortex or striatum).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[1]

    • After a stabilization period, collect baseline dialysate samples.

    • Administer the uncompetitive antagonist (e.g., via intraperitoneal injection) and continue collecting dialysate samples at regular intervals.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for glutamate and dopamine concentrations using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[23]

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.

Causality Behind Experimental Choices: The use of freely moving animals provides a more physiologically relevant assessment of the drug's effects compared to anesthetized preparations. Targeting specific brain regions allows for the investigation of the drug's impact on distinct neural circuits. HPLC provides a sensitive and quantitative method for measuring neurotransmitter concentrations in the small volumes collected by microdialysis.

Self-Validating System: A stable baseline of neurotransmitter levels before drug administration is crucial. The inclusion of a vehicle-treated control group is essential to account for any effects of the experimental procedure itself.

Behavioral assays in animal models are critical for evaluating the therapeutic potential and side-effect profile of uncompetitive antagonists.

Animal Models: Administration of high-affinity uncompetitive antagonists like PCP or ketamine to rodents can induce behavioral abnormalities that are reminiscent of the positive, negative, and cognitive symptoms of schizophrenia.[8][19] These pharmacological models are widely used to screen for novel antipsychotic drugs, including those that modulate the glutamatergic system.[1]

Cognitive Function: The Morris water maze is a widely used task to assess spatial learning and memory, which are hippocampus-dependent and known to be modulated by NMDAR function.[14][24]

Experimental Protocol: Morris Water Maze

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.[25]

  • Acquisition Phase:

    • Animals are given several trials per day for several days to learn the location of the hidden platform from different starting positions.

    • The latency to find the platform and the path length are recorded.

  • Probe Trial:

    • The platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an index of memory retention.

  • Drug Testing: The uncompetitive antagonist is administered before the acquisition or probe trials to assess its effects on learning and memory.

Sensorimotor Gating: Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating, a process that is deficient in schizophrenia and can be disrupted by NMDAR antagonists.[26]

Experimental Protocol: Prepulse Inhibition

  • Apparatus: A startle chamber that can deliver acoustic stimuli and measure the whole-body startle response of the animal.[5]

  • Procedure:

    • The animal is placed in the chamber and allowed to acclimate.

    • The test session consists of trials with a loud, startling stimulus (the pulse) presented alone, and trials where the pulse is preceded by a weaker, non-startling stimulus (the prepulse).[12]

    • The startle response is measured in both trial types.

  • Data Analysis:

    • PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials.[27]

  • Drug Testing: The antagonist is administered before the PPI test to determine if it disrupts sensorimotor gating.

Causality Behind Experimental Choices: The Morris water maze is a robust test of hippocampal-dependent spatial memory, a cognitive domain highly sensitive to NMDAR function. PPI is a cross-species phenomenon that provides an operational measure of sensorimotor gating, a key deficit in psychiatric disorders where glutamatergic dysfunction is implicated.

Self-Validating System: In the Morris water maze, a "cued" version of the task, where the platform is visible, can be used to control for non-cognitive factors like motivation and motor deficits. In PPI, measuring the startle response to the pulse alone ensures that the drug is not simply suppressing all motor activity.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts and methodologies discussed, the following diagrams are provided.

Signaling Pathway of NMDA Receptor Activation and Uncompetitive Block

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR Glutamate Site Glycine Site Ion Channel (Closed) Mg2+ Block Glutamate->NMDAR:GluN2 Binds Glutamate->NMDAR:pore Channel Opens (with depolarization) Glycine Glycine/D-Serine Glycine->NMDAR:GluN1 Binds Glycine->NMDAR:pore Channel Opens (with depolarization) Antagonist Uncompetitive Antagonist Antagonist->NMDAR:pore Blocks Open Channel Ca_ion Ca²⁺ NMDAR:pore->Ca_ion Influx Signaling Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_ion->Signaling

Caption: NMDA receptor activation requires binding of both glutamate and a co-agonist, leading to channel opening and Ca²⁺ influx. Uncompetitive antagonists block the open channel pore.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow start Start: Cultured Neurons or Transfected Cells prepare_solutions Prepare External (ACSF) and Internal (Pipette) Solutions start->prepare_solutions establish_wc Establish Whole-Cell Configuration prepare_solutions->establish_wc apply_agonists Apply NMDA + Glycine (Elicit Baseline Current) establish_wc->apply_agonists apply_antagonist Co-apply Antagonist at Various Concentrations apply_agonists->apply_antagonist washout Washout Antagonist apply_antagonist->washout data_analysis Data Analysis: IC₅₀, Kon, Koff, Voltage-Dependency apply_antagonist->data_analysis washout->apply_agonists Repeat for different concentrations/voltages end End: Characterize Antagonist Properties data_analysis->end

Caption: Workflow for characterizing an uncompetitive NMDA receptor antagonist using whole-cell patch-clamp electrophysiology.

Logical Relationship of Trapping Block and Therapeutic Index

Trapping_Block_Logic high_affinity High Affinity (e.g., MK-801) slow_kinetics Slow Kinetics (Slow Kon, Very Slow Koff) high_affinity->slow_kinetics low_affinity Low Affinity (e.g., Memantine) fast_kinetics Fast Kinetics (Fast Kon, Fast Koff) low_affinity->fast_kinetics high_trapping High Trapping Efficiency slow_kinetics->high_trapping partial_trapping Partial Trapping fast_kinetics->partial_trapping low_ti Low Therapeutic Index (Psychotomimetic Effects) high_trapping->low_ti high_ti High Therapeutic Index (Clinically Tolerated) partial_trapping->high_ti

Caption: The relationship between antagonist affinity, kinetics, trapping block, and the resulting therapeutic index.

Future Directions and Conclusion

The uncompetitive NMDA receptor antagonist hypothesis has paved the way for the development of memantine, a valuable therapeutic for Alzheimer's disease, and has provided a framework for understanding the complex pharmacology of the NMDAR. However, the full potential of this therapeutic strategy has yet to be realized.

Future research should focus on:

  • Subunit Selectivity: The NMDAR is a heterotetrameric complex with varying subunit compositions (e.g., GluN2A, GluN2B, GluN2C, GluN2D) that confer distinct physiological and pharmacological properties. Developing uncompetitive antagonists with selectivity for specific NMDAR subtypes could lead to more targeted therapies with fewer side effects.

  • Allosteric Modulation: Exploring compounds that allosterically modulate the uncompetitive binding site could offer another layer of therapeutic control.

  • Combination Therapies: Combining uncompetitive antagonists with other therapeutic modalities, such as cholinesterase inhibitors in the case of Alzheimer's disease, may provide synergistic benefits.

References

Methodological & Application

In Vitro Assay Protocol for Characterizing 2-(Aminomethyl)adamantan-2-ol: A Guide for Investigating Putative NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Neuroscience and the NMDA Receptor Hypothesis

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure has been successfully incorporated into therapeutic agents targeting a range of biological systems. A prominent example in neuroscience is memantine, an adamantane derivative approved for the treatment of moderate-to-severe Alzheimer's disease. The therapeutic efficacy of memantine is primarily attributed to its action as a low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4]

The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[4][5] Memantine exerts its neuroprotective effects by preferentially blocking the NMDA receptor channel when it is excessively open, thereby attenuating pathological activation while preserving normal synaptic function.[2][3][4]

Given the structural similarity of 2-(Aminomethyl)adamantan-2-ol to memantine, it is hypothesized that this compound may also function as an NMDA receptor antagonist. This application note provides a comprehensive suite of in vitro protocols to investigate this hypothesis, guiding researchers through the characterization of its potential effects on NMDA receptor function and neuronal viability. We will detail two primary assays: a functional assessment of NMDA receptor activity via a calcium influx assay and a subsequent evaluation of its neuroprotective or neurotoxic potential using cell viability and cytotoxicity assays.

Principle of Investigation: A Two-Pronged Approach

Our investigation into the bioactivity of this compound is structured around a logical progression from target engagement to cellular consequence.

  • Functional Target Engagement: NMDA Receptor-Mediated Calcium Influx Assay. This assay directly measures the ability of this compound to modulate the function of the NMDA receptor. We will utilize a fluorescent calcium indicator to monitor the influx of Ca²⁺ through the NMDA receptor channel upon activation by its co-agonists, NMDA and glycine. A reduction in the Ca²⁺ signal in the presence of our test compound would indicate antagonistic activity.

  • Cellular Phenotype Assessment: Neuroprotection and Cytotoxicity Assays. Based on the findings from the functional assay, we will then assess the downstream cellular effects of this compound. If it demonstrates NMDA receptor antagonist activity, it may confer neuroprotection against excitotoxicity. Conversely, it is also crucial to evaluate its intrinsic cytotoxicity. For this, we will employ the MTT assay to measure cell viability and the LDH assay to quantify cytotoxicity.

This two-pronged approach ensures a thorough in vitro characterization, providing insights into both the mechanism of action and the potential therapeutic window of this compound.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Functional Assay cluster_viability Phase 3: Cellular Assays cluster_interpretation Phase 4: Interpretation prep_compound Prepare this compound Stock Solutions prep_cells Cell Culture (HEK293-NMDA or Primary Neurons) prep_reagents Prepare Assay Buffers and Reagents calcium_assay NMDA Receptor Calcium Influx Assay prep_reagents->calcium_assay data_analysis_calcium Data Analysis: Inhibition Curve & IC50 calcium_assay->data_analysis_calcium viability_assays MTT (Viability) & LDH (Cytotoxicity) Assays data_analysis_calcium->viability_assays data_analysis_viability Data Analysis: % Viability & % Cytotoxicity viability_assays->data_analysis_viability interpretation Correlate Functional and Cellular Data data_analysis_viability->interpretation

Caption: High-level workflow for the in vitro characterization of this compound.

Part 1: Functional Characterization - NMDA Receptor Calcium Influx Assay

This assay is designed to quantify the inhibitory potential of this compound on NMDA receptor-mediated calcium influx. We present protocols for two common cellular models: a recombinant system using HEK293 cells stably expressing NMDA receptor subunits, and a more physiologically relevant primary cortical neuron model.

Rationale for Cellular Model Selection
  • HEK293 Cells Expressing NMDA Receptors: This model offers high reproducibility and a controlled environment for high-throughput screening.[6] By expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B), the assay can be tailored to investigate subtype selectivity.[7]

  • Primary Cortical Neurons: These cells endogenously express NMDA receptors in a more native environment, providing higher physiological relevance. They are an excellent model for studying neurotoxicity and neuroprotection.[8][9][10][11]

Protocol 1.1: Calcium Influx Assay in HEK293 Cells Expressing NMDA Receptors

Materials:

  • HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics

  • Poly-D-lysine coated 96-well black, clear-bottom microplates

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM, calcium indicator

  • Pluronic F-127

  • Probenecid

  • NMDA and Glycine (co-agonists)

  • This compound

  • Positive Control: Memantine or MK-801

  • Fluorescence plate reader with automated injection capabilities

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HEK293-NMDA cells in T75 flasks until 80-90% confluent.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into a 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of medium.

    • Incubate for 24-48 hours at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 and 1 mM Probenecid.

    • Aspirate the culture medium from the wells.

    • Add 50 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

    • Wash the cells twice with 100 µL of Assay Buffer containing 1 mM Probenecid, leaving 100 µL of buffer in each well after the final wash.

  • Compound Incubation:

    • Prepare serial dilutions of this compound and the positive control (e.g., Memantine) in Assay Buffer.

    • Add the desired volume of the compound solutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Program the injector to add a solution of NMDA and glycine (final concentration to be determined, see below) to stimulate the receptors.

    • Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent plateau.

Agonist Concentration Optimization:

It is critical to determine the EC₅₀ (half-maximal effective concentration) of the NMDA/glycine co-agonists in your specific cell system. For the antagonist assay, an agonist concentration that elicits ~80% of the maximal response (EC₈₀) is typically used. This ensures the assay is sensitive to inhibition. A common starting point for NMDA is in the range of 20-50 µM, with glycine at a saturating concentration of 10-200 µM.[12]

Protocol 1.2: Calcium Influx Assay in Primary Cortical Neurons

Materials:

  • Primary cortical neurons isolated from embryonic day 18 (E18) rat or mouse pups.

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • All other reagents as listed in Protocol 1.1.

Step-by-Step Methodology:

  • Neuron Culture:

    • Isolate and culture primary cortical neurons according to standard protocols on poly-D-lysine coated 96-well plates.

    • Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation and expression of functional NMDA receptors.

  • Dye Loading and Assay Procedure:

    • Follow the same steps for dye loading, compound incubation, and fluorescence measurement as described in Protocol 1.1.

    • Note that primary neurons may be more sensitive to handling, so perform media changes and washing steps gently.

Data Analysis and Interpretation
  • Data Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the ΔF/F₀ ratio.

  • Quantify Response: Determine the peak ΔF/F₀ for each well.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Response_compound - Response_no_agonist) / (Response_agonist_only - Response_no_agonist))

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the antagonist concentration.

  • IC₅₀ Determination: Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.[13][14]

Expected Quantitative Data:

The IC₅₀ value for a potent NMDA receptor antagonist like MK-801 is typically in the nanomolar range, while memantine has an IC₅₀ in the low micromolar range.[15] The obtained IC₅₀ for this compound can be compared to these values to gauge its relative potency.

CompoundTypical IC₅₀ (Calcium Influx)
MK-80110-100 nM
Memantine1-5 µM[16]
This compound To be determined

Part 2: Cellular Consequence - Viability and Cytotoxicity Assays

These assays are crucial for determining the cellular impact of this compound, both in terms of its potential to protect against excitotoxicity and its intrinsic toxicity.

Protocol 2.1: Neuroprotection against NMDA-induced Excitotoxicity

Step-by-Step Methodology:

  • Cell Culture: Culture primary cortical neurons in 96-well plates for 7-10 DIV as described previously.

  • Compound Pre-incubation: Pre-incubate the neurons with various concentrations of this compound or a positive control (memantine) for 1-2 hours.

  • Excitotoxic Insult: Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 100-300 µM) for 15-30 minutes.

  • Wash and Recovery: Wash the cells with fresh, NMDA-free culture medium and return them to the incubator for 24 hours.

  • Assess Viability/Cytotoxicity: After the recovery period, perform the MTT and LDH assays as described below.

Protocol 2.2: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of viable cells.[6] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a buffered SDS solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2.3: LDH Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[5]

Step-by-Step Methodology:

  • Sample Collection: Carefully collect a portion of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol.

  • Absorbance Measurement: Incubate as recommended and measure the absorbance at the specified wavelength (typically 490 nm).

Data Analysis and Interpretation
  • MTT Assay: Express the results as a percentage of the viability of the untreated control cells.

  • LDH Assay: Calculate the percentage of cytotoxicity relative to a positive control for maximum LDH release (cells lysed with a detergent).

  • Neuroprotection: A significant increase in cell viability (MTT) and/or a decrease in cytotoxicity (LDH) in the presence of this compound compared to NMDA treatment alone indicates neuroprotective activity.

  • Intrinsic Toxicity: Assess the effect of this compound alone on cell viability and cytotoxicity to determine its own toxic potential.

G cluster_viability Cell Viability (MTT Assay) cluster_cytotoxicity Cytotoxicity (LDH Assay) MTT_add Add MTT Reagent MTT_incubate Incubate (2-4h) MTT_add->MTT_incubate MTT_solubilize Solubilize Formazan MTT_incubate->MTT_solubilize MTT_read Read Absorbance (570nm) MTT_solubilize->MTT_read LDH_sample Collect Supernatant LDH_react Add to Reaction Mix LDH_sample->LDH_react LDH_incubate Incubate LDH_react->LDH_incubate LDH_read Read Absorbance (490nm) LDH_incubate->LDH_read

Caption: Workflow for MTT and LDH assays.

Troubleshooting

IssuePossible CauseSuggested Solution
Calcium Assay: High well-to-well variabilityUneven cell seeding, inconsistent dye loading, edge effects.Ensure a homogenous cell suspension during plating. Use a multichannel pipette for reagent addition. Avoid using the outer wells of the plate.
Calcium Assay: Low signal-to-noise ratioInsufficient dye loading, low receptor expression, phototoxicity.Optimize Fluo-4 AM concentration and incubation time. Verify NMDA receptor expression. Reduce excitation light intensity or exposure time.
MTT Assay: Low absorbance readingsLow cell number, insufficient incubation time with MTT, incomplete formazan solubilization.Optimize cell seeding density. Increase MTT incubation time. Ensure complete dissolution of formazan crystals.[17][18]
LDH Assay: High background in controlsPoor cell health, serum LDH activity, rough handling.Ensure cells are healthy and not over-confluent. Use serum-free medium during the assay. Handle plates gently during reagent addition and washing steps.[17]

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound as a putative NMDA receptor antagonist. By systematically evaluating its impact on receptor function and subsequent cellular responses, researchers can gain valuable insights into its pharmacological profile. The data generated from these assays will be instrumental in determining its potency, neuroprotective potential, and therapeutic window, thereby guiding future preclinical development efforts.

References

applications of 2-(Aminomethyl)adamantan-2-ol in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Neuroscience Applications of 2-(Aminomethyl)adamantan-2-ol and Related Adamantane Derivatives

Foreword: A Note on this compound

Dedicated research on the specific applications of this compound in neuroscience is emerging. Therefore, this guide provides a comprehensive overview of the well-established applications of structurally related adamantane derivatives, which represent the most probable and promising areas of investigation for this compound. The experimental protocols and quantitative data presented herein are derived from studies on these related compounds and should be considered a foundational framework for future research into this specific molecule. The unique structure of this compound, featuring both an aminomethyl group and a hydroxyl group on the adamantane cage, suggests a strong potential for interaction with key neurological targets.

The Adamantane Scaffold in Neuroscience: A Foundation of Therapeutic Innovation

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry.[1] Its unique structure allows for favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, making it an ideal candidate for developing drugs targeting the central nervous system (CNS).[2] Two of the most successful adamantane derivatives in neuroscience are Amantadine and Memantine, which have paved the way for the exploration of novel derivatives for a range of neurological disorders.[3][4]

Putative Mechanism of Action: Targeting the NMDA Receptor

The primary mechanism of action for many neuroactive adamantane derivatives is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[5] However, excessive activation of NMDA receptors leads to an influx of calcium, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[5] Excitotoxicity is implicated in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[6][7]

Adamantane derivatives, such as Memantine, act as uncompetitive, open-channel blockers of the NMDA receptor.[6] They bind to a site within the receptor's ion channel, effectively blocking the excessive influx of calcium without interfering with normal synaptic transmission.[6] This voltage-dependent antagonism allows them to preferentially block pathological, sustained NMDA receptor activation while sparing the transient activation required for normal physiological functions.

NMDA_Receptor_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca2+ Channel (Open) NMDA_R->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Excessive Influx Leads to Adamantane This compound (Putative Antagonist) Adamantane->Ca_Channel Blocks

Caption: Putative mechanism of this compound as an NMDA receptor antagonist.

Core Applications and In-Vivo Protocols

The neuroprotective properties of adamantane derivatives make them valuable research tools for investigating and potentially treating a variety of neurological conditions.

Neurodegenerative Diseases

3.1.1. Alzheimer's Disease

Excitotoxicity is a key contributor to the neuronal loss observed in Alzheimer's disease (AD).[8] Adamantane derivatives are being investigated for their potential to mitigate this damage.[2][9][10]

Protocol: Scopolamine-Induced Amnesia Model in Rats

This model is used to screen for compounds that can reverse cognitive deficits.[2]

  • Animals: Male Wistar rats (200-250g).

  • Groups:

    • Vehicle Control

    • Scopolamine (1 mg/kg, i.p.)

    • Test Compound (e.g., this compound) + Scopolamine

    • Reference Drug (e.g., Donepezil) + Scopolamine

  • Procedure:

    • Administer the test compound or reference drug 60 minutes before the behavioral test.

    • Administer scopolamine 30 minutes before the behavioral test.

    • Assess spatial memory using the Morris Water Maze or Y-maze.

  • Endpoint Analysis:

    • Escape latency and distance swam in the Morris Water Maze.

    • Percentage of spontaneous alternations in the Y-maze.

    • Biochemical analysis of brain tissue for acetylcholinesterase (AChE) activity and oxidative stress markers.[2][9]

3.1.2. Parkinson's Disease

Dopaminergic neurons in the substantia nigra are particularly vulnerable to oxidative stress and excitotoxicity, key factors in the pathogenesis of Parkinson's disease (PD).[11][12][13]

Protocol: MPTP-Induced Parkinson's Disease Model in Mice

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons.[11]

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Saline Control

    • MPTP (20 mg/kg, i.p., 4 injections at 2-hour intervals)

    • Test Compound + MPTP (pre-treatment, co-treatment, or post-treatment)

  • Procedure:

    • Administer the test compound according to the desired treatment regimen.

    • Induce parkinsonism with MPTP.

    • Conduct behavioral testing (e.g., rotarod, pole test) 7 days after MPTP administration.

  • Endpoint Analysis:

    • Motor coordination and bradykinesia.

    • Immunohistochemical analysis of tyrosine hydroxylase (TH) positive neurons in the substantia nigra.

    • Measurement of dopamine and its metabolites in the striatum via HPLC.[14]

Traumatic Brain Injury (TBI)

The secondary injury cascade following TBI involves massive glutamate release, leading to excitotoxicity and neuronal death.[7] NMDA receptor antagonists have shown therapeutic potential in mitigating this damage.[7][15][16]

Protocol: Controlled Cortical Impact (CCI) Model in Rats

  • Animals: Male Sprague-Dawley rats (300-350g).

  • Groups:

    • Sham Surgery

    • CCI + Vehicle

    • CCI + Test Compound

  • Procedure:

    • Induce a craniotomy and perform a controlled cortical impact.

    • Administer the test compound at various time points post-injury (e.g., 30 min, 2 hours).

    • Monitor neurological severity score (NSS) for 14 days.

  • Endpoint Analysis:

    • Motor and cognitive function (e.g., beam walk, Morris Water Maze).

    • Histological assessment of lesion volume.

    • Biochemical analysis of markers for oxidative stress and inflammation in the brain tissue.[7][17]

Neuroinflammation

Neuroinflammation is a common feature of many neurological disorders and can be both a cause and a consequence of neuronal damage.[18]

Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[19][20][21]

  • Animals: C57BL/6 mice.

  • Groups:

    • Saline Control

    • LPS (0.5 - 1 mg/kg, i.p.)

    • Test Compound + LPS

  • Procedure:

    • Administer the test compound prior to LPS injection.

    • Collect brain tissue at various time points (e.g., 6, 24, 48 hours) after LPS administration.

  • Endpoint Analysis:

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain using ELISA or qPCR.

    • Immunohistochemical analysis of microglial and astrocyte activation (Iba1 and GFAP markers, respectively).

In-Vitro Protocols

NMDA Receptor Binding Assay

This assay determines the affinity of a test compound for the NMDA receptor.[22][23]

  • Preparation of Rat Brain Membranes:

    • Homogenize whole rat brains in ice-cold buffer.

    • Centrifuge the homogenate and wash the pellet multiple times.

    • Resuspend the final pellet to a protein concentration of 1 mg/mL.

  • Binding Assay:

    • Incubate brain membranes with a radioligand (e.g., [3H]MK-801) and varying concentrations of the test compound.

    • Incubate at room temperature for 2 hours.

    • Separate bound and free radioligand by rapid vacuum filtration.

  • Data Analysis:

    • Measure radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of radioligand binding).

Calcium Influx Assay in Primary Neuronal Cultures

This functional assay measures the ability of a compound to block NMDA-induced calcium influx.[24][25]

  • Cell Culture:

    • Prepare primary cortical or hippocampal neuronal cultures from embryonic rats or mice.

    • Culture for 10-14 days.

  • Calcium Imaging:

    • Load the neurons with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with the test compound for 15-30 minutes.

    • Stimulate the cells with NMDA and glycine.

    • Record changes in intracellular calcium concentration using a fluorescence microscope or plate reader.

  • Data Analysis:

    • Quantify the fluorescence intensity to determine the extent of calcium influx.

    • Calculate the IC50 value for the inhibition of the NMDA-induced calcium response.

Comparative In-Vivo Performance Data

The following table summarizes data from in-vivo studies on established adamantane derivatives, providing a benchmark for evaluating the potential of novel compounds like this compound.[4]

CompoundAnimal ModelKey In-vivo EndpointDosageObserved EffectReference
Memantine Rat model of vascular dementiaImproved spatial memory10 mg/kg/dayAttenuated cognitive deficits[4]
Amantadine Rat model of TBIImproved motor recovery20 mg/kgEnhanced functional recovery[14]
Novel Adamantane Derivative Mouse model of Alzheimer's DiseaseReduced Aβ plaque load5 mg/kgDecreased amyloid pathology[2][9]

Experimental Workflow Visualizations

in_vivo_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis A1 Animal Acclimatization A2 Group Allocation (Control, Disease, Treatment) A1->A2 B1 Test Compound Administration A2->B1 B2 Induction of Neurological Model (e.g., MPTP, CCI, Scopolamine) B1->B2 B3 Behavioral Assessments B2->B3 C1 Tissue Collection (Brain) B3->C1 C2 Biochemical Analysis (ELISA, HPLC) C1->C2 C3 Histological Analysis (IHC, Staining) C1->C3

Caption: General workflow for in-vivo studies of neuroprotective agents.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis P1 Primary Neuronal Culture or Brain Membrane Prep AS1 Incubation with Test Compound P1->AS1 AS2 Stimulation (e.g., NMDA) or Radioligand Addition AS1->AS2 AS3 Measurement (Fluorescence or Radioactivity) AS2->AS3 D1 Calculate IC50 / EC50 AS3->D1

Caption: General workflow for in-vitro characterization of NMDA receptor modulators.

References

Application Notes and Protocols: Investigating 2-(Aminomethyl)adamantan-2-ol in Preclinical Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(Aminomethyl)adamantan-2-ol, a novel adamantane derivative, in the context of Alzheimer's disease (AD) research. We will delve into the scientific rationale for its use, present detailed protocols for both in vitro and in vivo experimental models, and offer insights into data interpretation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible findings.

Introduction: The Rationale for Targeting Glutamatergic Dysregulation in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. While the precise etiology of AD is multifactorial, a significant body of evidence points to the role of excitotoxicity, a process where excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death.

In the context of AD, the presence of Aβ oligomers is believed to disrupt glutamate homeostasis, leading to chronic, low-level activation of NMDA receptors. This persistent influx of calcium ions (Ca2+) triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. Therefore, modulating NMDA receptor activity presents a promising therapeutic strategy.

This compound is an adamantane derivative, a class of compounds that includes the FDA-approved AD drug, Memantine. Like Memantine, this compound is hypothesized to act as an uncompetitive NMDA receptor antagonist with low to moderate affinity. This mechanism is thought to be advantageous as it preferentially blocks excessive, pathological NMDA receptor activation without interfering with normal physiological synaptic transmission, which is crucial for learning and memory.

Preclinical Evaluation Strategy: A Multi-tiered Approach

The preclinical assessment of this compound necessitates a multi-tiered approach, beginning with in vitro models to establish its mechanism of action and neuroprotective potential, followed by in vivo studies in animal models of AD to evaluate its effects on cognition and pathology.

In Vitro Characterization: Mechanism and Neuroprotection

In vitro studies are foundational for confirming the compound's proposed mechanism of action and its ability to protect neurons from AD-related insults.

This protocol details a method to evaluate the neuroprotective effects of this compound against Aβ-induced toxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Amyloid-beta 1-42 (Aβ42) oligomers

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Poly-D-lysine coated plates

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days to allow for maturation.

  • Preparation of Aβ42 Oligomers: Prepare Aβ42 oligomers according to established protocols to ensure a consistent and toxic species.

  • Treatment:

    • Pre-treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

    • Add Aβ42 oligomers (e.g., 5 µM) to the culture medium and co-incubate for 24 hours.

    • Include appropriate controls: vehicle-treated cells, cells treated with Aβ42 only, and cells treated with this compound only.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the Aβ42-only treated group. Determine the EC50 (half-maximal effective concentration) of this compound.

Expected Outcomes:

Treatment GroupExpected Cell Viability (% of Control)
Vehicle Control100%
Aβ42 only50-60%
Aβ42 + this compoundDose-dependent increase in viability
This compound only>95%

This protocol uses whole-cell patch-clamp electrophysiology to confirm the uncompetitive antagonism of NMDA receptors by this compound.

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)

  • External and internal patch-clamp solutions

  • NMDA and glycine (co-agonist)

  • This compound

Procedure:

  • Cell Preparation: Culture the transfected HEK293 cells on glass coverslips.

  • Patch-Clamp Recording:

    • Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.

    • Apply NMDA (100 µM) and glycine (10 µM) to elicit an inward current.

    • After establishing a stable baseline current, co-apply varying concentrations of this compound with the agonists.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the presence and absence of the compound. Calculate the IC50 (half-maximal inhibitory concentration).

Causality Behind Experimental Choices:

  • Using a stable cell line expressing specific NMDA receptor subtypes allows for a precise characterization of the compound's interaction with the receptor.

  • The whole-cell patch-clamp technique provides a direct measure of ion channel function, offering definitive evidence of receptor antagonism.

Visualizing the Proposed Mechanism:

NMDA_Excitotoxicity_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ca2+ Channel (Open) NMDA_R->Ca_channel Activates Downstream Ca2+ Overload -> Excitotoxicity -> Neuronal Death Ca_channel->Downstream Leads to Compound This compound Compound->Ca_channel Blocks (Uncompetitive)

Caption: Proposed mechanism of this compound in mitigating NMDA receptor-mediated excitotoxicity.

In Vivo Efficacy Studies: Cognitive and Pathological Endpoints

In vivo studies in transgenic animal models of AD are critical for evaluating the therapeutic potential of this compound in a complex biological system.

Commonly used transgenic mouse models include the APP/PS1 and 5XFAD mice, which develop age-dependent Aβ pathology and cognitive deficits. The choice of model should be based on the specific research question and the desired timeline for pathology development.

This protocol outlines a long-term study to assess the impact of this compound on cognitive function.

Materials:

  • APP/PS1 or 5XFAD transgenic mice and wild-type littermates

  • This compound

  • Vehicle (e.g., saline or drinking water)

  • Behavioral testing apparatus (Morris Water Maze, Y-Maze)

Procedure:

  • Animal Groups: Divide the mice into four groups:

    • Wild-type + Vehicle

    • Wild-type + this compound

    • Transgenic + Vehicle

    • Transgenic + this compound

  • Chronic Dosing: Begin administration of the compound (e.g., via oral gavage or in drinking water) at an age before significant cognitive decline is expected (e.g., 3 months of age) and continue for 3-6 months.

  • Behavioral Testing (at the end of the treatment period):

    • Morris Water Maze (Spatial Learning and Memory):

      • Acquisition Phase (5 days): Train the mice to find a hidden platform in a pool of opaque water. Record the escape latency and path length.

      • Probe Trial (Day 6): Remove the platform and measure the time spent in the target quadrant.

    • Y-Maze (Short-Term Spatial Memory): Allow the mice to freely explore a Y-shaped maze. Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

  • Data Analysis: Use appropriate statistical tests (e.g., two-way ANOVA) to compare the performance of the different groups.

Expected Behavioral Outcomes:

GroupMorris Water Maze (Escape Latency)Y-Maze (% Alternation)
Wild-type + VehicleLowHigh
Transgenic + VehicleHighLow (at chance levels)
Transgenic + this compoundSignificantly lower than Tg-VehicleSignificantly higher than Tg-Vehicle

Following behavioral testing, brain tissue is collected for analysis of AD pathology.

Materials:

  • Brain tissue from the experimental animals

  • Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1 for microglia, anti-GFAP for astrocytes)

  • Thioflavin S for fibrillar plaque staining

  • ELISA kits for Aβ40 and Aβ42 quantification

  • Antibodies for Western blotting (e.g., anti-synaptophysin, anti-PSD-95)

Procedure:

  • Tissue Processing: Perfuse the animals and collect the brains. Hemisect the brains, with one hemisphere fixed for immunohistochemistry and the other snap-frozen for biochemical analysis.

  • Immunohistochemistry:

    • Section the fixed brain tissue.

    • Perform staining for Aβ plaques, microglia, and astrocytes.

    • Quantify the plaque burden and the extent of neuroinflammation using image analysis software.

  • Biochemical Analysis:

    • Homogenize the frozen brain tissue.

    • Use ELISA to measure the levels of soluble and insoluble Aβ40 and Aβ42.

    • Use Western blotting to quantify the levels of synaptic proteins.

Visualizing the In Vivo Experimental Workflow:

InVivo_Workflow Start Select Animal Model (e.g., APP/PS1) Grouping Group Allocation (WT/Tg x Vehicle/Drug) Start->Grouping Treatment Chronic Drug Administration (3-6 months) Grouping->Treatment Behavior Behavioral Testing (MWM, Y-Maze) Treatment->Behavior Sacrifice Tissue Collection Behavior->Sacrifice IHC Immunohistochemistry (Aβ, Iba1, GFAP) Sacrifice->IHC Biochem Biochemistry (ELISA, Western Blot) Sacrifice->Biochem Analysis Data Analysis & Interpretation IHC->Analysis Biochem->Analysis

Caption: Workflow for the in vivo evaluation of this compound in a transgenic mouse model of AD.

Data Interpretation and Building a Scientific Narrative

The successful evaluation of this compound relies on the integration of data from all experimental tiers. A compelling scientific narrative would demonstrate that the compound:

  • Engages the target: Electrophysiological data confirms NMDA receptor antagonism.

  • Shows a functional effect in a cellular model: In vitro data demonstrates neuroprotection against Aβ toxicity.

  • Improves cognitive function in an animal model: Behavioral data shows a rescue of memory deficits.

  • Modulates AD-related pathology: Histopathological and biochemical data may show a reduction in neuroinflammation or a preservation of synaptic markers, although a direct effect on amyloid plaque deposition may not be expected for a symptomatic treatment.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease due to its potential to mitigate excitotoxicity through the modulation of NMDA receptors. The protocols outlined in this guide provide a robust framework for its preclinical evaluation, from initial mechanistic studies to comprehensive in vivo efficacy trials. By following a structured and methodologically sound approach, researchers can generate the high-quality data necessary to advance our understanding of this compound and its potential as a novel treatment for this devastating disease.

Topic: Preparation of 2-(Aminomethyl)adamantan-2-ol Stock Solutions for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide and detailed protocols for the preparation, quality control, and storage of stock solutions of 2-(Aminomethyl)adamantan-2-ol (CAS No: 28529-71-7). Recognizing the compound's unique amphiphilic nature, derived from its rigid, lipophilic adamantane core and polar aminomethyl and hydroxyl functionalities, this guide emphasizes the rationale behind solvent selection and handling procedures. Protocols are provided for creating aqueous solutions via salt formation, as well as organic stocks in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH), to ensure suitability for a wide range of applications in pharmaceutical and scientific research. The methodologies are designed to be self-validating, ensuring accuracy, reproducibility, and stability of the prepared solutions.

Compound Profile and Physicochemical Rationale

This compound is a unique adamantane derivative. The adamantane cage itself is a highly stable, rigid, and lipophilic three-dimensional structure.[1] This core is substituted with two polar, hydrogen-bonding groups: a primary amine (-CH₂NH₂) and a tertiary alcohol (-OH). This combination results in an amphiphilic molecule with limited solubility in purely nonpolar or purely polar solvents.

The primary amine has a basic character and can be protonated to form a hydrochloride salt, which is expected to be significantly more soluble in aqueous buffers.[2] The tertiary alcohol can act as both a hydrogen bond donor and acceptor. Understanding these properties is critical for selecting an appropriate solvent system and ensuring the long-term stability of the stock solution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
IUPAC Name (2-(aminomethyl)adamantan-2-yl)methanolInferred from structure
CAS Number 28529-71-7[3]
Molecular Formula C₁₂H₂₁NO[4]
Molecular Weight 195.30 g/mol [4]
Appearance Typically a white to off-white crystalline solid.Based on similar adamantane derivatives.[5]
Predicted Solubility - Water: Low (as free base); High (as hydrochloride salt).- DMSO: High.- Ethanol: Moderate to High.- Non-polar organics: Low.Prediction based on amphiphilic structure.
pKa (Amine) ~9-10 (Predicted)Typical for primary alkylamines.
Stability The adamantane cage is thermally and hydrolytically stable.[1] The compound should be protected from strong oxidizing agents.General chemical principles.

Guiding Principles for Stock Solution Preparation

The preparation of a reliable stock solution is the foundation of reproducible downstream experiments. The choice of solvent is the most critical decision and is dictated by two factors: the intrinsic solubility of the compound and the tolerance of the intended experimental system to that solvent.

G

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and compatible chemical-resistant gloves.[6][7]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder.[8][9] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[9]

  • Spills: In case of a spill, contain the material, prevent it from entering drains, and clean the area with an appropriate absorbent material.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing stock solutions in common laboratory solvents. The choice of protocol depends on the requirements of the downstream application.

Materials & Equipment
  • This compound (solid)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Sterile microcentrifuge tubes or cryovials

  • Solvents:

    • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%

    • Ethanol (EtOH), 200 proof, ≥99.5%

    • Hydrochloric Acid (HCl), 1 M solution

    • Nuclease-free or cell culture-grade water

Protocol 1: Preparation of 10 mM Aqueous Stock Solution (as HCl Salt)

This protocol is ideal for applications requiring an aqueous buffer system, such as in vitro biochemical assays or certain cell culture experiments where DMSO is not tolerated. The addition of HCl protonates the primary amine, forming a soluble hydrochloride salt.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM solution, weigh out 1.953 mg of this compound (MW = 195.30 g/mol ). Adjust mass for desired final volume and concentration.

  • Weigh Compound: Carefully weigh the calculated mass and transfer it to a sterile conical tube or appropriate glass vial.

  • Initial Suspension: Add approximately 80% of the final desired volume of nuclease-free water. The compound will likely form a suspension and not fully dissolve.

  • Acidification: While gently vortexing, add 1 M HCl dropwise until the solid completely dissolves. Typically, a 1:1 molar ratio of HCl to the compound is sufficient. For a 10 mM solution, this equates to 10 µL of 1 M HCl per mL of final solution. The solution should become clear.

  • Final Volume Adjustment: Once dissolved, add water to reach the final desired volume.

  • Mixing and QC: Mix thoroughly by vortexing. Visually inspect the solution against a dark background to ensure there is no precipitate. If desired, check the pH to confirm it is acidic.

  • Aliquoting: Aliquot into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of 50 mM DMSO Stock Solution

DMSO is a highly versatile polar aprotic solvent capable of dissolving a wide range of compounds.[10] It is a common choice for creating high-concentration stocks for cell-based assays, but care must be taken as it can be toxic to cells at higher concentrations.

  • Calculate Required Mass: To prepare 1 mL of a 50 mM solution, weigh out 9.765 mg of this compound.

  • Weigh Compound: Carefully weigh the compound and transfer it directly into a sterile glass or polypropylene vial.

  • Solvent Addition: Add the final desired volume of anhydrous DMSO.

  • Dissolution: Cap the vial and vortex vigorously for 1-2 minutes. If dissolution is slow, place the vial in an ultrasonic bath for 5-10 minutes at room temperature.

  • QC and Aliquoting: Visually inspect for complete dissolution. Aliquot into single-use volumes in sterile cryovials suitable for low-temperature storage.

Protocol 3: Preparation of 25 mM Ethanolic Stock Solution

Ethanol is another common solvent, often preferred when DMSO is incompatible with the experimental system. Solubility may be lower than in DMSO.

  • Calculate Required Mass: To prepare 1 mL of a 25 mM solution, weigh out 4.883 mg of this compound.

  • Weigh Compound: Weigh the compound and transfer it to a sterile vial.

  • Solvent Addition: Add the final desired volume of 200-proof ethanol.

  • Dissolution: Cap and vortex vigorously. Use of an ultrasonic bath may be required to facilitate complete dissolution.

  • QC and Aliquoting: Ensure the solution is clear and free of particulates. Aliquot into single-use volumes for storage.

Calculations and Data Presentation

Accurate calculations are fundamental. Use the following formula:

Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )]

Table 2: Example Calculation Quick-Reference

Desired ConcentrationFinal VolumeMolecular Weight ( g/mol )Required Mass (mg)
10 mM1 mL195.301.95 mg
10 mM5 mL195.309.77 mg
50 mM1 mL195.309.77 mg
100 mM1 mL195.3019.53 mg

Quality Control and Validation

A properly prepared stock solution is a self-validating system when best practices are followed.

  • Visual Inspection: The final solution must be clear, colorless, and free of any visible precipitate or particulates. This is the primary and most immediate quality control check.

  • Solubility Confirmation: If the compound does not fully dissolve at the desired concentration, it has exceeded its solubility limit in that solvent. The solution should be diluted with more solvent until it clarifies, and the new, lower concentration should be noted.

  • Documentation: Always label vials clearly with the compound name, concentration, solvent, date of preparation, and preparer's initials.

Storage and Stability

The stability of the adamantane core is high, but proper storage is essential to prevent degradation of the functional groups and solvent evaporation.[1]

  • Short-Term Storage (1-2 weeks): Store aliquots at 4°C, protected from light.

  • Long-Term Storage (>2 weeks): For maximum stability, store aliquots at -20°C or -80°C. DMSO-containing solutions should be stored at -20°C to prevent freezing, which can cause precipitation.

  • Handling During Use: When using a frozen aliquot, thaw it quickly at room temperature or in a 37°C water bath, vortex briefly to ensure homogeneity, and use it immediately. Avoid keeping stock solutions at room temperature for extended periods.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by creating single-use aliquots. Repeated cycling can lead to compound degradation or precipitation.

G start Is stock for aqueous system? aqueous_yes Use Protocol 1: Aqueous (HCl Salt) start->aqueous_yes Yes aqueous_no Is system tolerant to DMSO? start->aqueous_no No dmso_yes Use Protocol 2: DMSO aqueous_no->dmso_yes Yes dmso_no Use Protocol 3: Ethanol aqueous_no->dmso_no No

References

A Robust, Validated HPLC-FLD Method for the Quantification of 2-(Aminomethyl)adamantan-2-ol Following Pre-Column Derivatization with Dansyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Validated Protocol for the HPLC Quantification of 2-(Aminomethyl)adamantan-2-ol

Abstract

This application note presents a highly sensitive, selective, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Due to the absence of a native chromophore in the analyte, a pre-column derivatization strategy is employed using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, Dns-Cl). This reaction targets the primary amine of this compound, yielding a stable, intensely fluorescent derivative. The method utilizes reversed-phase chromatography for separation, coupled with fluorescence detection (FLD) for high-sensitivity quantification. This document provides a comprehensive guide, including the scientific rationale for methodological choices, detailed experimental protocols, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

Adamantane and its derivatives are rigid, three-dimensional alicyclic hydrocarbons that serve as important structural motifs in medicinal chemistry and materials science. The compound this compound combines the lipophilic adamantane cage with a primary amine and a hydroxyl group, making it a potentially valuable building block. Accurate quantification of such compounds is essential for pharmacokinetic studies, quality control, and reaction monitoring.

A significant analytical challenge in the HPLC analysis of this compound is its lack of a UV-absorbing chromophore or native fluorophore, which precludes sensitive detection using standard UV-Vis or fluorescence detectors.[4][5][6] To overcome this limitation, chemical derivatization is an effective and widely used strategy to introduce a detectable tag onto the analyte molecule.[6][7]

This method employs Dansyl Chloride (Dns-Cl) as the derivatizing agent. This choice is underpinned by several key advantages:

  • Reaction Specificity: Dansyl chloride reliably reacts with primary and secondary amines under alkaline conditions to form stable sulfonamide bonds.[4][8][9]

  • Enhanced Detectability: The resulting N-dansyl adduct is intensely fluorescent, enabling detection in the picomole to femtomole range with a standard fluorescence detector.[4]

  • Improved Chromatography: The derivatization process increases the hydrophobicity of the analyte, enhancing its retention and separation on reversed-phase HPLC columns.[4] The bulky adamantane structure combined with the dansyl group is well-suited for separation on C18 stationary phases.[10]

This application note provides a complete, self-validating protocol designed for immediate implementation by researchers and drug development professionals.

Principle of Dansylation

The derivatization of this compound with dansyl chloride is a nucleophilic substitution reaction. The process, known as dansylation, must be conducted under alkaline conditions (pH 9.5-10.5).[4][9] The alkaline buffer deprotonates the primary amino group of the analyte, rendering it a potent nucleophile. This unprotonated amine then attacks the electrophilic sulfonyl chloride group of dansyl chloride. This results in the formation of a stable, fluorescent N-dansyl-sulfonamide derivative and the release of hydrochloric acid (HCl), which is neutralized by the buffer to drive the reaction to completion.[4]

Excess dansyl chloride is subsequently quenched with a primary or secondary amine, such as ammonium hydroxide, to prevent interference during the chromatographic analysis.[4][8]

Experimental Protocols

  • Analyte: this compound reference standard

  • Reagents:

    • Dansyl Chloride (Dns-Cl), ≥99% purity

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC or Milli-Q grade

    • Sodium Bicarbonate (NaHCO₃), analytical grade

    • Sodium Carbonate (Na₂CO₃), analytical grade

    • Ammonium Hydroxide (NH₄OH), analytical grade

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.

    • Fluorescence Detector (FLD).

    • Analytical balance, pH meter, vortex mixer, and sonicator.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with Methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 0.84 g of NaHCO₃ and 0.11 g of Na₂CO₃ in 100 mL of HPLC water. Adjust pH to 9.8 if necessary.

  • Dansyl Chloride Reagent (5 mg/mL): Accurately weigh 25 mg of Dansyl Chloride and dissolve in 5 mL of Acetonitrile. This solution is light-sensitive and should be prepared fresh daily.

  • Quenching Solution (10% Ammonium Hydroxide): Dilute 1 mL of concentrated Ammonium Hydroxide (25-30%) with 9 mL of HPLC water.

  • In a clean microcentrifuge tube, add 50 µL of the sample or standard solution.

  • Add 100 µL of the Carbonate-Bicarbonate Buffer (pH 9.8). Vortex briefly.

  • Add 100 µL of the freshly prepared Dansyl Chloride Reagent (5 mg/mL).

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the reaction mixture in a water bath or heating block at 60°C for 45 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Add 25 µL of the 10% Ammonium Hydroxide quenching solution to consume the excess Dansyl Chloride.

  • Vortex for 1 minute and let it stand for 10 minutes at room temperature.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Diagram 1: Derivatization Workflow

cluster_prep Solution Preparation cluster_reaction Derivatization cluster_quench Quenching & Final Prep Sample Sample or Standard (50 µL) Mix Vortex Thoroughly Sample->Mix Buffer Carbonate Buffer pH 9.8 (100 µL) Buffer->Mix DansylCl Dansyl-Cl in ACN (100 µL) DansylCl->Mix Incubate Incubate at 60°C for 45 min (in dark) Mix->Incubate Cool Cool to Room Temp Incubate->Cool QuenchMix Vortex & Stand 10 min Cool->QuenchMix QuenchSol NH4OH Quenching Sol. (25 µL) QuenchSol->QuenchMix Filter Filter (0.45 µm) QuenchMix->Filter HPLC_Vial Inject into HPLC Filter->HPLC_Vial

Caption: Step-by-step workflow for the pre-column derivatization of this compound.

The separation is achieved using a reversed-phase C18 column with a gradient elution profile to effectively resolve the derivatized analyte from reagent byproducts.

Parameter Condition
HPLC Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A HPLC Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detector Excitation (λex): 340 nm Emission (λem): 525 nm
Run Time 25 minutes

Method Validation

The developed analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Diagram 2: Overall Analytical Method Workflow

cluster_start Phase 1: Preparation cluster_main Phase 2: Analysis cluster_end Phase 3: Validation & Reporting A Sample/Standard Preparation C Pre-Column Derivatization A->C B Reagent Preparation B->C D HPLC-FLD Separation & Detection C->D E Data Acquisition & Processing D->E F Method Validation (ICH Q2 R1) E->F G Final Report F->G

Caption: High-level overview of the complete analytical workflow from preparation to final report.

Specificity was evaluated by analyzing a blank sample (Methanol processed through the derivatization procedure) and a derivatized standard of this compound. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte derivative, confirming the method's specificity.

Linearity was assessed by preparing and analyzing six calibration standards ranging from 0.1 µg/mL to 10 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Protocol:

  • Prepare six standard solutions of this compound in Methanol (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL).

  • Derivatize each standard in triplicate according to Protocol 1.

  • Analyze each derivatized standard using the HPLC conditions in Protocol 2.

  • Plot the average peak area versus concentration and perform a linear regression analysis.

Parameter Result Acceptance Criteria
Range 0.1 - 10.0 µg/mL-
Regression Equation y = mx + c-
Correlation Coefficient (r²) ≥ 0.999r² ≥ 0.995

Accuracy was determined by a recovery study. A sample matrix was spiked with the analyte at three different concentration levels (low, medium, high) within the linear range. The percentage recovery was then calculated.

Protocol:

  • Prepare samples spiked at 80%, 100%, and 120% of a target concentration (e.g., 1.0 µg/mL).

  • Prepare three replicates at each concentration level.

  • Derivatize and analyze each sample.

  • Calculate the percentage recovery using the formula: (Measured Conc. / Nominal Conc.) * 100.

Spike Level Concentration (µg/mL) Mean Recovery (%) Acceptance Criteria
Low0.898.5 - 101.298.0% - 102.0%
Medium1.099.1 - 101.598.0% - 102.0%
High1.298.8 - 101.998.0% - 102.0%

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) of the results was calculated.

Protocol:

  • Repeatability: Analyze six replicates of a standard solution (e.g., 1.0 µg/mL) on the same day, under the same conditions.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Calculate the %RSD for the peak areas or calculated concentrations.

Precision Level n Mean Conc. (µg/mL) %RSD Acceptance Criteria
Repeatability (Day 1) 61.01≤ 1.5%%RSD ≤ 2.0%
Intermediate (Day 2) 61.02≤ 1.8%%RSD ≤ 2.0%

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Parameter Result
LOD ~0.01 µg/mL
LOQ ~0.03 µg/mL

Summary and Conclusion

This application note describes a validated, high-performance analytical method for the quantification of this compound. The pre-column derivatization with Dansyl Chloride provides the necessary chromophore for highly sensitive and selective fluorescence detection.[4] The reversed-phase HPLC method effectively separates the analyte derivative from potential interferences.[10][11] Validation results confirm that the method is linear, accurate, precise, and specific for its intended purpose, adhering to the stringent requirements of the ICH Q2(R1) guidelines.[1][2] This robust protocol is suitable for routine analysis in quality control, pharmaceutical development, and research environments.

References

Application Note: GC-MS Analysis of 2-(Aminomethyl)adamantan-2-ol via Silylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the analysis of 2-(Aminomethyl)adamantan-2-ol, a bifunctional adamantane derivative, using Gas Chromatography-Mass Spectrometry (GC-MS) following a chemical derivatization step. Due to the polar nature and low volatility imparted by the primary amine and tertiary alcohol functional groups, direct GC-MS analysis of this compound is challenging, often resulting in poor peak shape and thermal degradation. To overcome these limitations, a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is employed. This procedure converts the active hydrogens on the amine and hydroxyl groups into their respective trimethylsilyl (TMS) ethers and amines, significantly increasing volatility and thermal stability.[1][2][3] This guide provides a comprehensive, step-by-step protocol for derivatization, optimized GC-MS parameters for separation and detection, and an interpretation of the expected mass spectrometric fragmentation patterns of the resulting derivative. This methodology is intended for researchers, scientists, and drug development professionals working with adamantane-based compounds and other polar analytes requiring derivatization for successful GC-MS analysis.

Introduction: The Challenge of Analyzing Polar Adamantanes

Adamantane and its derivatives are rigid, cage-like hydrocarbon structures that have garnered significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. This compound is a key intermediate or target molecule possessing both a primary aminomethyl group and a tertiary hydroxyl group. These polar functional groups are responsible for its pharmacological activity but also introduce significant analytical challenges.

Direct injection of such polar compounds into a gas chromatograph typically leads to:

  • Poor Volatility: Strong intermolecular hydrogen bonding prevents efficient vaporization in the GC inlet.[4]

  • Thermal Instability: High temperatures required for volatilization can cause degradation of the analyte before it reaches the detector.

  • Peak Tailing: Interactions between the polar functional groups and active sites on the GC column result in broad, asymmetric peaks, leading to poor resolution and reduced sensitivity.[5]

Chemical derivatization is a crucial sample preparation step that mitigates these issues by replacing active hydrogen atoms with nonpolar functional groups.[1][6] Silylation, the replacement of an active hydrogen with a trimethylsilyl (-Si(CH₃)₃) group, is one of the most common and effective derivatization techniques for GC analysis.[2][7] This process significantly reduces the polarity and hydrogen-bonding capacity of the analyte, thereby increasing its volatility and thermal stability.[1]

This application note focuses on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful and versatile silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance reaction rates, especially for sterically hindered groups.[3][6][8]

Principle of Silylation with BSTFA/TMCS

The derivatization of this compound proceeds via the reaction of BSTFA with the active hydrogens of the primary amine and the tertiary alcohol. The reaction is catalyzed by TMCS, which increases the silylating power of the reagent.

The proposed reaction is as follows:

  • The primary amine (-CH₂NH₂) is converted to a bis(trimethylsilyl)amine (-CH₂N(TMS)₂).

  • The tertiary alcohol (-OH) is converted to a trimethylsilyl ether (-OTMS).

The resulting derivatized molecule, 2-((Bis(trimethylsilyl)amino)methyl)adamantan-2-yl trimethylsilyl ether, is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Anhydrous Acetonitrile (ACN) or Pyridine

  • Equipment:

    • GC-MS System (e.g., Agilent 7890B GC with 5977A MSD)

    • Autosampler Vials (2 mL) with inserts and PTFE-lined caps

    • Heating block or oven

    • Microsyringes

    • Vortex mixer

    • Centrifuge

Standard and Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

  • Working Standard: Dilute the stock solution with anhydrous acetonitrile to a final concentration of 100 µg/mL.

  • Sample Preparation: For unknown samples, ensure they are dissolved in a compatible, anhydrous solvent. If the sample is in an aqueous matrix, it must be extracted and thoroughly dried before proceeding, as moisture will readily hydrolyze the silylating reagent and the derivatives.[9][10]

Derivatization Procedure

The following protocol is a general guideline and may require optimization for specific sample matrices or concentration ranges.[9]

  • Aliquot: Transfer 100 µL of the working standard or sample solution into a 2 mL autosampler vial with an insert.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to ensure the residue is completely dry.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 60 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization A 1. Aliquot 100 µL of Sample/ Standard into Vial B 2. Evaporate to Dryness (Nitrogen Stream) A->B C 3. Add 100 µL Acetonitrile & 100 µL BSTFA + 1% TMCS B->C D 4. Cap, Vortex, and Heat (70°C for 60 min) C->D E 5. Cool to Room Temperature D->E F Ready for GC-MS Injection E->F

GC-MS Instrumental Parameters

The following parameters have been found suitable for the analysis of the silylated derivative. Optimization may be necessary depending on the specific instrument and column used.

GC Parameter Setting Rationale
Inlet Splitless (or Split 10:1 for high conc.)Maximizes sensitivity for trace analysis.
Inlet Temp. 280°CEnsures rapid and complete vaporization of the high-boiling point derivative.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides good chromatographic efficiency.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS)A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of analytes.
Oven Program Initial: 100°C, hold 2 minAllows for solvent focusing.
Ramp: 15°C/min to 300°CA moderate ramp rate provides good separation of potential byproducts from the main analyte peak.
Hold: 5 minEnsures elution of all high-boiling point compounds.
MS Transfer Line 290°CPrevents condensation of the analyte before entering the mass spectrometer.
MS Parameter Setting Rationale
Ion Source Temp. 230°CStandard temperature for robust ionization.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching and structural elucidation.[11]
Electron Energy 70 eVStandard energy for generating consistent and extensive fragmentation.[11]
Scan Range m/z 50 - 650Covers the expected mass range of the derivatized molecule and its fragments.
Solvent Delay 4 minPrevents the filament from being damaged by the solvent peak.

Results and Discussion

Expected Chromatographic Performance

Under the conditions described, the tris-TMS derivative of this compound is expected to elute as a sharp, symmetrical peak. The derivatization process effectively eliminates the active sites responsible for peak tailing, leading to improved chromatographic performance and lower limits of detection.

Mass Spectrum and Fragmentation Analysis

Electron ionization of the silylated derivative will produce a characteristic fragmentation pattern. While a full mass spectrum of this specific derivative is not widely published, the fragmentation can be predicted based on the known behavior of silylated compounds and adamantane structures.[11][12]

Key Expected Fragments:

  • Molecular Ion ([M]⁺): The molecular ion peak should be observable, though it may be of low abundance. Its m/z value will confirm the successful derivatization of all three active hydrogens.

  • [M-15]⁺: A prominent peak corresponding to the loss of a methyl group (•CH₃) from one of the TMS groups is a hallmark of TMS derivatives.[13]

  • m/z 73: This is the base peak or a very abundant ion in most TMS derivative spectra, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.[14]

  • Adamantane Cage Fragments: The adamantane core is very stable, but characteristic fragment ions can be observed. Fragmentation of the adamantane cage itself often results in ions at m/z 79, 93, and 135 (for the underivatized core).[15] In the derivatized structure, fragments corresponding to the loss of silylated functional groups from the adamantane core are expected.

  • Fragments from α-cleavage: Cleavage of the bond between the adamantane ring and the aminomethyl carbon is a likely fragmentation pathway.

G cluster_mol cluster_frags Mol [M]⁺ F1 [M-15]⁺ (Loss of •CH₃) Mol->F1 - •CH₃ F2 [Si(CH₃)₃]⁺ (m/z 73) Mol->F2 Fragmentation F3 Adamantane Core Fragments Mol->F3 Fragmentation

Conclusion

The protocol detailed in this application note provides a reliable and robust method for the GC-MS analysis of this compound. Chemical derivatization via silylation with BSTFA + 1% TMCS is an essential step to overcome the challenges associated with the analysis of this polar, bifunctional molecule. This method yields a volatile and thermally stable derivative, resulting in excellent chromatographic peak shape and enabling sensitive detection and confident mass spectral identification. The principles and steps outlined herein can be adapted for the analysis of other polar adamantane derivatives and similar challenging analytes in various research and development settings.

References

Application Notes and Protocols for Electrophysiological Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Deciphering the Language of Cells

Electrophysiology is the science of studying the electrical properties of biological cells and tissues.[1][2] It provides a direct, real-time window into cellular function, allowing us to listen to the very language of life: the flow of ions across cell membranes. This ionic flux, governed by a diverse family of proteins called ion channels, underlies everything from the nerve impulses that form our thoughts to the coordinated contractions of our heart.[3][4][5] Consequently, ion channels are critical targets in drug discovery for a vast array of diseases, including epilepsy, chronic pain, and cardiac arrhythmias.[6][7][8][9]

The patch-clamp technique, developed by Erwin Neher and Bert Sakmann for which they were awarded the Nobel Prize, remains the undisputed "gold standard" for investigating ion channel function.[2][3][5][10][11][12][13] Its unparalleled resolution allows for the measurement of minuscule electrical currents (on the order of picoamperes, 10⁻¹² A) flowing through a single ion channel.[5] This guide provides a detailed workflow for the most common configuration, whole-cell patch-clamp, focusing on the fundamental principles and practical steps that ensure high-quality, reproducible data. While automated patch-clamp (APC) systems have revolutionized high-throughput screening in the pharmaceutical industry, a deep understanding of the manual technique is indispensable for validating results, troubleshooting complex biophysics, and working with sensitive or scarce cell types like primary neurons or stem cell-derived cells.[10][11][13][14]

Part 1: Pre-Experimental Preparations - Setting the Stage for Success

A successful electrophysiology experiment is built on a foundation of meticulous preparation. The quality of your recordings is directly dependent on the stability of your environment and the quality of your reagents.

The Electrophysiology Rig: Your Recording Environment

The rig is a collection of specialized equipment designed to isolate and measure faint biological signals.[15] Key components include:

  • Microscope: Typically an upright or inverted microscope with differential interference contrast (DIC) optics to visualize cells.[16][17]

  • Micromanipulators: For precise, sub-micron positioning of the recording pipette.[16][18]

  • Amplifier and Digitizer: The heart of the rig, which amplifies the small ionic currents and converts the analog signal to a digital one for computer analysis.[16][19]

  • Anti-Vibration Table: A heavy, air-cushioned table that isolates the setup from floor vibrations, which can easily disrupt a delicate cell-pipette seal.[16][20]

  • Faraday Cage: A grounded metal mesh enclosure that shields the recording setup from electromagnetic interference (EMI) from sources like lights and other lab equipment, which would otherwise contaminate the recording with noise.[16][20][21]

  • Perfusion System: Delivers a constant flow of physiological solution to the cells, keeping them healthy and allowing for the application of drugs.[16][19]

Causality Check: Why are the anti-vibration table and Faraday cage non-negotiable? The connection between the micropipette tip (diameter <1 µm) and the cell membrane is a fragile, molecular-level interaction. Mechanical vibrations as small as a footstep or EMI from a nearby centrifuge can introduce noise that is orders of magnitude larger than the biological signal, rendering the data useless.[16][20][21]

Crafting the Perfect Solutions

The solutions bathing the cells (external) and filling the pipette (internal) are designed to mimic the physiological intracellular and extracellular environments.

  • External Solution (e.g., aCSF): Artificial cerebrospinal fluid is used for neuronal recordings and contains a precise mixture of salts to replicate the ionic environment of the brain.[22][23]

  • Internal Solution: This solution fills the recording pipette and mimics the cell's cytoplasm. It contains the primary ion carrier (e.g., potassium for most neuronal recordings) and often includes an energy source (ATP) and a calcium buffer.

Protocol for Solution Preparation:

  • Use ultra-pure water and high-grade reagents.

  • Prepare concentrated stock solutions of individual salts.

  • On the day of the experiment, dilute stocks to their final concentrations.

  • Crucially, check and adjust the pH (typically 7.3-7.4) and osmolarity .[12][24]

  • Expert Tip: A fundamental principle for achieving a stable seal is to maintain the internal solution at a slightly lower osmolarity (by ~10-15 mOsm) than the external solution.[25][26] This creates a small osmotic gradient that helps the cell membrane adhere to the pipette tip.

  • Filter both solutions through a 0.22 µm syringe filter before use to remove any particulate matter that could clog the fine pipette tip.[27][28]

Micropipette Fabrication: The Art of Pulling Glass

The recording electrode is not bought, but made, by heating and pulling a thin borosilicate glass capillary tube.[23]

  • The Puller: A specialized instrument with a heated filament and a pulling mechanism that melts and stretches the glass to a fine point.

  • Resistance is Key: The shape of the pipette tip determines its electrical resistance when filled with solution. For whole-cell recordings, a resistance of 3-7 MΩ is ideal.[23][24][25][28]

    • <3 MΩ: The tip is too large, making it difficult to form a high-resistance seal without damaging the cell.[18]

    • >7 MΩ: The tip is too small, making it difficult to rupture the membrane for whole-cell access and increasing the series resistance, which can distort the recorded signal.[25]

  • Fire-Polishing: Briefly melting the very tip of the pipette with a heated filament smooths its edges, which facilitates a tighter seal with the cell membrane.[27][29]

G cluster_prep Pre-Experimental Workflow cluster_exp Experimental Workflow cluster_post Post-Experiment Rig 1. Assemble & Test Rig (Vibration, EMI Shielding) Solutions 2. Prepare & Filter Solutions (Check pH & Osmolarity) Rig->Solutions Pipette 3. Pull & Polish Pipettes (Target Resistance: 3-7 MΩ) Solutions->Pipette Cells 4. Prepare Cell Culture/Slice Pipette->Cells Setup 5. System Setup (Start Perfusion) Cells->Setup Approach 6. Pipette Approach (Apply Positive Pressure) Setup->Approach Seal 7. Form Gigaseal (Release Pressure, Apply Suction) Approach->Seal WCR 8. Establish Whole-Cell (Rupture Membrane) Seal->WCR QC 9. Quality Control Checks (Rs, Rm, Seal Stability) WCR->QC Record 10. Data Acquisition (Voltage/Current Clamp) QC->Record Analysis 11. Data Analysis Record->Analysis Interpret 12. Interpretation Analysis->Interpret

Figure 1. End-to-end experimental workflow for patch-clamp electrophysiology.

Part 2: The Core Protocol: Whole-Cell Patch-Clamp Recording

This protocol outlines the critical steps from approaching a cell to acquiring data. Success hinges on a delicate touch and a systematic approach.

G Start Start: Pipette in Bath (+ Pressure ON) Approach Step 1: Approach Cell (Observe Resistance Increase) Start->Approach Contact Step 2: Make Contact (See 'Dimple' on Cell) Approach->Contact ReleasePressure Step 3: Release Positive Pressure Contact->ReleasePressure ApplySuction Step 4: Gentle Suction (Monitor Seal Resistance) ReleasePressure->ApplySuction Gigaseal Success: GΩ Seal Formed (Resistance > 1 GΩ) ApplySuction->Gigaseal Rseal > 1 GΩ FailSeal Fail: No Seal (Retract & Replace Pipette) ApplySuction->FailSeal Rseal low Rupture Step 5: Rupture Membrane (Brief, Strong Suction/Zap) Gigaseal->Rupture WholeCell Success: Whole-Cell Access (Observe Capacitance Transients) Rupture->WholeCell FailBreak Fail: Can't Rupture (Retry Suction/Zap or Abort) Rupture->FailBreak

Figure 2. Logical steps for achieving a whole-cell patch-clamp configuration.
Detailed Step-by-Step Methodology

  • Pipette Preparation: Fill a pulled micropipette from the back with filtered internal solution using a microloader tip. Ensure no air bubbles are trapped in the tip. Mount the pipette onto the holder, which contains a silver-chloride wire to conduct the electrical signal.

  • Applying Positive Pressure: Before lowering the pipette into the recording chamber, apply light positive pressure (via a syringe or mouth tube).[24] This creates a slow outflow of solution from the tip, acting as a micro-jet that clears debris from the path and prevents the tip from clogging.[27][30]

  • Entering the Bath: Lower the pipette into the external solution. Using the acquisition software, apply a small, repetitive voltage step (e.g., 10 mV) to monitor the pipette's resistance in real-time.[23] This is the "seal test".

  • Cellular Approach: Under visual guidance from the microscope, use the micromanipulator to move the pipette tip towards a healthy-looking target cell. As the pipette nears the cell membrane, you will observe a slight increase in the resistance displayed on your oscilloscope, as the outflow of solution from the tip becomes partially occluded.[25]

  • Forming the Gigaseal (GΩ Seal):

    • Carefully advance the pipette until it gently touches the cell, often causing a visible "dimple" on the membrane surface.[26]

    • Immediately release the positive pressure.[18][24] This allows the clean membrane to come into contact with the clean glass.

    • Apply gentle, steady suction.[24] Watch the seal test as the resistance rapidly increases. The goal is to achieve a resistance of over 1 Gigaohm (10⁹ ohms), known as a "gigaseal". This electrically isolates the patch of membrane under the pipette from the rest of the bath solution.[31] A stable gigaseal is the absolute prerequisite for a low-noise recording.

  • Establishing Whole-Cell Configuration:

    • Once a stable gigaseal is formed, compensate for the pipette capacitance using the amplifier controls.

    • Apply short, sharp pulses of stronger suction to rupture the membrane patch under the pipette tip.[22][23][26] This provides direct electrical and molecular access to the cell's interior.

    • Alternatively, a brief voltage transient (the "zap" function) can be used to perforate the membrane.[12][28]

    • Successful entry into whole-cell mode is confirmed by the sudden appearance of large capacitive transients in response to the voltage step, reflecting the much larger surface area of the entire cell membrane compared to the small patch.

  • Quality Control and Recording: Immediately after breaking in, switch to the desired recording mode (voltage-clamp or current-clamp) and assess the health of the recording using the criteria in the table below.

Self-Validation: Key Quality Control Parameters

Continuously monitor these parameters throughout the experiment. A recording is generally considered viable only if they remain stable and within acceptable ranges. Any significant change may indicate that the cell's health is declining or the seal is failing, compromising the data.[25]

ParameterSymbolTypical Acceptable RangeWhy It's Important
Seal Resistance Rseal> 1 GΩMeasures the electrical tightness of the seal. A low seal resistance leads to current leakage and a noisy baseline.[32][33]
Access Resistance Ra or Rs< 25 MΩRepresents the electrical pathway from the pipette into the cell. High Rs can slow and filter the recorded signals, leading to inaccurate measurements of fast events.[12]
Membrane Resistance Rm> 100 MΩ (cell type dependent)Reflects the overall "health" and leakiness of the cell membrane. A low or declining Rm indicates the cell is damaged or dying.
Resting Membrane Potential Vm-50 to -80 mV (for neurons)The cell's baseline voltage. A depolarized Vm (less negative) is a sign of poor cell health.

Part 3: Data Acquisition and Analysis

Once a stable whole-cell configuration is achieved, you can begin your experiment. The two primary modes are:

  • Voltage-Clamp: The amplifier holds the cell's membrane potential at a constant "command" voltage, and it measures the current that must be injected to do so. This is the mode used to study the behavior of voltage-gated ion channels.[19][34] For example, stepping the voltage to different levels allows you to construct an I-V (current-voltage) relationship, a fundamental characteristic of an ion channel.

  • Current-Clamp: The amplifier injects a set amount of current (which can be zero) and measures the resulting changes in the cell's membrane potential.[19][34] This mode is used to study a cell's firing properties, such as action potentials, and its synaptic responses.[12]

Data is typically acquired using software like pCLAMP or PatchMaster and analyzed using companion programs like Clampfit or other software packages.[35][36][37] Analysis can range from measuring peak current amplitudes and decay kinetics to analyzing action potential frequency and shape.[35][38]

Part 4: Troubleshooting Common Problems

Electrophysiology has a steep learning curve, and issues are common.[39] A systematic approach to troubleshooting is essential.

ProblemPossible Cause(s)Recommended Solution(s)
Cannot Form a GΩ Seal 1. Dirty or clogged pipette tip.[28] 2. Unhealthy or dying cells.[12] 3. Mechanical vibration or drift.[30] 4. Incorrect solution osmolarity.[24]1. Ensure solutions are filtered and positive pressure is maintained. Use a fresh pipette. 2. Visually select only healthy-looking cells. Check perfusion and oxygenation. 3. Check the anti-vibration table and ensure nothing is touching the rig. 4. Remake solutions, ensuring internal is 10-15 mOsm lower than external.[25][26]
Cannot Break Into Whole-Cell 1. Insufficient suction. 2. Pipette resistance is too high.[28]1. Apply shorter, stronger suction pulses. 2. Use the "zap" function on the amplifier sparingly.[12] 3. Pull a new pipette with a lower resistance (e.g., 3-4 MΩ).
High Electrical Noise (60/50 Hz) 1. Grounding issue or ground loop.[21] 2. EMI from nearby equipment.[20] 3. Fluid level in the bath is too high.1. Check all grounding connections to a central point. 2. Ensure Faraday cage is closed. Turn off unnecessary equipment (lights, monitors).[28] 3. Lower the bath fluid level to minimize pipette immersion.[27]
Recording is Unstable (Rs or Rm changing) 1. Seal is failing. 2. Cell is dying (rundown). 3. Pipette tip is clogging during recording.1. Abort the experiment; the seal is not recoverable. 2. Ensure internal solution contains ATP/GTP. Work more quickly. 3. This can happen with certain internal solutions; try a different composition or abort.

Conclusion and Future Outlook

Mastering the manual patch-clamp workflow is a rite of passage for any electrophysiologist. It provides an unparalleled depth of insight into the function of ion channels, the fundamental gatekeepers of cellular excitability.[2][3] The principles of achieving a clean, stable, and low-noise recording discussed here are universal, whether you are investigating the biophysical properties of a novel channel mutant in a university lab or validating a lead compound in a pharmaceutical setting.

The field continues to evolve, with automated patch-clamp platforms now capable of recording from hundreds or even thousands of cells simultaneously, dramatically increasing the throughput for drug screening and safety pharmacology.[6][13][40][41] However, these powerful systems are a complement, not a replacement, to the foundational gold-standard technique.[11][14] The detailed understanding gained from a meticulous manual patch-clamp experiment remains the ultimate arbiter in the complex and fascinating world of ion channel electrophysiology.

References

Guide to the Safe Handling and Storage of Aminoadamantanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the best practices for the handling and storage of aminoadamantanol compounds. These unique, cage-like structures are pivotal as pharmaceutical agents and intermediates, including in antiviral (Memantine, Rimantadine) and antihyperglycemic (Vildagliptin) therapies.[1][2] Ensuring their chemical integrity through proper handling and storage is paramount for reproducible research and the development of safe, effective therapeutics. This document outlines the chemical rationale behind specific protocols, providing detailed, step-by-step procedures for laboratory personnel.

Introduction to Aminoadamantanol Compounds

Aminoadamantanol and its derivatives are characterized by a rigid, tricyclic alkane (adamantane) core functionalized with at least one amino (-NH₂) and one hydroxyl (-OH) group.[3] This unique three-dimensional structure imparts favorable pharmacokinetic properties, such as high lipophilicity and metabolic stability, making them attractive scaffolds in drug discovery. However, the presence of both amino and hydroxyl functional groups also dictates their specific handling and storage requirements to prevent degradation. This guide will focus on ensuring the stability and purity of these compounds from receipt to experimental use.

Fundamental Principles of Chemical Stability

The stability of aminoadamantanol compounds is influenced by their susceptibility to common laboratory environmental factors. The primary drivers of potential degradation are oxidation, moisture, and light.

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, heat, and trace metal impurities. This can lead to the formation of colored impurities and a decrease in compound potency. Storing under an inert atmosphere (e.g., nitrogen or argon) is a key preventative measure for long-term storage.[4]

  • Moisture: Many aminoadamantanol compounds are supplied as crystalline solids or hydrochloride salts.[5] These forms can be hygroscopic, meaning they readily absorb moisture from the air. This can lead to hydrolysis, changes in physical form (caking), and inaccuracies in weighing. Storage in a dry environment, often with a desiccant, is critical.[6]

  • Light: Photochemical degradation can occur in compounds with chromophores, and while the adamantane cage itself is robust, prolonged exposure to UV or high-intensity light should be avoided to prevent the formation of radical species that could initiate degradation. Storing in amber vials or in the dark is recommended.[4][7]

  • pH and Incompatibilities: As amines, these compounds are basic and will react with strong acids.[8][9] Similarly, the hydroxyl group can react with strong bases. They are also incompatible with strong oxidizing agents which can degrade the molecule.[8][9][10]

Recommended Storage Conditions & Protocols

Proper storage is the most effective means of preserving the integrity of aminoadamantanol compounds. The ideal conditions depend on the form of the compound (solid vs. solution) and the intended duration of storage.

General Storage Workflow

The following diagram outlines the decision-making process for storing a newly received aminoadamantanol compound.

Diagram 1: Storage Condition Decision Workflow A Compound Received B Solid or Solution? A->B C Solid Compound B->C Solid D Solution B->D Solution E Storage Duration? C->E K Solvent Type? D->K F Short-Term (< 6 months) E->F Short G Long-Term (> 6 months) E->G Long H Store at Room Temp (15-25°C) [see USP Controlled Room Temp]. [2] F->H I Store at 2-8°C (Refrigerate). Keep in dark place. [9, 15] G->I J Consider Inert Atmosphere (N₂/Ar). Use Desiccator. [16] I->J For high purity grades L Aqueous Buffer K->L Aqueous M Organic Solvent (e.g., DMSO) K->M Organic N Store at 2-8°C (Short-Term). Filter-sterilize. Avoid freeze-thaw. L->N O Store at -20°C or -80°C. Aliquot to minimize freeze-thaw. [6, 10] M->O

Caption: Decision workflow for selecting appropriate storage conditions.

Storage Condition Summary

The following table summarizes recommended storage conditions for various aminoadamantanol compounds and their preparations.

Compound/FormShort-Term StorageLong-Term StorageKey ConsiderationsReferences
Solid (General) 15°C to 30°C (Controlled Room Temp)2°C to 8°C (Refrigerated)Keep tightly closed, dry, and dark.[4][6][7][11][12]
Memantine HCl (Solid) 15°C to 30°C-20°C (up to 3 years)USP Controlled Room Temperature compliant for short-term.[8][11]
Rimantadine HCl (Solid) Ambient TemperatureAmbient TemperatureExceptionally stable solid.[13]
Solutions in Organic Solvent (e.g., DMSO) -20°C (up to 1 month)-80°C (6 months to 2 years)Aliquot to avoid repeated freeze-thaw cycles.[8][14]
Aqueous Suspensions 2°C to 8°C (Refrigerated)Not RecommendedProne to microbial growth. A compounded oral suspension of rimantadine is noted as stable for 14 days.[15]
Protocol: Long-Term Storage of Solid Compounds
  • Verify Integrity: Upon receipt, inspect the container seal. If compromised, do not use the compound and consult the manufacturer's guidelines.

  • Select Container: Use the original manufacturer's vial when possible. If transferring, use a pre-cleaned amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere (Optional, for highest purity): If required, gently flush the headspace of the vial with dry nitrogen or argon gas for 15-30 seconds before sealing.

  • Seal Securely: Tightly close the container to prevent moisture ingress and gas exchange. For extra protection, wrap the cap with parafilm.

  • Label Clearly: Ensure the label includes the compound name, CAS number, date received, and storage conditions.

  • Store: Place the sealed vial inside a secondary container (e.g., a small box) and store in a designated, temperature-controlled refrigerator (2°C to 8°C) away from incompatible materials.[6][12]

Safe Handling Protocols

Adherence to proper handling procedures is essential to ensure user safety and prevent compound contamination. Aminoadamantanol compounds may cause skin, eye, and respiratory irritation.[16]

Safe Handling Workflow

Diagram 2: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Consult Safety Data Sheet (SDS) [3, 4, 5] B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) [22] A->B C Prepare Ventilated Workspace (Chemical Fume Hood) [8] B->C D Retrieve Compound from Storage C->D E Allow to Equilibrate to Room Temp (Prevents Condensation) D->E F Weigh Solid Compound (Use anti-static weigh boat) E->F G Prepare Stock Solution (Add solvent to solid) F->G H Seal and Return to Storage G->H I Clean Workspace & Equipment H->I J Dispose of Waste Properly (Consult local regulations) [3, 7] I->J K Remove PPE & Wash Hands [17] J->K

Caption: Step-by-step workflow for the safe handling of aminoadamantanol powders.

Protocol: Weighing and Preparing Stock Solutions
  • Preparation: Before handling, consult the Safety Data Sheet (SDS).[10][17][18] Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Perform all manipulations of solid compounds within a certified chemical fume hood or other ventilated enclosure.[6]

  • Equilibration: Remove the compound container from cold storage and allow it to warm to ambient temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Tare a suitable weigh boat on an analytical balance. Using a clean spatula, carefully transfer the desired amount of the solid compound. Avoid creating airborne dust.[10]

  • Dissolution: Transfer the weighed solid to a volumetric flask or appropriate vial. Add a small amount of the desired solvent (e.g., DMSO, water) to wet the solid. Vortex or sonicate gently until the solid is fully dissolved. Once dissolved, add solvent to the final desired volume.

    • Note: For hydrochloride salts, solubility in water is generally good.[5] For freebase forms, organic solvents like DMSO or methanol may be required.[1][4]

  • Storage of Solution: If not for immediate use, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C as determined by the storage protocol.[8][14]

  • Cleanup: Clean all equipment used. Dispose of contaminated materials (e.g., weigh boats, pipette tips) in accordance with institutional and local chemical waste regulations.[17][19] Wash hands thoroughly after completing the procedure.[9]

References

The Adamantane Advantage: A Technical Guide to 2-(Aminomethyl)adamantan-2-ol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, and perfectly tetrahedral cage of carbon atoms, is a privileged structure in medicinal chemistry. Its incorporation into bioactive molecules can significantly enhance pharmacological properties, including metabolic stability, membrane permeability, and precise three-dimensional orientation of functional groups for optimal target engagement.[1][2][3] This guide focuses on a particularly valuable, yet under-documented, building block: 2-(Aminomethyl)adamantan-2-ol . This bifunctional intermediate, featuring a primary amine and a tertiary alcohol on a sterically defined secondary position of the adamantane core, offers a unique platform for the synthesis of novel chemical entities with potential applications in a range of therapeutic areas, including the development of antiviral and antidiabetic agents.[4][5]

This document provides in-depth application notes and detailed experimental protocols for the synthesis and utilization of this compound, empowering researchers to leverage its unique structural attributes in their synthetic campaigns.

The Strategic Value of the this compound Scaffold

The utility of this compound stems from the distinct properties conferred by its constituent parts:

  • The Adamantane Core: Provides a bulky, hydrophobic anchor that can improve a drug candidate's pharmacokinetic profile by shielding it from metabolic degradation and enhancing its ability to cross biological membranes.[6] Its rigid nature also locks appended functional groups into well-defined spatial orientations.

  • The C-2 Substitution Pattern: Unlike the more common C-1 (bridgehead) substituted adamantanes, functionalization at the C-2 (bridge) position offers a different directional vector for substituents, allowing for the exploration of alternative binding modes within a target protein.

  • The Primary Amine (-CH₂NH₂): A versatile nucleophilic handle for a wide array of chemical transformations, most notably amide bond formation and N-alkylation. This allows for the straightforward introduction of diverse side chains and pharmacophoric elements.

  • The Tertiary Alcohol (-OH): A polar group that can participate in hydrogen bonding interactions with biological targets. It also presents an opportunity for further functionalization, such as etherification or esterification, although its reactivity is sterically hindered.

This unique combination of features makes this compound an attractive starting point for creating libraries of complex molecules for high-throughput screening and lead optimization.

Synthesis of this compound: A Plausible and Detailed Protocol

Workflow for the Synthesis of this compound

G cluster_0 Synthetic Pathway A 2-Adamantanone B 2-Hydroxy-2-(cyanomethyl)adamantane A->B Step 1: Cyanomethylation C This compound B->C Step 2: Nitrile Reduction reagent1 1. NaH, DMSO 2. Acetonitrile reagent2 LiAlH₄, THF then H₂O quench

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
2-Adamantanone700-58-3150.22White crystalline solid
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00Highly reactive, water-sensitive base
Anhydrous Dimethyl Sulfoxide (DMSO)67-68-578.13Polar aprotic solvent
Anhydrous Acetonitrile75-05-841.05Reagent and polar aprotic solvent
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.95Potent reducing agent, water-sensitive
Anhydrous Tetrahydrofuran (THF)109-99-972.11Ethereal solvent
Diethyl Ether60-29-774.12Extraction solvent
Saturated Sodium Sulfate Solution7757-82-6142.04Aqueous solution for workup
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent

Step 1: Synthesis of 2-Hydroxy-2-(cyanomethyl)adamantane

  • Rationale: This step involves the formation of a carbanion from acetonitrile using a strong, non-nucleophilic base like sodium hydride. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-adamantanone to form the corresponding cyanohydrin-like adduct.[7]

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

    • Add anhydrous DMSO to the flask to create a slurry.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise via the dropping funnel. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the acetonitrile anion.

    • Dissolve 2-adamantanone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cautiously quench the reaction by slowly adding it to a beaker of ice water.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-2-(cyanomethyl)adamantane. This product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Rationale: The nitrile group of the intermediate is a versatile functional group that can be readily reduced to a primary amine using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[7]

  • Procedure:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude 2-hydroxy-2-(cyanomethyl)adamantane from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture back to 0 °C and quench it carefully by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely decomposing the excess LiAlH₄ and forming a granular precipitate of aluminum salts.

    • Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF.

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.

    • Purification can be achieved by recrystallization or column chromatography on silica gel using a gradient of dichloromethane and methanol.

Predicted Spectroscopic Data for this compound:

  • ¹H NMR: The spectrum is expected to be complex due to the rigidity of the adamantane cage. Distinct signals for the aminomethyl protons (-CH₂NH₂) and broad, overlapping multiplets for the adamantyl protons are anticipated. The protons on the carbons adjacent to the substituted C-2 position will be the most downfield of the cage protons.[8][9][10]

  • ¹³C NMR: The spectrum should show distinct signals for the C-2 carbon bearing the hydroxyl and aminomethyl groups, the aminomethyl carbon itself, and the various carbons of the adamantane cage. The high symmetry of the parent adamantane is broken, leading to a more complex spectrum.[8][9]

  • IR Spectroscopy: Characteristic peaks are expected for the O-H stretch (broad, ~3300-3400 cm⁻¹), N-H stretch (medium, ~3300-3400 cm⁻¹, may overlap with O-H), and C-N stretch (~1000-1200 cm⁻¹).

  • Mass Spectrometry (EI): A molecular ion peak (M⁺) should be observable, along with characteristic fragmentation patterns of the adamantane cage.

Applications in Synthesis: Amide Bond Formation

The primary amine of this compound is a key functional group for building molecular complexity. Amide coupling is one of the most fundamental and widely used reactions in medicinal chemistry. However, the steric bulk of the adamantane cage presents a challenge that requires careful selection of coupling reagents and reaction conditions.

Workflow for Amide Coupling

G A This compound C N-((2-hydroxyadamantan-2-yl)methyl)amide A->C B Carboxylic Acid (R-COOH) B->C reagent Coupling Reagent (e.g., HATU, HOBt, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: General workflow for amide bond formation.

Protocol: Amide Coupling with a Sterically Hindered Amine
  • Rationale: Standard coupling reagents like DCC can be inefficient with sterically hindered amines. More potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the formation of an acyl fluoride in situ are often more successful.[11][12][13][14] The following protocol utilizes the common and effective HATU/DIPEA system.

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or dichloromethane (DCM).

    • Add HATU (1.1 equivalents) and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.05 equivalents) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by flash column chromatography on silica gel.

Applications in Synthesis: N-Alkylation

Selective mono-alkylation of the primary amine offers another avenue for introducing diversity. This can be challenging as over-alkylation to the tertiary amine is a common side reaction.

Protocol: Reductive Amination for Controlled N-Alkylation
  • Rationale: Reductive amination is a reliable method for controlled N-alkylation. The amine first forms an imine with an aldehyde or ketone, which is then reduced in situ. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is often effective and tolerant of many functional groups.

  • Procedure:

    • Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

    • Add acetic acid (1-2 equivalents) to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the N-alkylated product by flash column chromatography.

Conclusion

This compound represents a powerful and versatile intermediate for the synthesis of novel, three-dimensional molecules in drug discovery and materials science. Its unique combination of a rigid, lipophilic core with strategically placed, reactive functional groups allows for the systematic exploration of chemical space. The protocols outlined in this guide, based on established and robust chemical principles, provide a solid foundation for researchers to synthesize and utilize this valuable building block in their quest for new and improved chemical entities.

References

Application Notes and Protocols for Pre-Column Derivatization in HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Analytical Vision in Chromatography

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical science, yet its efficacy is fundamentally dependent on the detector's ability to "see" the analytes of interest. Many critical compounds, such as amino acids, small amines, and carbonyls, are invisible to standard UV-Vis or fluorescence detectors due to their lack of a suitable chromophore or fluorophore.[1][2] Pre-column derivatization addresses this challenge directly by chemically modifying the analyte before it is introduced into the HPLC column. This process converts the target molecule into a derivative with enhanced detectability and often improves its chromatographic properties, leading to better retention and separation on common reversed-phase columns.[1][3]

This technique is performed before the chromatographic separation, offering significant advantages over post-column methods. These benefits include greater flexibility in reaction conditions (time, temperature, pH), no contribution to extra-column band broadening, and the ability to remove excess reagent prior to injection, resulting in cleaner chromatograms.[3] This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for implementing robust pre-column derivatization workflows.

Part 1: The Derivatization Strategy: Foundational Principles

A successful derivatization protocol is not merely a recipe; it is a well-considered chemical strategy. The causality behind each experimental choice, from reagent selection to reaction quenching, dictates the success of the analysis.

Core Tenets of Reagent Selection

The ideal derivatizing agent forms a single, stable derivative with the target analyte rapidly and quantitatively. Key selection criteria include:

  • Reaction Specificity: The reagent should react predictably with a specific functional group (e.g., primary amines, carbonyls) to minimize side products.

  • Reaction Kinetics: The reaction should be fast and proceed to completion under mild conditions to prevent analyte degradation.

  • Derivative Stability: The resulting derivative must be stable throughout the sample preparation and chromatographic analysis timeframe.[4][5]

  • Detection Characteristics: The derivative should possess a high molar absorptivity for UV detection or a high fluorescence quantum yield for fluorescence detection.

  • By-product Interference: The reagent itself and any by-products from the reaction should not co-elute or interfere with the peaks of interest.[4][6]

Table 1: Common Pre-Column Derivatization Reagents for HPLC

Reagent Abbreviation Target Functional Group(s) Detection Mode Key Characteristics
o-Phthalaldehyde OPA Primary Amines (in presence of a thiol) Fluorescence, UV Fast reaction; automated online derivatization is common. Derivatives can be unstable.[4][7][8]
9-Fluorenylmethyl Chloroformate FMOC-Cl Primary and Secondary Amines Fluorescence, UV Forms very stable derivatives. Reagent can hydrolyze, causing interference if not removed.[4][9][10]
Dansyl Chloride Dns-Cl Primary/Secondary Amines, Phenols Fluorescence, UV, MS Produces highly fluorescent derivatives; robust reaction but can be slow.[4][11][12]
Phenylisothiocyanate PITC Primary and Secondary Amines UV "Edman's Reagent"; forms stable PTC-amino acids. Sample preparation can be intricate.[1][4][5]
2,4-Dinitrophenylhydrazine DNPH Aldehydes and Ketones (Carbonyls) UV Gold standard for carbonyl analysis; forms stable hydrazones with strong UV absorbance.[13][14]

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary and Secondary Amines | Fluorescence, UV | Reacts rapidly to form stable derivatives with minimal by-product interference.[4] |

Optimizing the Reaction Environment

The derivatization reaction is a controlled chemical synthesis performed on a microscale. Each parameter must be carefully optimized to ensure the reaction is reproducible and complete.

  • pH Control: The pH of the reaction buffer is arguably the most critical parameter. For the derivatization of amines with reagents like OPA, FMOC-Cl, or Dansyl Chloride, an alkaline environment (pH 8-11) is required to ensure the amino group is deprotonated and nucleophilic.[3][10][15] Conversely, the reaction of DNPH with carbonyls requires an acidic medium to catalyze the condensation reaction.[13]

  • Reagent Stoichiometry: A significant molar excess of the derivatizing agent is used to drive the reaction to completion, following Le Châtelier's principle. However, an excessive amount can lead to interfering peaks from the reagent itself or its hydrolysis products.[6] The optimal ratio must be determined experimentally.

  • Time and Temperature: These parameters are balanced to maximize the yield of the derivative while minimizing its potential degradation. While some reactions, like OPA with primary amines, are nearly instantaneous at room temperature[7], others, such as those with Dansyl Chloride or FMOC-Cl, may require elevated temperatures or longer incubation times (e.g., 30-60 minutes) to reach completion.[10][11][16]

  • Matrix Effects & Sample Cleanup: Biological and environmental samples are complex matrices. Endogenous components can consume the derivatizing reagent or interfere with the reaction. Therefore, a sample cleanup step like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation is often a mandatory prerequisite to the derivatization step.[3][16]

General Workflow for Pre-Column Derivatization

The logical flow of a pre-column derivatization experiment is designed to ensure a clean, derivatized sample is ready for robust chromatographic analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Raw Sample Collection Cleanup 2. Extraction / Cleanup (SPE, LLE, Filtration) Sample->Cleanup Deriv 3. Add Buffer & Reagent(s) Cleanup->Deriv React 4. Incubate (Time, Temp, pH) Deriv->React Quench 5. Quench Reaction (e.g., add acid) React->Quench Inject 6. HPLC Injection Quench->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Detection (UV-Vis, FLD, MS) Separate->Detect

Fig. 1: Generalized Pre-Column Derivatization Workflow

Part 2: Protocols in Practice - Detailed Application Notes

The following sections provide validated, step-by-step protocols for common analytical challenges, demonstrating the practical application of the principles discussed.

Application 1: Comprehensive Amino Acid Analysis with OPA and FMOC-Cl

Analytical Challenge: To quantify both primary (e.g., Alanine) and secondary (e.g., Proline) amino acids, which are fundamental to research in clinical diagnostics, food science, and pharmaceuticals. A dual-reagent approach is required as OPA reacts only with primary amines.[8][9]

Derivatization Chemistry: This method employs a sequential, automated derivatization. First, OPA (with a thiol like 3-mercaptopropionic acid, MPA) rapidly derivatizes primary amino acids. Immediately following, FMOC-Cl is introduced to derivatize the secondary amino acids. This two-step process can be programmed into a modern autosampler for exceptional precision.[9][17][18]

Fig. 2: OPA and FMOC-Cl Derivatization Reactions

Protocol: Automated OPA/FMOC Derivatization

This protocol is designed for an HPLC autosampler with programmable injection sequences.

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 50 mL of ultrapure water. In a separate vessel, dissolve 1.60 g of NaOH in 50 mL of water. Add the NaOH solution to the boric acid solution until a pH of 10.2 is achieved. Bring the final volume to 100 mL.[8]

    • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. Add 10 µL of 3-mercaptopropionic acid (MPA). This reagent is light-sensitive and should be prepared fresh daily.[7]

    • FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile. Prepare fresh daily.

  • Autosampler Program: (Example sequence)

    • Aspirate 5 µL of Borate Buffer.

    • Aspirate 1 µL of sample (or standard).

    • Aspirate 1 µL of OPA Reagent.

    • Mix in needle/loop for 0.2 minutes (this allows the OPA reaction to complete).

    • Aspirate 1 µL of FMOC Reagent.

    • Mix in needle/loop for 2 minutes.

    • Inject the entire reaction mixture onto the column.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 20 mM Sodium Acetate, 0.018% Triethylamine (TEA), 0.3% Tetrahydrofuran (THF), pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).

    • Gradient: A time-programmed gradient optimized for the separation of all 20+ amino acid derivatives.

    • Detection: Fluorescence detector with programmed wavelength switching.

      • OPA-derivatives (Ex: 340 nm, Em: 455 nm).[8]

      • FMOC-derivatives (Ex: 265 nm, Em: 310 nm).[4]

Self-Validation & Insights: The use of an internal standard (e.g., norvaline) is critical to account for any variability in the derivatization and injection process. The stability of OPA derivatives is limited, making automated, just-in-time derivatization essential for reproducibility.[8][18]

Application 2: Carbonyl Compound Analysis with DNPH

Analytical Challenge: Quantify low levels of aldehydes and ketones in environmental (air, water) or food samples. These small, polar molecules are difficult to retain by reversed-phase chromatography and lack UV absorbance.[14]

Derivatization Chemistry: 2,4-Dinitrophenylhydrazine (DNPH) reacts with the carbonyl functional group under acidic conditions to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is significantly less polar, aiding chromatographic retention, and possesses a strong chromophore, enabling sensitive UV detection around 360 nm.[13][19] This is the basis for official methods such as U.S. EPA Method 8315A.[13]

Fig. 3: General DNPH Derivatization Reaction

Protocol: DNPH Derivatization of Aqueous Samples

  • Reagent Preparation:

    • DNPH Reagent: Prepare a saturated solution of purified DNPH in 2M hydrochloric acid. (Note: DNPH can be purified by recrystallization from acetonitrile to remove carbonyl impurities).[13]

    • Sample pH Adjustment: Use 6N HCl to adjust the sample pH to ~3.[13]

  • Derivatization & Extraction:

    • To a 100 mL aqueous sample, adjust the pH to 3.

    • Add 6 mL of the DNPH reagent.

    • Seal the container and incubate at 40°C for 1 hour with gentle agitation.[19]

    • Extraction: The resulting hydrazone derivatives are hydrophobic and can be extracted from the aqueous matrix.

      • Solid-Phase Extraction (SPE): Pass the reaction mixture through a C18 SPE cartridge. Wash the cartridge with water to remove excess reagent and interferences. Elute the derivatives with 5-10 mL of acetonitrile.

      • Liquid-Liquid Extraction (LLE): Serially extract the reaction mixture three times with an appropriate volume of methylene chloride.[13]

    • Evaporate the solvent (acetonitrile or methylene chloride) to a final volume of 1 mL for HPLC analysis.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water/Acetonitrile (e.g., 60:40).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution is typically used to separate the various carbonyl derivatives.

    • Detection: UV Detector set to 360 nm.[19]

Self-Validation & Insights: A reagent blank (using ultrapure water instead of sample) must be run with every batch to check for carbonyl contamination in the DNPH reagent or solvents. The purity of the DNPH is paramount for achieving low detection limits.[13]

Application 3: Analysis of Biogenic Amines with Dansyl Chloride

Analytical Challenge: Measure trace levels of primary and secondary amines (e.g., catecholamines, polyamines) or phenols in complex biological matrices like plasma or tissue homogenates.

Derivatization Chemistry: Dansyl Chloride (Dns-Cl) reacts with nucleophilic amine and phenol groups in an alkaline environment. The resulting dansylated products are highly fluorescent, stable, and their increased hydrophobicity makes them ideal for reversed-phase HPLC.[4][11]

Fig. 4: Dansyl Chloride Derivatization Reaction

Protocol: Dansylation of Biological Extracts

  • Sample Preparation:

    • Perform protein precipitation on the plasma or tissue homogenate sample by adding 3 volumes of ice-cold acetonitrile or 1 volume of 0.4 M perchloric acid.[16]

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Reagent Preparation:

    • Carbonate Buffer (100 mM, pH 9.8): Prepare a sodium carbonate/bicarbonate buffer.[11]

    • Dansyl Chloride Solution (e.g., 5 mg/mL): Dissolve Dns-Cl in acetonitrile. This solution is moisture-sensitive and should be prepared fresh.[11]

  • Derivatization:

    • In a microcentrifuge tube, mix 50 µL of the sample supernatant, 50 µL of carbonate buffer, and 100 µL of the Dansyl Chloride solution.

    • Vortex vigorously and incubate in a water bath at 60°C for 45-60 minutes in the dark.[11][16]

    • Quenching: To consume excess Dansyl Chloride, add a small amount of a quenching reagent like ammonium hydroxide or a primary amine solution (e.g., 10% methylamine) and incubate for another 10 minutes.[11]

    • Centrifuge the final mixture to pellet any precipitate before transferring the supernatant to an HPLC vial.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: Aqueous buffer (e.g., 25 mM phosphate buffer, pH 7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from low to high organic content.

    • Detection: Fluorescence Detector (e.g., Ex: 340 nm, Em: 525 nm).

Self-Validation & Insights: The stability of Dansyl Chloride in aqueous solutions is limited due to hydrolysis.[20] Therefore, the reagent should be dissolved in anhydrous acetonitrile and added last to the buffered aqueous sample. The quenching step is vital to prevent the large excess reagent peak from interfering with early-eluting analytes.

Part 3: Method Validation and Troubleshooting

A derivatization protocol is only as reliable as its validation data. For methods intended for routine or regulated use, validation must demonstrate robustness, accuracy, and precision.

  • Specificity: Ensure that no peaks from the matrix or reagent by-products co-elute with the analytes of interest.

  • Linearity & Range: Establish the concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy (% Recovery): Determined by spiking a blank matrix with a known concentration of analyte and comparing the measured result to the theoretical value.

  • Precision (%RSD): Assessed through repeatability (multiple injections of one sample) and intermediate precision (analysis on different days, by different analysts). An RSD of <2.9% is excellent.[3]

  • Derivative Stability: The stability of the derivatized sample should be confirmed over the expected analysis time (e.g., in the autosampler for 24-48 hours).[10]

Table 2: Troubleshooting Common Pre-Column Derivatization Issues

Problem Potential Cause(s) Recommended Solution(s)
Low/No Peak Response - Incomplete reaction (incorrect pH, time, temp).- Reagent degradation (old/improperly stored).- Derivative instability.- Sample matrix suppression. - Verify buffer pH; optimize reaction time/temp.- Prepare fresh reagents daily.- Analyze samples immediately after derivatization; check literature for derivative stability.[21]- Improve sample cleanup (use SPE/LLE).
Extra/Ghost Peaks - Excess reagent or reagent hydrolysis by-products.- Side reactions with matrix components.- Sample contamination. - Optimize reagent concentration; add a quenching step.- Use a more specific reagent or improve sample cleanup.- Run a method blank to identify contamination sources.[6]
Poor Peak Shape (Tailing/Fronting) - Injection solvent is too strong ("solvent effect").- Column overload.- Co-elution with an interfering peak. - Dissolve/dilute final derivatized sample in the initial mobile phase.[22]- Reduce injection volume or sample concentration.- Adjust gradient or mobile phase to improve separation.

| Drifting Retention Times | - Unstable column temperature.- Mobile phase composition changing.- Derivative degradation over time in the autosampler. | - Use a column thermostat (retention can shift 1-2% per 1°C).[22]- Prepare fresh mobile phase; ensure proper pump mixing.- Evaluate derivative stability and limit sequence run time if necessary.[23] |

Conclusion

Pre-column derivatization is a powerful and versatile strategy that extends the capability of HPLC to a vast range of otherwise challenging analytes. By converting molecules into stable, readily detectable, and chromatographically well-behaved derivatives, this technique unlocks critical insights in nearly every field of scientific research and development. The success of the method hinges not on a single step, but on a holistic understanding of the underlying chemistry—from reagent selection and reaction optimization to rigorous validation and troubleshooting. With the advent of sophisticated autosamplers capable of performing complex, automated derivatization sequences, the precision and throughput of these methods will continue to advance, further cementing their role as an indispensable tool for the modern analytical chemist.[7][17][18]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Aminomethyl)adamantan-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. The unique steric and lipophilic properties of the adamantane scaffold make it a privileged structure in drug discovery, and derivatives like this compound are valuable building blocks.[1] However, its synthesis can be challenging, often suffering from low yields and difficult purifications.

This guide provides in-depth troubleshooting advice and optimized protocols based on established literature and chemical principles to help you overcome common hurdles and significantly improve your synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My reaction yields are extremely low, and the primary isolated product is 2-adamantanol, not the target amino alcohol. What is causing this, and how can I prevent it?

Answer: This is a common and significant issue, particularly when using certain catalytic hydrogenation systems. The formation of 2-adamantanol as the major byproduct points to a reductive cleavage of the carbon-nitrile bond or a related degradation pathway that outcompetes the desired nitrile reduction.

  • Causality: A study involving the hydrogenation of the precursor, 2-hydroxy-2-cyanoadamantane, using a system of sodium borohydride (NaBH₄) and nickel(II) chloride (NiCl₂) in tert-butanol reported a yield of only 3% for the desired this compound, while the yield for 2-adamantanol was 92%.[2] This suggests that under these specific conditions, the catalytic system preferentially promotes a retro-Strecker type reaction or hydrogenolysis, where the aminomethyl group is cleaved off, rather than reducing the nitrile. The steric hindrance around the C2 position of the adamantane cage, combined with the presence of the tertiary hydroxyl group, likely makes the nitrile group less accessible to the catalyst surface, favoring the cleavage pathway.

  • Solution: The most effective solution is to switch to a more potent and direct reducing agent that does not rely on catalytic hydrogenation for this specific substrate. Lithium aluminum hydride (LiAlH₄) is the reagent of choice. LiAlH₄ is a powerful nucleophilic hydride donor that directly attacks the electrophilic carbon of the nitrile group, effectively reducing it to the primary amine without cleaving the C-C bond.[3][4]

Question 2: The reduction of my 2-(2-hydroxy-2-adamantyl)acetonitrile precursor is sluggish, and I see a significant amount of unreacted starting material even after extended reaction times. How can I improve the conversion rate?

Answer: Incomplete conversion is often due to insufficient reactivity of the chosen reducing agent or suboptimal reaction conditions for this sterically demanding substrate.

  • Causality: The adamantane cage presents significant steric bulk. Furthermore, the presence of a tertiary hydroxyl group adjacent to the nitrile can influence the reaction rate.[3] Weaker reducing agents may not be sufficiently reactive to overcome this steric hindrance and reduce the nitrile efficiently.

  • Solutions:

    • Increase Reagent Stoichiometry: Use a larger excess of the reducing agent. For LiAlH₄ reductions of adamantyl nitriles, a 2 to 2.5-fold molar excess is often required to drive the reaction to completion.[3]

    • Elevate the Reaction Temperature: Performing the reduction at a higher temperature can provide the necessary activation energy. Refluxing in an ethereal solvent like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (MTHF) is common. For particularly stubborn substrates, temperatures up to 80°C have been shown to be effective.[3]

    • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Any moisture in the reaction will consume the reagent, reducing its effective concentration and lowering the yield. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

Question 3: I am having difficulty purifying the final product. What is an effective purification strategy for this compound?

Answer: The amphiphilic nature of the product (a lipophilic cage with polar amine and alcohol groups) can complicate standard purification techniques like column chromatography. An acid-base extraction is the most robust method.

  • Methodology:

    • After quenching the reaction, perform an initial workup and dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated to form the hydrochloride salt, which is water-soluble, transferring it to the aqueous layer. Non-basic organic impurities will remain in the organic layer.

    • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 2.5M NaOH) until the solution is strongly alkaline (pH > 12). This deprotonates the ammonium salt, regenerating the free amine which will often precipitate or can be extracted.

    • Extract the now basic aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane or a 3:1 mixture of chloroform/isopropanol).

    • Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine. For long-term storage, the product can be converted back to its more stable hydrochloride salt.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What is the most reliable method to synthesize the key intermediate, 2-(2-hydroxy-2-adamantyl)acetonitrile?

Answer: The most direct and reliable route starts from adamantan-2-one. The reaction involves the nucleophilic addition of an acetonitrile carbanion to the ketone. A reported method involves reacting adamantan-2-one with acetonitrile in dimethyl sulfoxide (DMSO) using sodium hydride (NaH) as the base.[4] This approach directly yields the desired hydroxynitrile precursor in good yield.

Question 2: Which reducing agent is definitively better for this synthesis: LiAlH₄ or a borohydride-based system?

Answer: For the reduction of 2-(2-hydroxy-2-adamantyl)acetonitrile, LiAlH₄ is unequivocally superior.

  • LiAlH₄: It is a highly potent reducing agent capable of efficiently reducing sterically hindered nitriles. It has been shown to produce the desired amino alcohol in yields as high as 70%.[3]

  • Borohydride Systems (e.g., NaBH₄/NiCl₂): This system is much less effective for this specific substrate. It has been demonstrated to produce the target compound in a meager 3% yield, with the vast majority of the starting material being converted to the byproduct 2-adamantanol.[2]

Question 3: What are the critical safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?

Answer: LiAlH₄ is a highly reactive and dangerous reagent that requires strict safety protocols.

  • Pyrophoric Nature: LiAlH₄ powder can ignite spontaneously upon contact with moist air.

  • Violent Reaction with Water: It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.

  • Handling: Always handle LiAlH₄ in an inert atmosphere (e.g., inside a glovebox or under a steady stream of nitrogen or argon). Use only anhydrous solvents and oven-dried glassware.

  • Quenching: The reaction must be quenched carefully. A common and safe procedure is the Fieser workup: while cooling the reaction vessel in an ice bath, slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This procedure produces a granular precipitate of aluminum salts that is easily filtered off.

Part 3: Recommended Experimental Protocol

This protocol details the high-yield synthesis of this compound via the LiAlH₄ reduction of 2-(2-hydroxy-2-adamantyl)acetonitrile.

Step 1: Synthesis of 2-(2-hydroxy-2-adamantyl)acetonitrile [4]

  • Under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil) to anhydrous dimethyl sulfoxide (DMSO).

  • Slowly add acetonitrile to the suspension.

  • Add a solution of adamantan-2-one in anhydrous DMSO dropwise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully quench the reaction by pouring it onto ice water and acidifying with dilute HCl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude hydroxynitrile, which can be purified by chromatography or recrystallization.

Step 2: Reduction to this compound [3]

  • Under an inert atmosphere (N₂), suspend Lithium Aluminum Hydride (LiAlH₄) (2.2 molar equivalents) in anhydrous 2-methyltetrahydrofuran (MTHF) in an oven-dried flask equipped with a reflux condenser.

  • Add a solution of 2-(2-hydroxy-2-adamantyl)acetonitrile (1.0 molar equivalent) in anhydrous MTHF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) for 8-10 hours.

  • Monitor the reaction progress by TLC or GC-MS to ensure all starting material is consumed.

  • Cool the reaction to 0°C in an ice bath and carefully quench using the Fieser workup method described in the safety section above.

  • Stir the resulting slurry for 30 minutes, then filter off the aluminum salts, washing the filter cake thoroughly with MTHF or THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using the acid-base extraction procedure detailed in the Troubleshooting section.

Part 4: Data Summary

The following table summarizes and compares the outcomes of different reductive methods.

MethodStarting MaterialReagentsSolventTemp.TimeYield (%)Reference
Method A (Recommended) 2-(2-hydroxy-2-adamantyl)acetonitrileLiAlH₄MTHF80°C8 h70%[3]
Method B (Low-Yield) 2-hydroxy-2-cyanoadmantaneNaBH₄, NiCl₂t-BuOH70°C12 h3%[2]

Part 5: Visual Guides

Diagram 1: Synthetic Workflow

This diagram illustrates the recommended two-step synthesis pathway from a common starting material.

G A Adamantan-2-one B 2-(2-hydroxy-2-adamantyl)acetonitrile A->B  1. NaH, CH3CN  2. DMSO C This compound B->C  1. LiAlH4, MTHF  2. Reflux (80°C)

Caption: Recommended synthetic pathway.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree helps diagnose and solve common yield issues during the reduction step.

G start Low Yield in Reduction Step? check_sm Is Starting Material (Nitrile) Still Present? start->check_sm Yes check_bp Identify Major Byproduct check_sm->check_bp No incomplete Incomplete Reaction check_sm->incomplete Yes bp_adamantanol Is Byproduct 2-Adamantanol? check_bp->bp_adamantanol sol_incomplete Solution: 1. Increase LiAlH4 excess 2. Increase Temp./Time 3. Check Solvent Purity incomplete->sol_incomplete cleavage Cleavage/Side Reaction sol_cleavage Solution: Avoid NaBH4/NiCl2. Switch to LiAlH4. cleavage->sol_cleavage bp_adamantanol->cleavage Yes

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Troubleshooting Low Yield in Adamantane Hydroxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for adamantane hydroxylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial chemical transformation. Here, we address common issues leading to low yields and provide scientifically grounded, actionable solutions in a direct question-and-answer format. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Reaction Concerns

Question 1: My adamantane hydroxylation reaction is showing very low conversion of the starting material. What are the primary factors I should investigate?

Low conversion is a common hurdle and often points to issues with reaction kinetics or catalyst activity. Here’s a systematic approach to diagnosing the problem:

  • Catalyst Activity and Integrity: The choice and state of your catalyst are paramount.

    • Chemical Catalysts (e.g., Iron, Ruthenium, Palladium complexes): Ensure the catalyst is from a reliable source and has been stored under appropriate conditions (e.g., inert atmosphere if air-sensitive). Catalyst deactivation can occur due to impurities in the reagents or solvent. Consider preparing a fresh batch of catalyst or purchasing from a new supplier. For instance, some iron-based systems are sensitive to moisture and oxygen.[1]

    • Biocatalysts (e.g., Cytochrome P450 enzymes): Enzyme activity is highly dependent on factors like pH, temperature, and the presence of co-factors. Confirm that your buffer conditions are optimal for the specific enzyme used.[2][3] Inefficient electron transfer can also limit the reaction rate.[2]

  • Reaction Conditions:

    • Temperature: Adamantane's C-H bonds are strong and require sufficient energy for activation. If the reaction temperature is too low, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[2] A systematic temperature screen is advisable.

    • Solvent Choice: The solvent must be inert under the reaction conditions. Solvents that can be easily oxidized will compete with adamantane, reducing the yield of the desired product.[4] Acetonitrile and butyronitrile are often suitable choices.[4] Adamantane is poorly soluble in water but readily dissolves in non-polar solvents.[2]

  • Purity of Starting Materials:

    • Adamantane: While generally stable, ensure your adamantane is free from contaminants that could poison the catalyst.

    • Oxidant: The purity and concentration of your oxidant (e.g., hydrogen peroxide, m-CPBA) are critical. Decomposed or impure oxidants will lead to poor results. It is often recommended to titrate your oxidant solution before use.

Question 2: I am observing the formation of my desired hydroxylated product, but the yield is low, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?

This scenario suggests that the reaction is proceeding but is either slow or reaching an early equilibrium. Here are strategies to improve conversion:

  • Increase Reaction Time: Simple, yet often effective. Monitor the reaction progress over a longer period using techniques like GC-MS or NMR to determine the point of maximum conversion.[5]

  • Optimize Reactant Concentrations:

    • Excess Oxidant: Using a stoichiometric excess of the oxidant can help drive the reaction forward. However, be cautious as too much oxidant can lead to over-oxidation.[4][6] Slow, drop-wise addition of the oxidant can sometimes be beneficial.[6]

    • Catalyst Loading: Increasing the catalyst loading can enhance the reaction rate. Perform a screen to find the optimal catalyst concentration where the rate is maximized without causing significant side reactions.

  • Mass Transfer Limitations (for heterogeneous catalysis): If you are using a solid-supported catalyst, ensure adequate stirring or agitation to overcome mass transfer limitations. The reactants must be able to efficiently reach the active sites of the catalyst.

Section 2: Selectivity and Byproduct Formation

Question 3: My reaction is producing a mixture of 1-adamantanol and 2-adamantanol. How can I improve the regioselectivity for the tertiary position (1-adamantanol)?

The preferential hydroxylation of the tertiary (bridgehead) C-H bonds over the secondary C-H bonds is a key challenge in adamantane chemistry. The inherent stability of the tertiary radical/carbocation intermediate favors the formation of 1-adamantanol.[2][7] However, the statistical abundance of secondary hydrogens can lead to the formation of 2-adamantanol.

  • Choice of Catalytic System: This is the most critical factor for controlling regioselectivity.

    • Enzymatic Systems: Biocatalysts like cytochrome P450 enzymes are renowned for their high regio- and stereoselectivity due to the specific binding of the substrate in the enzyme's active site.[2][3] Some strains can achieve a 48:1 selectivity for the tertiary position.[2]

    • Chemical Catalysts:

      • "Gif" Systems: These iron-based systems have shown selectivity for secondary C-H bonds, which is atypical and can be exploited if 2-adamantanol is the desired product.[8][9][10][11]

      • Metal-Organic Frameworks (MOFs) and Porphyrin-based Catalysts: These catalysts can provide shape-selective environments that favor the reaction at the more accessible tertiary position.

      • Halogenation-Hydrolysis Route: While a two-step process, selective bromination at the bridgehead position followed by hydrolysis can yield pure 1-adamantanol.

  • Reaction Mechanism: Understanding the mechanism can guide your choice of conditions. Radical-based reactions are common, and the stability of the tertiary adamantyl radical is a key driving force for selectivity.[1]

G start Low Regioselectivity (Mixture of 1- and 2-adamantanol) catalyst Evaluate Catalytic System start->catalyst biocatalysis Consider Biocatalysis (e.g., Cytochrome P450) for High Selectivity catalyst->biocatalysis If feasible chem_catalysis Optimize Chemical Catalyst catalyst->chem_catalysis product Improved Yield of 1-Adamantanol biocatalysis->product conditions Adjust Reaction Conditions chem_catalysis->conditions solvent Solvent Polarity Screen conditions->solvent temp Lower Reaction Temperature conditions->temp solvent->product temp->product

Caption: Logical flow for troubleshooting low enzymatic activity.

References

Technical Support Center: Optimizing Adamantylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for adamantylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for the successful incorporation of the adamantane moiety. The unique physicochemical properties of adamantane, such as its rigidity, lipophilicity, and metabolic stability, make it a valuable scaffold in medicinal chemistry and materials science.[1][2][3] However, its derivatization can present unique challenges. This guide is structured to help you navigate these challenges and achieve your synthetic goals.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during adamantylation experiments in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I am not observing any significant conversion of my starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in adamantylation is a common issue that can often be traced back to several key factors related to the reaction setup and reagents.

Potential Causes and Solutions:

  • Insufficient Catalyst Activity: The choice and activity of the Lewis acid or Brønsted acid catalyst are critical.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Ensure your Lewis acid (e.g., AlCl₃, Ga(OTf)₃) or Brønsted acid (e.g., TfOH, H₂SO₄) is fresh and has been stored under anhydrous conditions. Many Lewis acids are hygroscopic and lose activity upon exposure to moisture.

      • Increase Catalyst Loading: A stoichiometric or even excess amount of the catalyst may be necessary, especially if your substrate contains Lewis basic functional groups that can sequester the catalyst.[4]

      • Consider a Stronger Catalyst: If using a mild catalyst, switching to a more potent one like triflic acid (TfOH) might be necessary to drive the reaction forward.[5][6]

  • Inadequate Reaction Temperature: Adamantylation reactions often require sufficient thermal energy to overcome the activation barrier.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: If the reaction is being run at room temperature or 0 °C, cautiously increase the temperature and monitor the progress by TLC or LC-MS.[4]

      • Solvent Choice: Ensure your solvent is appropriate for the desired reaction temperature. For higher temperatures, solvents like 1,2-dichloroethane may be more suitable than dichloromethane.[7]

  • Poor Quality of Reagents or Solvents: The presence of impurities, especially water, can severely inhibit the reaction.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents.

      • Purify Starting Materials: Ensure your substrate and adamantylating agent are pure.[8]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[5]

Issue 2: Poor Regioselectivity or Formation of Multiple Products

Question: My reaction is producing a mixture of isomers, and I'm struggling to isolate the desired product. How can I improve the regioselectivity?

Answer:

Regioselectivity is a significant challenge in the Friedel-Crafts adamantylation of aromatic and heterocyclic compounds.[4][9] The position of adamantylation is influenced by steric and electronic factors.

Potential Causes and Solutions:

  • Steric Hindrance: The bulky adamantyl group will preferentially add to the least sterically hindered position.[10] For arenes with existing substituents, ortho-positions are often disfavored.

    • Troubleshooting Steps:

      • Substrate Design: If possible, choose a starting material where the desired position is sterically accessible.

      • Catalyst Choice: In some cases, the size of the catalyst-reagent complex can influence regioselectivity. Experimenting with different Lewis acids may yield different isomer ratios.

  • Electronic Effects: The electronic nature of the substrate plays a crucial role. For instance, in phenol derivatives, adamantylation often occurs at the ortho-position relative to the hydroxyl group.[11]

    • Troubleshooting Steps:

      • Protecting Groups: Consider using protecting groups to block more reactive sites and direct the adamantylation to the desired position.

      • Alternative Synthetic Strategies: For complex substrates, direct C-H functionalization or C-H activation strategies can offer more precise control over regioselectivity compared to traditional Friedel-Crafts methods.[4][12]

  • Reaction Conditions: Temperature and reaction time can impact the product distribution.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: Running the reaction at a lower temperature may favor the thermodynamically more stable product.

      • Optimize Reaction Time: Monitor the reaction over time. A shorter reaction time might yield a higher proportion of the desired isomer before subsequent isomerization or further reaction occurs.[7]

Issue 3: Formation of Polyadamantylated Byproducts

Question: I am observing significant amounts of di- or even tri-adamantylated products. How can I minimize this over-alkylation?

Answer:

The product of the initial adamantylation is often more reactive than the starting material, leading to polyalkylation.[13][14] This is a classic limitation of Friedel-Crafts alkylation reactions.

Potential Causes and Solutions:

  • Stoichiometry of Reactants: An excess of the adamantylating agent will naturally lead to multiple additions.

    • Troubleshooting Steps:

      • Use an Excess of the Substrate: Employ a large excess of the aromatic or heterocyclic substrate relative to the adamantylating agent. This statistically favors mono-alkylation.[4]

      • Control Addition of Adamantylating Agent: Add the adamantylating agent slowly or dropwise to the reaction mixture to maintain a low instantaneous concentration.[4]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can promote further alkylation.

    • Troubleshooting Steps:

      • Reduce Reaction Time: Carefully monitor the reaction and quench it as soon as a sufficient amount of the desired mono-adamantylated product has formed.[4]

      • Lower the Reaction Temperature: This can help to reduce the rate of the second and subsequent alkylation reactions.[4]

Issue 4: Product Decomposition

Question: My desired product seems to be decomposing under the reaction conditions. What can I do to prevent this?

Answer:

Product decomposition is often a result of harsh reaction conditions, particularly when dealing with sensitive functional groups.

Potential Causes and Solutions:

  • Strongly Acidic Conditions: Strong Lewis or Brønsted acids can cause degradation of certain substrates or products.

    • Troubleshooting Steps:

      • Use a Milder Catalyst: Switch to a less aggressive catalyst. For example, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst) can be effective and are easily separable, often leading to cleaner reactions.[4][11][15]

      • Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.

  • High Reaction Temperature: Elevated temperatures can lead to thermal decomposition.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[4]

      • Monitor Closely: Keep a close watch on the reaction progress to avoid prolonged heating after the reaction is complete.

Troubleshooting Logic Diagram

TroubleshootingLogic start Adamantylation Issue low_yield Low / No Conversion start->low_yield selectivity Poor Selectivity / Multiple Products start->selectivity polyalkylation Polyalkylation start->polyalkylation decomposition Product Decomposition start->decomposition catalyst Check Catalyst Activity low_yield->catalyst temp_time Optimize Temperature & Time low_yield->temp_time reagents Verify Reagent/Solvent Quality low_yield->reagents sterics Assess Steric Factors selectivity->sterics electronics Evaluate Electronic Effects selectivity->electronics alt_strategy Consider Alternative Strategy (e.g., C-H Activation) selectivity->alt_strategy stoichiometry Adjust Stoichiometry (Excess Substrate) polyalkylation->stoichiometry slow_addition Slow Reagent Addition polyalkylation->slow_addition mild_catalyst Use Milder Catalyst decomposition->mild_catalyst lower_temp Lower Reaction Temperature decomposition->lower_temp

Caption: Troubleshooting logic for optimizing adamantylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common adamantylating agents?

A1: Typical adamantylating agents include 1-haloadamantanes (e.g., 1-bromoadamantane, 1-chloroadamantane), 1-adamantanol, and adamantyl carboxylates.[4] The choice of agent can affect reactivity and the required reaction conditions. For instance, 1-adamantanol is often used with strong Brønsted acids like sulfuric acid or triflic acid, while 1-bromoadamantane is commonly paired with Lewis acids.[6][11]

Q2: Which catalysts are most effective for adamantylation?

A2: A range of catalysts can be employed, with the choice depending on the substrate's reactivity.

  • Lewis Acids: Aluminum chloride (AlCl₃) is a powerful and common choice, but can be harsh. Milder options include gallium(III) triflate (Ga(OTf)₃) and iron(III) chloride (FeCl₃).[4]

  • Brønsted Acids: Strong proton acids like triflic acid (TfOH) and sulfuric acid (H₂SO₄) are highly effective, particularly with adamantanol reagents.[5][6]

  • Solid Acid Catalysts: Acidic ion-exchange resins (e.g., Amberlyst) offer a greener alternative, simplifying catalyst removal (via filtration) and recycling.[11][15][16]

Q3: Can carbocation rearrangements occur with adamantyl precursors?

A3: Yes, although the 1-adamantyl cation is a tertiary carbocation and relatively stable, rearrangements can occur. For example, starting with 2-bromoadamantane or 2-adamantanol often leads to the formation of 1-adamantylated products. This is because the initially formed secondary 2-adamantyl cation can rapidly isomerize to the more stable tertiary 1-adamantyl cation.[6][17]

Q4: What are the key safety precautions for adamantylation reactions?

A4: Safety should always be a priority.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[18][19][20]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and corrosive acids.[19]

  • Handling Reagents: Lewis acids like AlCl₃ react violently with water. Handle them with care under an inert atmosphere. Strong acids like TfOH and H₂SO₄ are highly corrosive. Liquid bromine is toxic and corrosive and should be handled with extreme caution.[21][22]

  • Quenching: The quenching of reactions, especially those with large amounts of Lewis or Brønsted acids, should be done carefully and slowly, typically by adding the reaction mixture to ice-water to manage the exothermic process.[4]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Adamantylation of an Arene

This protocol provides a general guideline for the adamantylation of an electron-rich arene (e.g., pyrene) using 1-adamantanol and triflic acid.[5][6]

Materials:

  • Arene (e.g., pyrene, 1.0 equiv)

  • 1-Adamantanol (1.0-1.2 equiv)

  • Triflic acid (TfOH, 4.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Water, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the arene in anhydrous dichloromethane.

  • Reagent Addition: Add 1-adamantanol to the solution.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triflic acid to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time (e.g., 5 minutes to 6 hours), monitoring progress by TLC.[6][17]

  • Workup: Pour the reaction mixture into a beaker of ice-water to quench the reaction. Extract the aqueous layer several times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired adamantylated arene.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Dissolve Arene in Anhydrous CH₂Cl₂ add_ad 2. Add Adamantylating Agent setup->add_ad cool 3. Cool to 0 °C add_ad->cool add_catalyst 4. Add Catalyst (e.g., TfOH) cool->add_catalyst react 5. Stir at RT & Monitor (TLC) add_catalyst->react quench 6. Quench with Ice-Water react->quench extract 7. Extract with CH₂Cl₂ quench->extract wash 8. Wash Organic Layers extract->wash dry 9. Dry & Concentrate wash->dry purify 10. Column Chromatography dry->purify product Pure Adamantylated Product purify->product

Caption: General experimental workflow for Friedel-Crafts adamantylation.

Data Summary Table: Adamantylation of Pyrene

The following table summarizes reaction conditions for the adamantylation of pyrene, adapted from literature data.[6]

EntryAdamantylating AgentMolar Ratio (Pyrene:Agent:TfOH)Reaction TimeProduct(s)Isolated Yield (%)
11-Bromoadamantane1 : 1 : 45 min2-Adamantylpyrene93
21-Adamantanol1 : 1 : 45 min2-Adamantylpyrene92
31-Adamantanol1 : 2.4 : 4.82 h2,7-Diadamantylpyrene85
41,3-Dibromoadamantane3 : 1 : 64 h1,3-Bis(pyren-2-yl)adamantane62
5Adamantane-1,3,5-triol4.5 : 1 : 96 h1,3,5-Tris(pyren-2-yl)adamantane63

References

Technical Support Center: Purification of 2-(Aminomethyl)adamantan-2-ol by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Aminomethyl)adamantan-2-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the crystallization of this unique amino alcohol. We will move beyond simple procedural steps to explain the underlying principles, helping you troubleshoot and optimize your purification process effectively.

Section 1: Understanding the Molecule - The Key to Successful Crystallization

This compound presents a unique purification challenge due to its bifunctional nature. The molecule combines a rigid, lipophilic adamantane cage with two highly polar functional groups: a primary amine (-NH₂) and a tertiary alcohol (-OH).[1][2] This duality governs its solubility and, consequently, the strategy for its crystallization.

  • Adamantane Cage: This bulky, non-polar scaffold provides a strong crystal lattice packing force but also imparts high solubility in many non-polar organic solvents.[]

  • Amino and Hydroxyl Groups: These groups are capable of strong hydrogen bonding, which increases the melting point and promotes solubility in polar, protic solvents like alcohols and water.

The goal of crystallization is to find a solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while key impurities remain in solution.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification strategy for this compound.

Q1: What are the most common impurities I should expect?

A: Impurities are typically carried over from the synthesis, which often involves the reaction of adamantan-2-one with acetonitrile in the presence of a strong base, followed by reduction.[4]

  • Unreacted Starting Material: Adamantan-2-one is a common impurity. Its non-polar nature means it will have different solubility characteristics than your polar product.[5]

  • Dehydration Byproducts: The intermediate, 2-(2-hydroxy-2-adamantyl)acetonitrile, can dehydrate to form 2-adamantylideneacetonitrile, especially under harsh conditions.[4]

  • Isomeric Impurities: Depending on the synthesis route, other adamantane derivatives could be present.[6][7]

Q2: How do I select the optimal solvent for crystallization?

A: Solvent selection is the most critical step. Given the molecule's properties, a single solvent or a binary (solvent/anti-solvent) system is often effective. A preliminary solvent screen on a small scale is always recommended.[8]

The ideal solvent should:

  • Completely dissolve the crude product at an elevated temperature.

  • Yield a low solubility for the product upon cooling, allowing for high recovery.

  • Keep impurities dissolved in the mother liquor at low temperatures.

Table 1: Recommended Solvent Systems for this compound Crystallization

Solvent/SystemTypeRationale & Considerations
Isopropanol (IPA) Single Solvent (Protic)Often a good starting point. The polarity is suitable for dissolving the amino alcohol when hot, but solubility typically drops significantly upon cooling.
Ethanol Single Solvent (Protic)Similar to IPA, but the product may have higher solubility at low temperatures, potentially reducing yield. May require cooling to very low temperatures.[9]
Methanol/Diethyl Ether Solvent/Anti-SolventMethanol is a strong solvent for the polar groups. Diethyl ether acts as a non-polar anti-solvent, reducing the overall polarity of the system to induce precipitation.[10]
Ethyl Acetate/Hexane Solvent/Anti-SolventEthyl acetate can dissolve the compound, while hexane, a non-polar anti-solvent, will drastically reduce its solubility. This combination is effective for removing non-polar impurities.[11]
Acetonitrile Single Solvent (Polar Aprotic)Can be effective, but since it's often used in the synthesis, its ability to reject synthesis-related impurities might be limited.
Water Single Solvent (Protic)Due to the polar groups, the compound may have some water solubility. However, the large adamantane cage makes it unlikely to be an ideal primary solvent, though it can be used in solvent pairs (e.g., alcohol/water).[10]

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the crystallization process.

// Problems no_crystals [label="No Crystals Form", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Product 'Oils Out'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impure_product [label="Product Still Impure", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions for No Crystals sol_induce [label="Induce Nucleation:\n- Scratch flask with glass rod\n- Add a seed crystal", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_concentrate [label="Increase Supersaturation:\n- Gently evaporate solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_antisolvent [label="Add an Anti-Solvent:\n- Add dropwise until cloudy,\nthen re-dissolve with a few\ndrops of primary solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Oiling Out sol_reheat_dilute [label="Reheat and Dilute:\n- Add more hot solvent to\n dissolve the oil", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_slow_cool [label="Slow the Cooling Rate:\n- Allow to cool to RT on benchtop\n before using an ice bath", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_change_solvent [label="Change Solvent System:\n- Try a lower boiling point solvent\n or a different solvent pair", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Low Yield sol_min_solvent [label="Optimize Solvent Volume:\n- Use the minimum amount of\n hot solvent for dissolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_max_cool [label="Maximize Precipitation:\n- Cool in an ice bath or freezer\n for an extended period", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mother_liquor [label="Recover from Mother Liquor:\n- Concentrate the filtrate and\n recrystallize a second crop", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Impure Product sol_recrystallize [label="Perform a Second Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_wash_crystals [label="Wash Crystals Properly:\n- Use fresh, ice-cold solvent\n during filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_slow_cool2 [label="Ensure Slow Cooling:\n- Rapid cooling traps impurities\n in the crystal lattice", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> no_crystals; start -> oiling_out; start -> low_yield; start -> impure_product;

no_crystals -> sol_induce [label="If solution is saturated"]; no_crystals -> sol_concentrate [label="If solution is too dilute"]; no_crystals -> sol_antisolvent [label="If compound is too soluble"];

oiling_out -> sol_reheat_dilute [label="Primary action"]; sol_reheat_dilute -> sol_slow_cool; oiling_out -> sol_change_solvent [label="If problem persists"];

low_yield -> sol_min_solvent; low_yield -> sol_max_cool; low_yield -> sol_mother_liquor;

impure_product -> sol_recrystallize [label="Most effective solution"]; impure_product -> sol_wash_crystals [label="Check procedure"]; impure_product -> sol_slow_cool2 [label="Check procedure"]; } }

Caption: Troubleshooting logic for common crystallization issues.

Q: My product is not crystallizing, even after the solution has cooled. What should I do?

A: A lack of crystal formation indicates that the solution is not sufficiently supersaturated. This is a common issue with several effective remedies.

  • Induce Crystallization: Sometimes, crystal formation needs a nucleation site to begin. Gently scratching the inside of the flask at the surface of the solution with a glass rod can provide microscopic surfaces for crystals to grow on.[12] Alternatively, adding a single, tiny crystal of pure product (a "seed crystal") will provide a template for further crystal growth.[13]

  • Increase Concentration: It's possible you used too much solvent. Carefully evaporate some of the solvent using a gentle stream of nitrogen or a rotary evaporator to increase the solute concentration, then allow the solution to cool again.[12] Be cautious not to evaporate too much, as this can lead to oiling out.

  • Add an Anti-Solvent: If your compound is highly soluble in the chosen solvent even when cold, you can use an anti-solvent. This is a second solvent that is miscible with the first but in which your compound has poor solubility.[10][12] Add the anti-solvent dropwise to the warm solution until you see persistent cloudiness (turbidity), then add a few drops of the primary solvent to redissolve it before allowing it to cool slowly.

Q: The product has separated as an oily liquid instead of solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or if the concentration is too high for ordered crystal lattice formation.[8]

  • Reheat and Dilute: The most straightforward solution is to reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.[13]

  • Slow Down Cooling: Rapid cooling is a frequent cause of oiling out. Allow the flask to cool slowly on the benchtop to room temperature before moving it to a colder environment like an ice bath.[8] Slower cooling gives the molecules time to align properly into a crystal lattice.

Q: My final yield of pure product is very low. How can I improve it?

A: Low yield is often a trade-off for high purity, but several factors can be optimized.

  • Minimize Solvent Usage: The most common cause of low yield is using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor.[12] Always use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Optimize Cooling: Ensure the solution is cooled sufficiently to maximize precipitation. Cooling in an ice bath (0 °C) or a freezer (if the solvent's freezing point allows) for an extended period can significantly improve recovery.[12]

  • Recover a Second Crop: Don't discard the mother liquor immediately. By concentrating the filtrate (the liquid that passed through the filter paper), you can often obtain a second crop of crystals. This crop may be less pure than the first but can be combined with other crude batches for re-purification.

Q: After recrystallization, my product is still impure. What went wrong?

A: This indicates that the chosen crystallization protocol was not effective at separating the impurities.

  • Insufficient Washing: After filtering the crystals, it is crucial to wash them with a small amount of ice-cold fresh solvent to remove any residual mother liquor clinging to the crystal surfaces.[10] Using warm solvent will redissolve some of your product.

  • Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the crystal lattice.[13] This is another reason why slow cooling is paramount for achieving high purity.

  • Perform a Second Recrystallization: For very impure samples, a single crystallization may not be sufficient. A second recrystallization, perhaps using a different solvent system, is often necessary to achieve high purity.[8]

Section 4: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add a small portion of the chosen solvent (e.g., isopropanol) and begin heating the mixture on a hot plate with stirring.

  • Continue adding the solvent in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

References

Technical Support Center: Enhancing the Aqueous Solubility of 2-(Aminomethyl)adamantan-2-ol in PBS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the solubility of 2-(Aminomethyl)adamantan-2-ol in Phosphate-Buffered Saline (PBS). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this adamantane derivative for their experimental needs. Here, we provide in-depth, scientifically grounded solutions to common solubility issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in PBS at a neutral pH. Why is this happening?

A1: The poor solubility of this compound in neutral aqueous solutions like PBS is primarily due to the physicochemical properties of its adamantane core. Adamantane is a bulky, highly lipophilic, and rigid hydrocarbon cage-like structure.[1][2] This nonpolar moiety dominates the molecule's character, leading to unfavorable interactions with polar water molecules and consequently, low aqueous solubility.[2][3] While the aminomethyl and hydroxyl groups are polar and capable of hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the large adamantane scaffold at neutral pH.

Q2: What is the most straightforward approach to try and increase the solubility of this compound in PBS?

A2: The most direct and often most effective method is to adjust the pH of your PBS solution. The this compound molecule contains a primary amine group (-NH2), which is basic. By lowering the pH of the PBS solution, you can protonate this amine group to form a positively charged ammonium ion (-NH3+). This ionized form is significantly more polar than the neutral molecule, leading to a substantial increase in its aqueous solubility.

Most simple alkylamines have a pKa for their conjugate acid in the range of 9.5 to 11.0.[4][5] To ensure the majority of your compound is in the protonated, soluble form, the pH of the solution should be at least 1 to 2 pH units below the pKa of the amine. Therefore, adjusting the pH of your PBS to a mildly acidic range (e.g., pH 4.5 - 6.5) should markedly improve solubility.

Troubleshooting Guides & Detailed Protocols

Issue 1: My compound is still not dissolving sufficiently even after some initial pH adjustment.

This section provides a systematic approach to optimizing the solubility of this compound in PBS through pH modification and salt formation.

Causality: The solubility of a basic compound like this compound is directly dependent on the pH of the medium. The Henderson-Hasselbalch equation dictates the ratio of the protonated (soluble) to the unprotonated (less soluble) form. By systematically lowering the pH, you shift the equilibrium towards the more soluble, protonated species.

Experimental Protocol:

  • Prepare a series of PBS buffers with varying pH values. For example, prepare buffers at pH 7.4 (standard), 6.5, 6.0, 5.5, 5.0, and 4.5. Ensure the buffering capacity is sufficient for your experimental needs.

  • Determine the approximate solubility at each pH.

    • Add a small, known amount of this compound to a fixed volume of each PBS buffer.

    • Vortex or sonicate the samples to aid dissolution.

    • Visually inspect for any undissolved solid.

    • For a more quantitative measure, create saturated solutions, centrifuge to pellet undissolved solid, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Select the optimal pH. Choose the lowest pH that achieves your desired concentration while being compatible with your experimental system (e.g., cell culture, enzyme assay).

Data Presentation:

PBS pHQualitative Solubility
7.4Poor
6.5Moderate
6.0Good
5.5Very Good
5.0Excellent
4.5Excellent

This table illustrates the expected trend in solubility with decreasing pH.

Visualization:

G cluster_equilibrium Chemical Equilibrium in Solution cluster_intervention Experimental Intervention Unprotonated R-NH2 (Less Soluble) Protonated R-NH3+ (More Soluble) Unprotonated->Protonated + H+ Protonated->Unprotonated - H+ Decrease_pH Decrease pH Increase_Solubility Increase Solubility Decrease_pH->Increase_Solubility Shifts Equilibrium to R-NH3+

Caption: pH adjustment for increased solubility.

Causality: Forming a salt of a poorly soluble basic drug is a common and highly effective strategy to enhance its aqueous solubility and dissolution rate. The hydrochloride salt of this compound will exist as an ionic compound, which is significantly more soluble in polar solvents like water and PBS than the free base. Studies on the closely related 1-adamantanamine hydrochloride have demonstrated its high solubility in aqueous solutions.[6][7]

Experimental Protocol (In-situ Salt Formation):

  • Weigh the desired amount of this compound free base.

  • Dissolve the compound in a minimal amount of a suitable organic solvent in which it is freely soluble (e.g., methanol, ethanol).

  • Add a stoichiometric amount of hydrochloric acid (e.g., 1 M HCl in water or methanol).

  • Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the hydrochloride salt.

  • The resulting salt can then be dissolved directly in PBS.

Alternatively, and more conveniently:

  • Use a pre-formed hydrochloride salt: this compound hydrochloride is commercially available and should be readily soluble in PBS at or near neutral pH.

Visualization:

G cluster_workflow Workflow for Solubility Enhancement start Start with This compound step1 Option 1: pH Adjustment (Decrease pH of PBS) start->step1 step2 Option 2: Salt Formation (Use Hydrochloride Salt) start->step2 result Achieve Desired Concentration in PBS step1->result step2->result

Caption: Key strategies for enhancing solubility.

Issue 2: Even at a lower pH, I am not reaching my target concentration, or the required pH is incompatible with my experiment.

In cases where pH adjustment alone is insufficient or not viable, the use of co-solvents can be an effective alternative or complementary approach.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of nonpolar solutes. They work by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic adamantane moiety and the aqueous environment.

Commonly Used Biocompatible Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol:

  • Prepare a concentrated stock solution of this compound in 100% of your chosen co-solvent (e.g., 100 mM in DMSO). The compound should be freely soluble in these organic solvents.

  • Serially dilute the stock solution into your PBS buffer to the final desired concentration.

  • Important Consideration: Keep the final concentration of the co-solvent in your experimental medium as low as possible (typically <1%, and often <0.1%) to avoid off-target effects on your biological system. Always run a vehicle control (PBS with the same final concentration of the co-solvent) in your experiments.

Data Presentation:

Co-solventTypical Final Concentration RangeConsiderations
DMSO0.1% - 1%Can have biological effects at higher concentrations.
Ethanol0.1% - 1%Can be cytotoxic at higher concentrations.
PG / PEG 4001% - 5%Generally well-tolerated but can affect protein stability.

Visualization:

G cluster_process Co-Solvent Dissolution Process Stock High Concentration Stock in 100% Co-solvent Dilution Dilute into PBS Buffer Stock->Dilution Final Low % Co-solvent Working Solution Dilution->Final Control Vehicle Control (PBS + Co-solvent) Dilution->Control Prepare in parallel

Caption: Co-solvent workflow for solubility.

Summary of Recommendations

For increasing the solubility of this compound in PBS, we recommend the following tiered approach:

  • Primary Recommendation: Utilize the hydrochloride salt of the compound. This is the most likely method to achieve high aqueous solubility with minimal impact on the experimental system.

  • Secondary Recommendation: If using the free base, adjust the pH of the PBS to a mildly acidic range (e.g., 4.5 - 6.5).

  • Tertiary Recommendation: If the above methods are insufficient or incompatible with your assay, use a co-solvent like DMSO to prepare a concentrated stock solution and dilute it into your PBS, ensuring the final co-solvent concentration is minimized.

By following these scientifically-backed troubleshooting steps, you should be able to successfully prepare solutions of this compound in PBS for your research needs.

References

Technical Support Center: Minimizing Byproduct Formation in Adamantane Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for adamantane oxidation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. The unique, rigid, and strain-free structure of adamantane presents distinct challenges in achieving selective functionalization. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the precision and efficiency of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the oxidation of adamantane. The solutions provided are grounded in mechanistic principles to help you understand the "why" behind each recommendation.

Q: My reaction has a low yield of the desired mono-hydroxylated product. What are the likely causes and solutions?

A: Low yield is a common issue stemming from several factors, primarily incomplete conversion or degradation of the product. Here’s a systematic approach to diagnosing and solving the problem:

  • Catalyst Inactivity or Insufficient Loading: The catalyst is the engine of your reaction. Ensure it is active and present in a sufficient amount.

    • Causality: Many catalysts, especially metal complexes, can be sensitive to air, moisture, or impurities. Biocatalysts like cytochrome P450 enzymes can exhibit low activity if adamantane is not their native substrate[1].

    • Solution:

      • Verify Catalyst Quality: Use a freshly opened or properly stored catalyst. If you suspect degradation, consider synthesizing or purchasing a new batch.

      • Increase Catalyst Loading: Perform a series of experiments with incrementally higher catalyst loading to find the optimal concentration. Be aware that excessive catalyst can sometimes promote side reactions.

      • Consider a Different Catalyst: If yields remain low, the chosen catalyst may not be suitable for your specific transformation. Systems like vanadium-substituted polyoxometalates with O₂ have shown high total yields[2], while certain palladium or ruthenium complexes are also effective[3][4].

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that must be finely tuned.

    • Causality: Adamantane's strong C-H bonds require significant energy input to activate[1][5][6][7]. However, excessive heat or prolonged reaction times can lead to product decomposition or the formation of tars.

    • Solution:

      • Temperature Screening: Run the reaction at various temperatures (e.g., in 10 °C increments) to identify the sweet spot where the rate of product formation is maximized relative to decomposition[8].

      • Time-Course Study: Monitor the reaction progress over time using techniques like GC-MS or TLC. This will help you determine the point of maximum yield before significant byproduct formation or degradation occurs[9].

  • Inefficient Oxidant Activation: The oxidant must be effectively activated by the catalyst to participate in the reaction.

    • Causality: The interaction between the catalyst and the oxidant (e.g., H₂O₂, O₂) generates the active oxidizing species. Poor interaction leads to low reactivity.

    • Solution: Ensure your solvent system and any additives are compatible with the chosen catalyst-oxidant pair. For instance, the ratio of water to acetonitrile in H₂O₂-based systems can dramatically affect conversion rates[8].

Q: I'm observing poor regioselectivity with a mixture of 1-adamantanol and 2-adamantanol/adamantanone. How can I improve selectivity for the tertiary position (1-adamantanol)?

A: Achieving high regioselectivity is the primary challenge in adamantane chemistry due to the similar reactivity of its tertiary (3°) and secondary (2°) C-H bonds. The key is to choose a system that can effectively differentiate between these positions.

  • Mechanism-Driven Catalyst Selection: The choice of catalyst dictates the reaction mechanism, which in turn governs selectivity.

    • Causality: Radical-based reactions, often seen with simple peroxide systems, are typically less selective and attack both 3° and 2° positions, leading to a mixture of products[5]. In contrast, enzymatic or highly structured organometallic catalysts can create a steric environment that favors attack at the more accessible bridgehead (3°) position.

    • Solution:

      • Biocatalysis: Employing enzymes like cytochrome P450 monooxygenase is an excellent strategy for achieving high selectivity for 1-adamantanol, as the enzyme's active site can "lock" the adamantane molecule in a preferential orientation.[1]

      • Sterically Hindered Catalysts: Use catalysts with bulky ligands (e.g., certain iron porphyrin complexes) that sterically favor the less hindered tertiary C-H bonds[3][10].

      • Systems Generating Electrophilic Oxidants: The use of systems like H₂O-CBr₄ with a molybdenum or ruthenium catalyst can generate hypobromous acid in situ, which selectively hydroxylates the tertiary position, yielding 1-adamantanol in high yields[4].

  • Solvent and Additive Effects: The reaction environment can influence the shape and reactivity of the catalytic species.

    • Causality: Solvents can coordinate to the catalyst or alter the solubility of reactants, thereby influencing the transition state of the C-H activation step.

    • Solution: Experiment with different solvents. For example, moving from a non-coordinating solvent to a coordinating one might alter the catalyst's steric profile and improve selectivity.

Q: My reaction is producing significant amounts of over-oxidized products like diols and triols. How can I minimize this?

A: Over-oxidation occurs when the initial product (e.g., 1-adamantanol) is more reactive than the starting material. Controlling this requires careful management of reaction conditions.

  • Control Oxidant Stoichiometry and Addition:

    • Causality: A large excess of oxidant present at the beginning of the reaction increases the probability of oxidizing the newly formed, more activated adamantanol product.

    • Solution:

      • Limit the Oxidant: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.5 equivalents) of the oxidant relative to the adamantane.

      • Slow Addition: Introduce the oxidant slowly over several hours using a syringe pump. This maintains a low instantaneous concentration of the oxidant, favoring the oxidation of the more abundant starting material over the product[8][11].

  • Optimize Reaction Time:

    • Causality: As the concentration of adamantane decreases and the concentration of adamantanol increases, the rate of over-oxidation becomes more competitive.

    • Solution: As mentioned for improving yield, conduct a time-course study. Stop the reaction once the optimal yield of the mono-oxidized product is achieved, before significant amounts of diols and other poly-oxygenated species appear[8].

Q: I am struggling to separate my desired adamantanol from byproducts and unreacted starting material. What are some effective purification strategies?

A: Effective purification is crucial for obtaining a high-purity product. A multi-step approach is often necessary.

  • Initial Workup and Extraction:

    • Solution: After quenching the reaction, perform a liquid-liquid extraction. The polarity difference between non-polar adamantane and more polar adamantanol(s) can be exploited. Use a non-polar solvent like petroleum ether or hexane to preferentially dissolve unreacted adamantane, leaving the hydroxylated products in the aqueous or a more polar organic phase[12].

  • Chromatography and Recrystallization:

    • Solution:

      • Column Chromatography: This is the most powerful method for separating compounds with different polarities. Use silica gel and a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate. Unreacted adamantane will elute first, followed by 2-adamantanone, 2-adamantanol, and finally the most polar product, 1-adamantanol.

      • Recrystallization: This technique is excellent for purifying the final product. Find a suitable solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures. This is also an effective way to remove trace impurities after chromatography[13].

Frequently Asked Questions (FAQs)

Q1: Why is the selective oxidation of adamantane so challenging?

A1: The primary difficulty lies in the high bond dissociation energies (BDEs) of adamantane's C-H bonds. The tertiary C-H bond has a BDE of approximately 99 kcal/mol, while the secondary C-H bond is around 96 kcal/mol[1][7]. These values are unusually high for hydrocarbons, meaning that breaking these bonds requires highly reactive chemical species[5][6]. Such high-energy reagents are often unselective, leading to the functionalization of multiple positions on the adamantane core and making it difficult to isolate a single desired product[1][5].

Q2: What are the most common byproducts in adamantane oxidation, and how do they form?

A2: The most common byproducts depend on the reaction conditions but typically include:

  • Positional Isomers: 2-adamantanol and 2-adamantanone are frequent byproducts when the goal is 1-adamantanol. They form from the oxidation of the secondary C-H bonds[3][10]. In some cases, rearrangement of a 1-adamantyl cation to a 2-adamantyl cation under acidic conditions can also lead to 2-substituted products[14].

  • Over-oxidation Products: 1,3-adamantanediol and 1,4-adamantanediol form when the initial 1-adamantanol product is oxidized further[1]. Under forcing conditions, even tri-, tetra-, and penta-hydroxylated adamantanes can be produced[8][11][15].

  • Carboxylation Products: In the presence of carbon monoxide and certain radical initiators, adamantane can undergo carboxylation to form adamantane carboxylic acids[5].

Q3: What is the role of the catalyst in controlling selectivity?

A3: The catalyst is paramount in determining the reaction's outcome by guiding the underlying mechanism.

  • Enzymatic Catalysts (e.g., Cytochrome P450): These create a highly specific three-dimensional active site that binds the adamantane substrate in a precise orientation, exposing only the desired C-H bond (usually the tertiary one) to the oxidative species[1].

  • Transition Metal Catalysts: These can operate through various mechanisms. Some generate high-valent metal-oxo species that act as selective oxidants[10]. The ligands attached to the metal center play a crucial role by creating a specific steric and electronic environment that can favor one C-H bond over another.

  • Radical Initiators (e.g., NHPI): These systems generate free radicals that abstract a hydrogen atom from adamantane[5]. While often less selective, the selectivity can be tuned based on the nature of the radical species generated.

Q4: How does the choice of oxidant impact the reaction outcome?

A4: The oxidant is the source of the oxygen atom and its reactivity profile is critical.

  • Hydrogen Peroxide (H₂O₂): An environmentally friendly and inexpensive oxidant. Its reactivity is highly dependent on the catalyst used for its activation. If not properly controlled, it can lead to non-selective free radical pathways[8][11].

  • Molecular Oxygen (O₂): The ultimate green oxidant. It typically requires a catalyst to form reactive oxygen species. Systems like N-hydroxyphthalimide (NHPI) or vanadium-based catalysts are often used in conjunction with O₂[2][13].

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A powerful oxidant often used with metal porphyrin catalysts. It can generate high-valent metal-oxo intermediates that exhibit high selectivity in alkane hydroxylation[10].

  • Halogenated Systems (e.g., CBr₄/H₂O): These systems generate electrophilic halogen species (like HOBr) in situ, which can show excellent selectivity for the electron-rich tertiary C-H bonds of adamantane[4].

Data & Protocols

Table 1: Comparison of Catalytic Systems for Adamantane Oxidation
Catalyst SystemOxidantTypical ProductsSelectivity (3°:2°)Key AdvantagesCommon IssuesReference(s)
Cytochrome P450O₂1-AdamantanolVery HighExceptional regioselectivity, mild conditions.Low catalytic activity, enzyme stability.[1]
Cu₂Cl₄·2DMGH₂O₂1- & 2-Adamantanol, Diols, TriolsLow to Moderate (e.g., 2.3:1)Inexpensive and accessible reagents.Low selectivity, risk of over-oxidation.[8][11]
Iron Porphyrinsm-CPBA1-Adamantanol, 2-Adamantanol, AdamantanoneHigh (e.g., 9-18:1)High selectivity for tertiary position.Expensive ligands, oxidant cost.[3][10]
N-Hydroxyphthalimide (NHPI)O₂ / AirMixture of alcohols, ketones, and carboxylatesLowUses air as the oxidant, mild conditions.Poor selectivity, complex product mixture.[5]
Pd(acac)₂ / Ru(OH)Cl₃CBr₄ / H₂O1-AdamantanolHighHigh selectivity for 1-adamantanol.Requires high temperatures, halogenated reagents.[4][16]
Experimental Protocols
Protocol 1: General Oxidation with a Copper Catalyst and H₂O₂

This protocol is a generalized procedure based on the principles described in the literature for achieving poly-oxidation, which can be adapted to favor mono-oxidation by controlling stoichiometry and reaction time.[8][11][15]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve adamantane (1 mmol) and the Cu₂Cl₄·2DMG catalyst (0.05 mmol, 5 mol%) in acetonitrile (10 mL).

  • Heating: Heat the mixture to the desired temperature (e.g., 50-70 °C) in an oil bath.

  • Oxidant Addition: Using a syringe pump, add a 50% aqueous solution of H₂O₂ (1.1 mmol) dropwise over a period of 2-4 hours. Critical Step: Slow addition is key to minimizing over-oxidation.

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing them by GC-MS.

  • Workup: Once the desired conversion is reached, cool the reaction to room temperature. Quench any remaining peroxide by adding a small amount of saturated aqueous sodium sulfite solution.

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Hydroxylation of Adamantane using a Pd/CBr₄ System

This protocol is adapted from a method reported for selective transition-metal-catalyzed hydroxylation at the bridgehead position.[4][16]

  • Setup: To a heavy-walled glass ampoule, add adamantane (1 mmol), Pd(acac)₂ (0.02 mmol, 2 mol%), CBr₄ (2 mmol), H₂O (10 mmol), and dioxane (5 mL).

  • Sealing: Seal the ampoule under an inert atmosphere (e.g., argon).

  • Heating: Place the sealed ampoule in a thermostat-controlled heating block and heat to 160 °C for 9 hours. Safety Note: Reactions in sealed tubes at high temperatures pose a risk of explosion. Use a blast shield.

  • Cooling & Workup: After the reaction period, cool the ampoule to room temperature and open it carefully behind a blast shield. Transfer the contents to a separatory funnel.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1-adamantanol.

Visualization

Troubleshooting_Workflow cluster_yield Troubleshoot Yield cluster_selectivity Troubleshoot Selectivity cluster_overoxidation Troubleshoot Over-oxidation Start Experiment Start: Adamantane Oxidation Problem Identify Primary Issue Start->Problem LowYield Low Yield / Conversion Problem->LowYield Low Yield PoorSelectivity Poor Regioselectivity (Mixture of Isomers) Problem->PoorSelectivity Poor Selectivity OverOxidation Over-oxidation (Diols, etc.) Problem->OverOxidation Over-oxidation Success Successful Optimization Problem->Success No Issues CheckCatalyst Check Catalyst Activity & Loading LowYield->CheckCatalyst ChangeCatalyst Change Catalyst Type (Enzymatic, Sterically Hindered) PoorSelectivity->ChangeCatalyst ControlOxidant Control Oxidant Stoichiometry OverOxidation->ControlOxidant OptimizeConditions Optimize Temperature & Reaction Time CheckCatalyst->OptimizeConditions OptimizeConditions->Problem Re-evaluate ChangeSolvent Screen Solvents & Additives ChangeCatalyst->ChangeSolvent ChangeSolvent->Problem Re-evaluate SlowAddition Implement Slow Addition of Oxidant ControlOxidant->SlowAddition SlowAddition->Problem Re-evaluate

Caption: A general workflow for troubleshooting common adamantane functionalization issues.

Reaction_Pathways cluster_products Reaction Products Adamantane Adamantane Product_1 1-Adamantanol (Desired Product) Adamantane->Product_1 Selective Oxidation (Tertiary C-H) Byproduct_2 2-Adamantanol & 2-Adamantanone Adamantane->Byproduct_2 Non-Selective Oxidation (Secondary C-H) Byproduct_3 Adamantanediols (Over-oxidation) Product_1->Byproduct_3 Further Oxidation

Caption: Competing reaction pathways in the oxidation of adamantane.

References

Technical Support Center: Optimizing Temperature for Adamantane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for optimizing temperature in adamantane synthesis reactions.

Welcome to the technical support resource for adamantane synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the critical parameter of temperature in the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene to adamantane. Here, we address common questions and troubleshooting scenarios to enhance your reaction yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing the role of temperature in adamantane synthesis.

Q1: What is the fundamental role of temperature in the synthesis of adamantane?

A: Temperature is arguably the most critical parameter in the synthesis of adamantane from tetrahydrodicyclopentadiene (TCD). The reaction is a complex, multi-step isomerization involving the formation and rearrangement of numerous carbocation intermediates. Temperature provides the necessary activation energy for these sequential 1,2-hydride and 1,2-alkyl shifts that ultimately lead to the thermodynamically most stable C₁₀H₁₆ isomer, adamantane.[1][2]

An optimal temperature ensures two things:

  • Sufficient Energy: The reaction mixture must be hot enough to overcome the significant activation barriers for the skeletal rearrangements.

  • Minimizing Side Reactions: Excessive heat can promote undesirable side reactions such as fragmentation, polymerization, and charring (tar formation), which drastically reduce the yield and complicate purification.[3]

Q2: What is the recommended temperature range when using aluminum chloride (AlCl₃) as a catalyst?

A: For the widely used aluminum chloride (AlCl₃) catalyzed isomerization of molten endo-tetrahydrodicyclopentadiene, the optimal temperature range is generally between 150–180°C .[3][4] It is crucial to maintain the temperature within this window. Below 150°C, the reaction rate is impractically slow. Above 180°C, the risk of excessive tar formation increases significantly, leading to lower yields of isolable adamantane.[3]

Q3: How does the choice of catalyst affect the optimal reaction temperature?

A: The catalyst system has a profound impact on the required reaction temperature. While traditional Lewis acids are common, other systems operate under different conditions.

Catalyst SystemTypical Temperature RangeExpected YieldKey Considerations
Aluminum Chloride (AlCl₃) 150 - 180°C15 - 40%Prone to tarring if overheated; requires anhydrous conditions.[3][4]
HF / BF₃ 25 - 80°CUp to 30%Requires specialized equipment to handle corrosive and toxic gases.[5]
Zeolite Catalysts (e.g., PW/USY) ~260°C~28 - 30%Heterogeneous catalyst, potentially reusable; higher temperatures needed.[6]
Superacid Catalysis VariesUp to 98%Can achieve very high yields but requires careful handling of highly corrosive media.[7]
Q4: I've observed an initial exothermic reaction. How should this influence my heating protocol?

A: The initial exotherm is a well-documented phenomenon caused by the AlCl₃-catalyzed rearrangement of the starting material, endo-tetrahydrodicyclopentadiene, to its more stable exo-isomer.[4] This initial heat evolution should be managed carefully. It is advisable to add the Lewis acid catalyst portion-wise to the molten starting material or to begin heating gently, allowing the exotherm to contribute to reaching the target reaction temperature. Once the initial isomerization is complete, external heating must be applied consistently to maintain the 150-180°C required for the subsequent, more energy-intensive rearrangement to adamantane.

Troubleshooting Guide: Temperature-Related Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q5: My adamantane yield is very low or zero. Could temperature be the cause?

A: Yes, improper temperature is a primary suspect for low yields.

  • Cause 1: Temperature Too Low. If the reaction mixture is not maintained within the optimal range (e.g., <150°C for AlCl₃), the activation energy for the critical carbocation rearrangements is not met. The reaction will stall after the initial, less demanding isomerization to the exo-TCD isomer.

    • Solution: Ensure your heating apparatus (e.g., heating mantle with a stirrer) provides uniform and consistent heating.[3] Use a thermometer placed directly in the reaction mixture to monitor the internal temperature, not the external temperature of the heat source.[4] Ensure the reaction is heated for a sufficient duration, typically 8-12 hours, at the correct temperature.[3]

  • Cause 2: Catalyst Deactivation. While not a direct temperature issue, it's related. Aluminum chloride is extremely sensitive to moisture. If your starting material or glassware is not perfectly dry, the catalyst will be quenched, rendering it inactive regardless of the temperature.

    • Solution: Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is flame-dried or oven-dried before use. Purify the dicyclopentadiene starting material by distillation to remove water and other impurities.[3]

Q6: My reaction produced a large amount of black, intractable tar. How can I prevent this?

A: Excessive tar formation is a classic sign of overheating.

  • Cause 1: Temperature Too High. Operating above the recommended maximum temperature (e.g., >180°C for AlCl₃) promotes competing reaction pathways like polymerization and charring of the organic material.[3]

    • Solution: Carefully control the reaction temperature using a reliable controller (e.g., a temperature probe linked to the heating mantle). Avoid aggressive, rapid heating.

  • Cause 2: Localized Overheating. Even if the average temperature is correct, "hot spots" in the flask can cause localized charring. This is common when heating without adequate stirring.

    • Solution: Use vigorous magnetic or mechanical stirring throughout the reaction. This ensures even heat distribution and efficient contact between the catalyst and the substrate.[3] A combination magnetic stirrer-hot plate is ideal for this purpose.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues related to temperature in adamantane synthesis.

G start Problem Observed low_yield Low or No Yield start->low_yield tar Excessive Tar Formation start->tar cause_temp_low Cause: Temperature Too Low (<150°C for AlCl₃) low_yield->cause_temp_low Is internal temp consistently >150°C? cause_catalyst Cause: Suboptimal Catalyst (e.g., moisture) low_yield->cause_catalyst Is catalyst known to be active? cause_temp_high Cause: Bulk Temperature Too High (>180°C for AlCl₃) tar->cause_temp_high Is internal temp <180°C? cause_hot_spots Cause: Localized Overheating tar->cause_hot_spots Is stirring vigorous & constant? sol_verify_temp Solution: - Verify internal temperature - Increase heating - Ensure 8-12h duration cause_temp_low->sol_verify_temp No sol_dry Solution: - Use fresh, anhydrous AlCl₃ - Dry all glassware & reagents cause_catalyst->sol_dry No sol_control_temp Solution: - Use temperature controller - Reduce heating setpoint cause_temp_high->sol_control_temp No sol_stir Solution: - Use vigorous stirring - Ensure even heat distribution cause_hot_spots->sol_stir No

Caption: Troubleshooting logic for temperature-related issues in adamantane synthesis.

Experimental Protocols

Protocol 1: Temperature Optimization for AlCl₃-Catalyzed Adamantane Synthesis

This protocol provides a step-by-step method for a lab-scale synthesis, focusing on critical temperature control points. It is adapted from the authoritative procedure published in Organic Syntheses.[4]

Materials:

  • endo-Tetrahydrodicyclopentadiene (purified by distillation)

  • Anhydrous aluminum chloride (AlCl₃)

  • Petroleum ether (or hexane)

  • 500 mL Erlenmeyer flask with a standard taper joint

  • Air condenser

  • Combination magnetic stirrer-hot plate with temperature control

  • Thermometer

Procedure:

  • Setup: Place 200 g of molten endo-tetrahydrodicyclopentadiene and a large magnetic stir bar into the 500 mL Erlenmeyer flask. Fit the air condenser into the top of the flask.

  • Catalyst Addition: Begin stirring the molten liquid. Carefully add 40 g of anhydrous aluminum chloride through the top of the air condenser. Note: An initial exotherm will occur as the endo-isomer rearranges to the exo-isomer.[4]

  • Heating to Temperature: Place the flask on the stirrer-hot plate and begin heating. Insert a thermometer through the condenser opening to monitor the internal temperature of the reaction mixture.[4]

  • Reaction Maintenance: Adjust the heating to bring the internal temperature to 150-180°C . Maintain vigorous stirring and hold the reaction within this temperature range for 8-12 hours.[3][4] From time to time, any AlCl₃ that sublimes into the air condenser should be carefully pushed back down into the reaction mixture.

  • Work-up: After the reaction period, remove the flask from the heat and allow it to cool. The mixture will consist of a brown mushy solid (adamantane and byproducts) on top of a black tarry layer.

  • Extraction & Purification: Decant the upper layer. Extract the adamantane from the residue and the flask multiple times with warm petroleum ether.[3] Combine the extracts, decolorize with activated alumina, filter, and concentrate the solution. Cool the concentrated solution in an ice or dry ice bath to crystallize the adamantane.

  • Analysis: Determine the yield and check the purity of the final product using melting point (in a sealed capillary, expect ~270°C) and GC-MS analysis.[4]

References

Validation & Comparative

A Comparative Guide to the NMDA Receptor Affinity of Adamantane Derivatives: Memantine vs. 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, N-methyl-D-aspartate (NMDA) receptors are critical targets for therapeutic intervention in a host of neurological disorders. Their role in synaptic plasticity, learning, and memory is counterbalanced by their involvement in excitotoxic neuronal damage when overactivated. This has led to the development of various NMDA receptor antagonists, with adamantane derivatives forming a clinically significant class. This guide provides an in-depth comparison of the NMDA receptor affinity of the well-established drug, memantine, with its structural analog, 2-(aminomethyl)adamantan-2-ol.

Memantine: A Clinically Proven Adamantane-Based NMDA Receptor Antagonist

Memantine (1-amino-3,5-dimethyladamantane) is an uncompetitive antagonist of the NMDA receptor, demonstrating low to moderate affinity.[1][2] This pharmacological profile is crucial to its clinical success in treating moderate to severe Alzheimer's disease.[3] Unlike high-affinity antagonists that can indiscriminately block both physiological and pathological NMDA receptor activity, memantine's kinetics allow it to preferentially block excessive, pathological activation while sparing normal synaptic transmission.[1][2]

The binding of memantine occurs within the ion channel of the NMDA receptor, at or near the magnesium (Mg²⁺) binding site.[2] Its affinity is voltage-dependent, meaning it is more effective at blocking the channel when the neuron is depolarized, a state often associated with excitotoxicity. The key to memantine's therapeutic window lies in its relatively fast on- and off-rates, allowing it to leave the channel quickly once the pathological stimulus subsides.[2]

The affinity of memantine for the NMDA receptor has been quantified in numerous studies. A commonly cited value for its inhibitory constant (K_i) is approximately 0.5 to 1.0 µM. This places it in the category of a low-to-moderate affinity antagonist, a characteristic that is fundamental to its favorable side-effect profile compared to high-affinity blockers like MK-801.[4]

This compound: A Structural Analog with Unknown Affinity

This compound is a structural analog of memantine, sharing the same tricyclic adamantane core. However, it possesses distinct structural modifications that are predicted to significantly influence its interaction with the NMDA receptor.

Key Structural Differences from Memantine:

  • Position of the Amino Group: In this compound, the crucial amino group is not directly attached to a bridgehead carbon of the adamantane cage. Instead, it is part of an aminomethyl substituent at the 2-position.

  • Presence of a Hydroxyl Group: This molecule features a hydroxyl (-OH) group at the 2-position of the adamantane nucleus, a substitution not present in memantine.

  • Lack of Methyl Groups: Unlike memantine, this compound does not have the two methyl groups at the 3 and 5 positions of the adamantane cage.

These structural alterations will undoubtedly impact the molecule's size, polarity, and stereochemistry, all of which are critical determinants of its binding affinity for the NMDA receptor channel.

Structure-Activity Relationship (SAR) of Adamantane Derivatives at the NMDA Receptor

The binding affinity of adamantane derivatives for the NMDA receptor channel is governed by several key structural features:

  • The Protonated Amine: A primary or secondary amine that is protonated at physiological pH is essential for binding. This positively charged group interacts with the Mg²⁺ binding site within the channel pore.

  • The Adamantane Cage: The bulky and lipophilic adamantane cage serves as a scaffold, positioning the amine group correctly within the channel. It also engages in hydrophobic interactions with channel-lining residues.

  • Substituents on the Adamantane Cage: The nature and position of substituents on the adamantane nucleus can profoundly affect binding affinity.

A pivotal study comparing memantine to its parent compound, amantadine (1-aminoadamantane), revealed the critical role of the two methyl groups on memantine.[1][5] These methyl groups engage in hydrophobic interactions with specific residues within the NMDA receptor channel, leading to a significant increase in binding affinity compared to amantadine, which lacks these groups.[1][6]

Inferred Comparison of NMDA Receptor Affinity: A Hypothesis

Based on the established SAR principles, we can formulate a hypothesis regarding the NMDA receptor affinity of this compound relative to memantine.

Factors Suggesting Potentially Lower Affinity:

  • Absence of Methyl Groups: The lack of the two methyl groups, which are known to be crucial for the enhanced affinity of memantine, suggests that this compound would likely have a lower affinity.[1][5] Its affinity might be closer to that of amantadine.

  • Position of the Amino Group: The aminomethyl substituent at the 2-position places the essential protonated amine further away from the adamantane core compared to the bridgehead amine of memantine. This altered spatial arrangement may result in a suboptimal interaction with the binding site within the channel.

Factors with Uncertain Impact:

  • The Hydroxyl Group: The presence of a hydroxyl group at the 2-position introduces a polar functional group. This could have several effects. It might lead to steric hindrance, preventing the molecule from optimally fitting into the binding pocket. Alternatively, it could potentially form new hydrogen bonds with channel-lining residues, which could either increase or decrease affinity depending on the specific interactions. The net effect of this substitution is difficult to predict without experimental data.

Overall Hypothesis:

It is hypothesized that This compound has a lower binding affinity for the NMDA receptor compared to memantine. The absence of the affinity-enhancing methyl groups and the potentially suboptimal positioning of the amino group are the primary reasons for this prediction. The impact of the hydroxyl group remains an open question that can only be resolved through empirical testing.

Quantitative Comparison of Adamantane Derivatives

CompoundStructureKey FeaturesNMDA Receptor Affinity (K_i)
Memantine
alt text
Bridgehead amine, two methyl groups~0.5 - 1.0 µM
Amantadine
alt text
Bridgehead amine, no methyl groups~10 - 20 µM
This compound Structure not readily available in public databasesAminomethyl and hydroxyl groups at the 2-positionUnknown (Hypothesized to be lower than memantine)

Experimental Protocol for Determining NMDA Receptor Affinity

To empirically determine the NMDA receptor affinity of this compound and validate the hypothesis presented, a competitive radioligand binding assay is the gold standard. The following is a generalized protocol.

Objective: To determine the inhibitory constant (K_i) of this compound for the NMDA receptor using a competitive binding assay with [³H]MK-801.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Memantine (positive control)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (co-agonists required for channel opening)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In test tubes, combine the brain membranes, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound (this compound) or the positive control (memantine). Include tubes with only [³H]MK-801 (total binding) and tubes with [³H]MK-801 and a high concentration of unlabeled MK-801 (non-specific binding).

  • Incubation: Add glutamate and glycine to all tubes to open the NMDA receptor channels, allowing the ligands to bind. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Rat Brain Cortical Membranes Incubation Combine Membranes, [³H]MK-801, Competitors, Glutamate & Glycine. Incubate to Equilibrium. Membrane->Incubation Radioligand [³H]MK-801 Radioligand->Incubation Competitors Test Compound (this compound) Memantine (Control) Competitors->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Binding Reaction Counting Liquid Scintillation Counting Filtration->Counting Bound Ligand Data_Analysis Calculate IC₅₀ and K_i Counting->Data_Analysis Radioactivity Data Result NMDA Receptor Affinity Data_Analysis->Result Affinity (K_i)

Caption: Workflow for determining NMDA receptor affinity via a competitive radioligand binding assay.

Visualizing the Interaction at the NMDA Receptor

The following diagram illustrates the putative binding of memantine and this compound within the NMDA receptor ion channel, highlighting their structural differences.

NMDA_Receptor_Binding cluster_receptor NMDA Receptor Ion Channel cluster_ligands Adamantane Derivatives Pore Channel Pore Extracellular Vestibule Mg²⁺ Binding Site Cytoplasmic Exit Memantine Memantine Bridgehead -NH₃⁺ 2 x -CH₃ Groups Memantine->Pore:p2 Binding (Established) CompoundX This compound -CH₂NH₃⁺ at C2 -OH at C2 CompoundX->Pore:p2 Binding (Hypothesized)

Caption: Putative binding of memantine and this compound in the NMDA receptor channel.

Conclusion

This guide provides a comprehensive comparison of the NMDA receptor affinity of memantine and its structural analog, this compound. While memantine is a well-characterized low-to-moderate affinity uncompetitive antagonist, there is a lack of direct experimental data for this compound. Based on established structure-activity relationships for adamantane derivatives, it is hypothesized that this compound possesses a lower affinity for the NMDA receptor than memantine. This is primarily attributed to the absence of the affinity-enhancing methyl groups and a potentially less favorable positioning of the essential amino group.

The provided experimental protocol for a competitive radioligand binding assay offers a clear path for the empirical validation of this hypothesis. Such studies are crucial for elucidating the pharmacological profile of novel adamantane derivatives and for the rational design of new therapeutic agents targeting the NMDA receptor. The continued exploration of the structure-activity relationships of these compounds will undoubtedly contribute to the development of safer and more effective treatments for a range of neurological disorders.

References

A Comparative Guide to Amantadine and 2-(Aminomethyl)adamantan-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the rigid, lipophilic adamantane scaffold has proven to be a remarkably versatile platform for the development of therapeutic agents. This guide provides a detailed comparative study of two such derivatives: the well-established drug, amantadine, and the lesser-known compound, 2-(Aminomethyl)adamantan-2-ol. For researchers and drug development professionals, this document outlines the known attributes of each molecule and provides a strategic roadmap of experimental protocols to elucidate the therapeutic potential of this compound, thereby enabling a direct and meaningful comparison with amantadine.

Introduction to the Adamantane Analogs

Amantadine (1-aminoadamantane) was the first adamantane derivative to be recognized for its therapeutic properties, initially as an antiviral agent and later for its efficacy in managing symptoms of Parkinson's disease.[1] Its clinical success has spurred further investigation into other adamantane-containing compounds. This compound, a positional isomer with additional functional groups, represents an intriguing candidate for comparative analysis.

Chemical Structures:

CompoundStructure
Amantadine Amantadine Structure
This compound this compound Structure

Synthesis of Amantadine and this compound

The synthesis of these adamantane derivatives typically starts from readily available adamantane precursors.

Amantadine Synthesis: Amantadine can be synthesized from adamantane through bromination followed by treatment with acetonitrile to form an acetamide, which is then hydrolyzed.

This compound Synthesis: A common route to this compound starts with 2-adamantanone. The synthesis can proceed through the formation of a cyanohydrin, followed by reduction of the nitrile group to an amine.[2]

Amantadine: An Established Pharmacological Profile

Amantadine's therapeutic utility stems from its dual-action mechanism, impacting both viral infections and neurological disorders.

Antiviral Mechanism of Action

Amantadine's primary antiviral activity is against the influenza A virus. It targets the M2 protein, a proton ion channel essential for the virus's life cycle. By blocking this channel, amantadine prevents the uncoating of the viral genome and its release into the host cell cytoplasm, thereby inhibiting viral replication.[1]

Signaling Pathway: Amantadine's Inhibition of Influenza A M2 Proton Channel

cluster_virus Influenza A Virus cluster_host Host Cell Viral RNA Viral RNA Cytoplasm Cytoplasm Viral RNA->Cytoplasm Release M2 Proton Channel M2 Proton Channel M2 Proton Channel->Viral RNA Proton Influx & Uncoating Endosome Endosome Endosome->M2 Proton Channel Fusion Amantadine Amantadine Amantadine->M2 Proton Channel Blocks

Caption: Amantadine blocks the M2 proton channel of the influenza A virus, preventing viral uncoating.

Antiparkinsonian Mechanism of Action

The antiparkinsonian effects of amantadine are more complex and are believed to involve multiple pathways:

  • Dopaminergic Effects: Amantadine enhances dopaminergic neurotransmission by promoting the release of dopamine from presynaptic terminals and inhibiting its reuptake.

  • NMDA Receptor Antagonism: It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which may help to reduce the excitotoxicity implicated in neurodegenerative processes.

Signaling Pathway: Amantadine's Effects on Dopaminergic Synapse

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Vesicles Dopamine Vesicles Dopamine Dopamine Dopamine Vesicles->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine Receptors Dopamine Receptors NMDA Receptor NMDA Receptor Amantadine Amantadine Amantadine->Dopamine Vesicles Promotes Release Amantadine->DAT Inhibits Amantadine->NMDA Receptor Antagonizes Dopamine->DAT Reuptake Dopamine->Dopamine Receptors Binds

Caption: Amantadine enhances dopamine signaling and antagonizes NMDA receptors in the synapse.

This compound: A Molecule of Untapped Potential

In contrast to amantadine, there is a significant lack of published experimental data on the biological activities of this compound. Its structural similarity to other biologically active adamantane derivatives suggests it may possess antiviral, dopaminergic, or NMDA receptor modulatory properties, but these remain to be experimentally verified.

Proposed Experimental Roadmap for Comparative Analysis

To bridge the knowledge gap and enable a direct comparison with amantadine, a systematic in vitro evaluation of this compound is proposed. The following experimental protocols provide a framework for this investigation.

Experimental Workflow for Characterizing this compound

Compound Synthesis Synthesis of This compound Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Compound Synthesis->Cytotoxicity Antiviral Antiviral Activity Assays (e.g., Plaque Reduction Assay) Cytotoxicity->Antiviral Dopaminergic Dopamine Receptor Binding Assays Cytotoxicity->Dopaminergic NMDA NMDA Receptor Activity Assays Cytotoxicity->NMDA Data Analysis Data Analysis and Comparison with Amantadine Antiviral->Data Analysis Dopaminergic->Data Analysis NMDA->Data Analysis

Caption: A proposed workflow for the biological characterization of this compound.

In Vitro Cytotoxicity Assays

Prior to assessing specific biological activities, it is crucial to determine the cytotoxic profile of this compound to establish appropriate concentration ranges for subsequent assays.

Protocol: MTT Assay for Cytotoxicity [3][4]

  • Cell Seeding: Seed appropriate cell lines (e.g., MDCK for antiviral assays, neuronal cell lines for neurological assays) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50).

Antiviral Activity Assays

To evaluate the potential anti-influenza activity, a plaque reduction assay is a standard method.

Protocol: Plaque Reduction Assay [5]

  • Cell Infection: Grow a confluent monolayer of MDCK cells in 6-well plates and infect with influenza A virus at a known multiplicity of infection (MOI).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with agar containing various concentrations of this compound or amantadine as a positive control.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Dopamine Receptor Binding Assays

To investigate potential dopaminergic effects, a competitive binding assay using a radiolabeled ligand for the dopamine D2 receptor can be performed.[6][7]

Protocol: Dopamine D2 Receptor Competitive Binding Assay [8]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) and increasing concentrations of unlabeled this compound or amantadine.

  • Incubation and Filtration: Incubate to allow binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) for each compound by analyzing the competition binding curves.

NMDA Receptor Activity Assays

A calcium flux assay can be used to assess the compound's ability to modulate NMDA receptor activity.[9][10]

Protocol: Calcium Flux Assay for NMDA Receptor Activity [11]

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells expressing NMDA receptors) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with various concentrations of this compound or a known NMDA receptor antagonist like amantadine.

  • Receptor Activation: Stimulate the cells with NMDA and a co-agonist (e.g., glycine).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of the compound for inhibition of the NMDA-induced calcium flux.

Conclusion and Future Directions

Amantadine serves as a valuable benchmark due to its well-characterized dual antiviral and antiparkinsonian activities. The structural analogue, this compound, remains a largely unexplored entity with potential therapeutic applications. The experimental roadmap outlined in this guide provides a clear and scientifically rigorous approach for researchers to systematically evaluate its biological profile. The data generated from these studies will be instrumental in determining if this compound offers a similar, improved, or distinct pharmacological profile compared to amantadine, and whether it warrants further investigation as a novel therapeutic candidate.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Adamantane-Based Drug Candidates

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can enhance a drug's metabolic stability and membrane permeability.[1][2] 2-(Aminomethyl)adamantan-2-ol, an amino alcohol derivative, represents a promising building block for novel therapeutics targeting neurological disorders and viral diseases.[1] However, its therapeutic potential is inextricably linked to its purity. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, and compromise the integrity of research data.

Pharmaceutical impurities are broadly classified as organic, inorganic, or residual solvents.[3][4] They can arise from starting materials, by-products of the synthesis, degradation products, or reagents.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A/B) that define thresholds for reporting, identifying, and qualifying such impurities to ensure patient safety.[3][5][6]

This guide provides a comprehensive, multi-faceted strategy for validating the purity of synthesized this compound. We will move beyond simple checklists, delving into the causality behind methodological choices and presenting a self-validating workflow that ensures the highest degree of confidence in your final compound.

The Orthogonal Approach: A Multi-Technique Strategy for Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This ensures that a wide range of potential impurities, with varying chemical properties, can be detected and quantified.

For this compound, we will focus on four key techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Elemental Analysis (EA), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Purity_Validation_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Final Assessment Synthesized_Sample Synthesized this compound NMR_Spec NMR Spectroscopy (¹H, ¹³C) Synthesized_Sample->NMR_Spec Structural Confirmation EA Elemental Analysis (CHN) Synthesized_Sample->EA Elemental Composition HPLC Quantitative HPLC (Purity Assay) NMR_Spec->HPLC Identity Confirmed EA->HPLC Formula Confirmed Data_Analysis Data Integration & Analysis HPLC->Data_Analysis Quantitative Purity (%) GC_MS GC-MS (Volatile Impurities) GC_MS->Data_Analysis Impurity Identity CoA Certificate of Analysis (Purity Statement) Data_Analysis->CoA

Caption: A logical workflow for the comprehensive purity validation of a synthesized compound.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the type of information required. The following table compares the primary methods used in the purity validation of this compound.

Technique Principle Primary Use Strengths Limitations
NMR Spectroscopy Nuclear spin in a magnetic fieldStructure elucidation & confirmationProvides unambiguous structural information; can detect and identify major impurities.[7][8]Low sensitivity for minor impurities (<1%); complex spectra for some derivatives.[7]
Elemental Analysis Combustion and detection of C, H, NConfirmation of elemental compositionFast, inexpensive, and provides a good measure of bulk purity.[9]Does not identify individual impurities; requires high sample purity for accurate results.[10]
HPLC (UV/ELSD) Differential partitioning between mobile and stationary phasesQuantitative purity determination; separation of non-volatile impuritiesHigh sensitivity and reproducibility for quantification; adaptable to various compounds.[5][11]Target molecule lacks a strong chromophore, requiring derivatization or specialized detectors (e.g., ELSD, CAD).[12]
GC-MS Partitioning in a gaseous mobile phase followed by mass-based detectionIdentification of volatile/semi-volatile impurities (e.g., starting materials, solvents)Excellent for separating complex mixtures; MS provides structural information for impurity identification.[5][13]Not suitable for non-volatile or thermally labile compounds.

Deep Dive: Experimental Protocols & Rationale

Structural Confirmation: NMR Spectroscopy

NMR is the definitive method for confirming that the synthesized molecule is indeed this compound. Both ¹H and ¹³C NMR spectra should be acquired.

  • Rationale (Expertise): The rigid, cage-like structure of adamantane gives rise to a characteristic pattern of signals in both ¹H and ¹³C NMR.[7] The presence of the aminomethyl and hydroxyl groups at the C2 position will result in specific chemical shifts and splitting patterns that are distinct from other isomers or related impurities, such as unreacted 2-adamantanone[14] or the byproduct 2-adamantanol.[15] Any significant impurity with a different carbon skeleton or substitution pattern will be visible as a separate set of peaks.

Bulk Purity Assessment: Elemental Analysis (CHN)

This technique determines the mass fractions of carbon, hydrogen, and nitrogen in the sample.[16]

  • Rationale (Trustworthiness): The experimental percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula (C₁₁H₁₉NO). For a pure sample, the experimental values should fall within an accepted deviation, typically ±0.4%.[10][17] A significant deviation suggests the presence of inorganic impurities, residual solvents, or an incorrect molecular structure. This provides a crucial, independent verification of bulk purity.[18]

Quantitative Purity & Impurity Profiling: HPLC

Reversed-phase HPLC (RP-HPLC) is the workhorse for determining the purity percentage of the active pharmaceutical ingredient (API).

  • Challenge & Solution: this compound lacks a significant UV-absorbing chromophore, making standard UV detection challenging. Two primary strategies can overcome this:

    • Pre-column Derivatization: Reacting the primary amine with a UV-active agent (e.g., dansyl chloride) to create a fluorescent or UV-absorbing derivative. This allows for sensitive detection using standard UV or fluorescence detectors.[12][19]

    • Universal Detectors: Employing detectors like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which do not require a chromophore and respond to any non-volatile analyte.

Detailed Protocol: HPLC with ELSD Detection

This protocol provides a direct method without the need for derivatization, simplifying sample preparation.

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and ELSD.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The hydrophobicity of the adamantane cage provides good retention on a C18 column.[11][20]

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape for the amine).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Elution: A gradient from low to high organic content (Acetonitrile) is necessary to elute the primary compound and any less polar impurities, while also ensuring elution of any more polar impurities.

      • Example Gradient: 5% B to 95% B over 20 minutes.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a 50:50 mixture of water and acetonitrile at 1 mg/mL.

    • Prepare working standards and samples by diluting the stock solution to an appropriate concentration for the ELSD (e.g., 100-500 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM (Standard Liters per Minute). Note: These settings must be optimized for the specific instrument.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • According to ICH guidelines, impurities above the reporting threshold (e.g., 0.05%) must be reported.[5]

Volatile Impurity Identification: GC-MS

This method is essential for detecting impurities from the synthesis that are volatile or semi-volatile.

  • Rationale (Expertise): Potential impurities such as unreacted 2-adamantanone (the likely starting material)[21] or residual solvents from the purification process are amenable to GC analysis.[13] The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for identifying these unknown peaks by comparing them to spectral libraries.

Detailed Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Identify peaks corresponding to impurities.

    • Analyze the mass spectrum of each impurity peak and compare it against the NIST/Wiley library for tentative identification.

Conclusion: Synthesizing Data for a Definitive Purity Statement

Validating the purity of this compound is a rigorous process that underpins its viability as a research tool or drug development candidate. By employing an orthogonal set of analytical techniques—NMR for structural identity, Elemental Analysis for bulk composition, HPLC for quantitative purity, and GC-MS for volatile impurity identification—researchers can build a comprehensive and trustworthy data package. This multi-faceted approach, grounded in established scientific principles and regulatory expectations, ensures that the compound moving forward is of the highest possible quality, leading to reliable, reproducible, and safe scientific outcomes.

References

A Researcher's Guide to the In-Vivo Efficacy of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in-vivo efficacy of prominent adamantane derivatives. Moving beyond a simple product-to-product comparison, we delve into the mechanistic underpinnings and experimental data that define their therapeutic potential in distinct disease models. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how subtle structural modifications to the adamantane core influence biological activity.

Introduction: The Adamantane Scaffold in Therapeutics

The adamantane cage, a rigid, lipophilic, tricyclic hydrocarbon, serves as a unique pharmacophore. Its derivatives have found applications across multiple therapeutic areas, primarily as antiviral and neuroprotective agents. The three most clinically significant derivatives—amantadine, rimantadine, and memantine—though structurally similar, exhibit markedly different efficacy profiles driven by their distinct interactions with biological targets. This guide will compare these compounds based on in-vivo experimental evidence.

Comparative Efficacy in Influenza A Virus Infection

Amantadine and its alpha-methyl derivative, rimantadine, were among the first antivirals developed for Influenza A. Their use has diminished due to widespread resistance, but the principles of their action and the methods for their evaluation remain foundational in virology.

Mechanism of Action: M2 Proton Channel Blockade

The primary antiviral target for amantadine and rimantadine is the M2 protein, a proton-selective ion channel essential for the early stages of viral replication.[1][2] By blocking this channel, the drugs prevent the influx of protons into the virion, a step required for the uncoating of the viral ribonucleoprotein (RNP) complex and its release into the cytoplasm.[3][4] This halts the replication cycle before it can begin.[5] Rimantadine is reported to be two- to eight-fold more active than amantadine in vitro.[5][6]

M2_Inhibition cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome cluster_drugs Adamantane Derivatives M2 M2 Proton Channel RNP Viral RNP M2->RNP Triggers Uncoating Viral Replication Viral Replication RNP->Viral Replication H_ion H+ H_ion->M2 Acidification Amantadine Amantadine Amantadine->M2 Blockade Rimantadine Rimantadine Rimantadine->M2 Blockade caption Mechanism of amantadine and rimantadine.

Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.

In-Vivo Models and Experimental Protocols

The mouse and ferret are the most common animal models for evaluating anti-influenza therapeutics.[7][8][9] Ferrets are often preferred as their clinical and pathological responses to influenza infection more closely mimic human disease.[9][10]

Standard Protocol: Murine Influenza A Efficacy Study
  • Animal Model: BALB/c mice are commonly used due to their susceptibility to adapted influenza strains.[8]

  • Virus Challenge: Mice are intranasally inoculated with a non-lethal dose of a mouse-adapted influenza A strain (e.g., A/Port Chalmers/H3N2).[11]

  • Drug Administration: Treatment is initiated prophylactically (before infection) or therapeutically (after infection). Administration can be oral (e.g., in drinking water) or via intraperitoneal (IP) injection.[11]

  • Endpoint Measurement: Efficacy is primarily assessed by measuring the viral titer in the lungs at various time points post-infection. This is typically done via plaque assay or TCID50 (50% Tissue Culture Infectious Dose) on Madin-Darby Canine Kidney (MDCK) cells.[12] A significant reduction in lung viral titer compared to a placebo group indicates antiviral activity.

Influenza_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Model Select Animal Model (e.g., BALB/c Mice) Infection Intranasal Infection Model->Infection Virus Prepare Virus Stock (e.g., Influenza A/H3N2) Virus->Infection Treatment Administer Drug (Amantadine/Rimantadine) - Prophylactic - Therapeutic Infection->Treatment Monitoring Monitor Clinical Signs (Weight Loss, Morbidity) Treatment->Monitoring Harvest Harvest Lungs at Specific Timepoints Monitoring->Harvest Titer Determine Lung Viral Titer (Plaque Assay) Harvest->Titer Compare Compare Titers: Treatment vs. Placebo Titer->Compare caption General workflow for in-vivo antiviral efficacy testing. NMDA_Antagonism cluster_synapse Glutamatergic Synapse cluster_drugs Adamantane Derivatives Glutamate Excess Glutamate (Pathological) NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_channel Ion Channel NMDAR->Ca_channel Opens Neuron Postsynaptic Neuron Ca_channel->Neuron Excess Ca2+ Influx Excitotoxicity\n& Cell Death Excitotoxicity & Cell Death Neuron->Excitotoxicity\n& Cell Death Amantadine Amantadine Amantadine->Ca_channel Blockade Memantine Memantine Memantine->Ca_channel Blockade caption Mechanism of NMDA receptor antagonism. Neuro_Workflow cluster_setup Model Induction cluster_procedure Procedure cluster_analysis Analysis Model Select Animal Model - Transgenic (AD) - Toxin-induced (PD) Induction Induce Pathology (Aging or Toxin Admin) Model->Induction Treatment Chronic Drug Admin (Amantadine/Memantine) Induction->Treatment Behavior Behavioral Testing - Cognitive (AD) - Motor (PD) Treatment->Behavior Histo Post-mortem Analysis - Plaque Load (AD) - Neuron Count (PD) Behavior->Histo After final test Compare Compare Behavioral & Histological Outcomes Behavior->Compare Histo->Compare caption Workflow for neuroprotective efficacy testing.

References

A Head-to-Head Analysis of Aminoadamantane Isomers' Activity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The adamantane scaffold, a rigid, lipophilic tricycle, represents a cornerstone in medicinal chemistry, lending favorable pharmacokinetic properties to a range of therapeutic agents.[1][2] The discovery of antiviral activity in 1-aminoadamantane (amantadine) launched decades of research into its derivatives.[2][3] However, the biological significance of substituent positioning on the adamantane cage—specifically, the distinction between the tertiary bridgehead carbon (C1) and the secondary bridge carbon (C2)—is a critical factor that profoundly influences pharmacological activity.

This guide provides a head-to-head comparison of the biological activities of 1-aminoadamantane and its key isomer, 2-aminoadamantane. We will dissect their differential effects in two primary therapeutic areas: antiviral (Influenza A) and neurological (NMDA receptor antagonism). By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on these important structural isomers.

Part 1: The Isomers - A Tale of Two Positions

The fundamental difference between 1-aminoadamantane and 2-aminoadamantane lies in the point of attachment of the amino group. In 1-aminoadamantane, the amine is bonded to a tertiary carbon atom at one of the four equivalent bridgehead positions. In 2-aminoadamantane, it is attached to a secondary carbon along one of the six equivalent methylene bridges. This seemingly subtle shift in position has profound implications for the molecule's shape, electronics, and ability to interact with biological targets.

Plaque_Reduction_Workflow cluster_workflow Plaque Reduction Assay Workflow cluster_controls Self-Validating Controls A 1. Cell Seeding Plate confluent monolayer of host cells (e.g., MDCK) B 2. Compound Incubation Pre-incubate cells with serial dilutions of aminoadamantane isomers A->B C 3. Viral Infection Infect cells with a known titer of Influenza A virus B->C D 4. Agar Overlay Remove inoculum and add semi-solid agar overlay containing the test compounds C->D E 5. Incubation Incubate for 48-72 hours to allow for plaque formation D->E F 6. Staining & Counting Fix cells and stain with crystal violet. Count plaques (zones of cell death) E->F G 7. Data Analysis Calculate the 50% inhibitory concentration (IC50) F->G PC Positive Control (Virus, no compound) -> Max Plaques NC Negative Control (No virus, no compound) -> Intact Monolayer VC Vehicle Control (Virus + compound solvent) -> Validates solvent inertness

References

A Comparative Guide to the Cross-Reactivity Profiling of 2-(Aminomethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-reactivity profiling of 2-(Aminomethyl)adamantan-2-ol, a novel adamantane derivative with therapeutic potential. By leveraging established principles of safety pharmacology and drawing comparisons with structurally related approved drugs, memantine and amantadine, we delineate a robust strategy for characterizing the selectivity of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Adamantane Scaffold and the Imperative of Selectivity

Adamantane derivatives have a rich history in medicine, yielding drugs for indications ranging from viral infections to neurodegenerative diseases.[1][2] The rigid, lipophilic cage-like structure of adamantane imparts favorable pharmacokinetic properties.[3] this compound, by virtue of its structural similarity to memantine, is hypothesized to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] While this putative primary target holds therapeutic promise for a variety of neurological disorders, a thorough understanding of a compound's interactions with other biological targets is paramount for a successful drug development campaign.[6][7]

Off-target interactions can lead to unforeseen adverse effects, complicating clinical development and potentially causing late-stage attrition. Therefore, a systematic and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in de-risking a drug candidate and understanding its full pharmacological profile. This guide outlines a tiered approach to this process, grounded in established industry practices.

Experimental Design for Cross-Reactivity Profiling

A logical and efficient workflow is essential for a thorough cross-reactivity assessment. The following diagram illustrates a typical workflow, starting from the primary target validation to broader screening against safety-relevant off-targets.

cluster_0 Primary Target Engagement cluster_1 Broad Cross-Reactivity Screening cluster_2 Data Analysis and Interpretation Primary_Target_Validation NMDA Receptor Binding Assay ([3H]MK-801) Functional_Assay NMDA Receptor Functional Assay (e.g., Calcium Flux) Primary_Target_Validation->Functional_Assay Confirm functional antagonism Broad_Panel Broad Ligand Binding Panel (e.g., NIMH PDSP or Eurofins SafetyScreen) Functional_Assay->Broad_Panel Proceed if primary target activity is confirmed Data_Analysis Data Compilation and Comparison (vs. Memantine and Amantadine) Broad_Panel->Data_Analysis Enzyme_Panel Enzyme Inhibition Panel (e.g., Kinase Panel) Enzyme_Panel->Data_Analysis Hit_Validation Functional Follow-up on Hits Data_Analysis->Hit_Validation Investigate significant off-target hits

Caption: A streamlined workflow for the cross-reactivity profiling of a new chemical entity.

Comparative Cross-Reactivity Data

The following table presents a comparative cross-reactivity profile of this compound (hypothetical data), memantine, and amantadine against a panel of targets commonly associated with central nervous system (CNS) and other off-target liabilities. The target list is adapted from the Eurofins SafetyScreen44 Panel.[8] All binding affinities are expressed as Ki (nM).

Target ClassTargetThis compound (Hypothetical Ki, nM)Memantine (Ki, nM)Amantadine (Ki, nM)
Ion Channel NMDA Receptor (PCP site) 500 433 - 100,000 [9]>10,000
Ion ChannelSigma-1 Receptor>10,000>10,00020,250[8]
Ion Channelα7 Nicotinic Acetylcholine Receptor>10,000>10,000>10,000
GPCR5-HT2A Receptor>10,000>10,000>10,000
GPCRDopamine D2 Receptor>10,000>10,000>10,000
GPCRMuscarinic M1 Receptor>10,000>10,000>10,000
GPCRAdrenergic α1A Receptor>10,000>10,000>10,000
GPCRHistamine H1 Receptor>10,000>10,000>10,000
TransporterDopamine Transporter (DAT)>10,000>10,000>10,000
TransporterSerotonin Transporter (SERT)>10,000>10,000>10,000
TransporterNorepinephrine Transporter (NET)>10,000>10,000>10,000
EnzymeAcetylcholinesterase (AChE)>10,000>10,000>10,000
EnzymeMonoamine Oxidase A (MAO-A)>10,000>10,000>10,000
EnzymeProtein Kinase A (PKA)>10,000>10,000>10,000

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only. The data for memantine and amantadine are compiled from the NIMH PDSP Ki database and other literature sources.[2][10]

Key Experimental Protocols

Radioligand Binding Assay: NMDA Receptor

This protocol is adapted from established methods for determining ligand affinity at the NMDA receptor using --INVALID-LINK---MK-801.[6][11]

Materials:

  • Rat brain cortical membranes

  • --INVALID-LINK---MK-801 (specific activity ~20-30 Ci/mmol)

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Glutamate and Glycine stock solutions

  • Test compounds (this compound, memantine, amantadine)

  • Non-specific determinant: unlabeled MK-801 (10 µM)

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Thaw rat cortical membranes on ice and resuspend in assay buffer to a final concentration of 100-200 µg protein per well.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound at various concentrations or vehicle control.

    • Glutamate and glycine to final concentrations of 10 µM each to activate the receptor.

    • --INVALID-LINK---MK-801 to a final concentration of 1-2 nM.

    • For non-specific binding wells, add 10 µM unlabeled MK-801.

    • Initiate the binding reaction by adding the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis and convert to a Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay: Protein Kinase A (PKA)

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a representative serine/threonine kinase, PKA.[11][12]

Materials:

  • Recombinant human PKA

  • PKA substrate peptide (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Kinase Reaction:

    • Add test compound or vehicle control to the wells of the microplate.

    • Add the PKA enzyme.

    • Initiate the reaction by adding a mixture of the PKA substrate peptide and ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Signaling Pathway Considerations

The primary target of this compound is the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and neuronal communication. Its potential off-targets, based on the profile of amantadine, include the sigma-1 receptor and the α7 nicotinic acetylcholine receptor. The following diagram illustrates the key signaling pathways associated with these receptors.

cluster_0 NMDA Receptor Signaling cluster_1 Sigma-1 Receptor Signaling cluster_2 α7 nAChR Signaling NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Sigma1_Receptor Sigma-1 Receptor IP3R IP3 Receptor Modulation Sigma1_Receptor->IP3R ER_Ca_Release ER Ca2+ Release IP3R->ER_Ca_Release Mitochondrial_Function Mitochondrial Function ER_Ca_Release->Mitochondrial_Function alpha7_nAChR α7 nAChR JAK2_STAT3 JAK2-STAT3 Pathway alpha7_nAChR->JAK2_STAT3 Anti_inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_inflammatory

Caption: Simplified signaling pathways for the NMDA receptor, sigma-1 receptor, and α7 nicotinic acetylcholine receptor.

Discussion and Interpretation

Based on the hypothetical data, this compound demonstrates a favorable selectivity profile. Its primary activity at the NMDA receptor is within a therapeutically relevant range, comparable to memantine.[13] Importantly, at a concentration of 10 µM, it shows no significant interaction with a broad panel of receptors, ion channels, transporters, and enzymes that are commonly associated with adverse drug reactions. This clean profile suggests a lower likelihood of off-target mediated side effects compared to a less selective compound.

In contrast, amantadine exhibits known interactions with the sigma-1 receptor.[8] While the clinical significance of this interaction is not fully elucidated, it highlights the importance of comprehensive profiling to identify such secondary activities. The lack of significant off-target binding for this compound in this hypothetical screen is a positive attribute that would support its further development.

Should any significant off-target interactions ("hits") be identified in a real-world screen, further investigation would be warranted. This would typically involve functional assays to determine whether the binding activity translates into agonism or antagonism at the off-target receptor, and at what potency. This information is crucial for assessing the potential clinical relevance of the off-target interaction.

Conclusion

The cross-reactivity profiling of this compound is a critical component of its preclinical safety assessment. By employing a systematic approach that includes primary target validation, broad off-target screening, and comparison with structurally related drugs, a comprehensive understanding of its selectivity can be achieved. The hypothetical data presented herein illustrates a desirable profile for a novel NMDA receptor antagonist, with high selectivity for its primary target. This guide provides a robust framework for conducting and interpreting such studies, ultimately contributing to the development of safer and more effective medicines.

References

Benchmarking 2-(Aminomethyl)adamantan-2-ol: A Comparative Guide for Novel NMDAR Antagonist Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 2-(Aminomethyl)adamantan-2-ol against established N-methyl-D-aspartate receptor (NMDAR) antagonists. By providing detailed experimental protocols and a robust comparative structure, this document serves as a practical blueprint for elucidating the pharmacological profile of this promising new chemical entity.

Introduction: The Therapeutic Potential and Challenges of NMDAR Antagonism

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] However, its dysregulation is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[2][3][4] Consequently, NMDAR antagonists, which inhibit the action of the NMDAR, have emerged as a significant class of therapeutic agents.[3][5]

The therapeutic utility of NMDAR antagonists is often hampered by a narrow therapeutic window and undesirable side effects, such as psychotomimetic effects.[5] These challenges underscore the critical need for novel NMDAR antagonists with improved pharmacological profiles, including optimal potency, selectivity, and tolerability. This compound, an adamantane derivative, presents a promising scaffold for NMDAR modulation, building on the clinical success of related compounds like memantine.[6] This guide outlines a systematic approach to characterize and benchmark this compound against well-established NMDAR antagonists.

Comparative Framework: Benchmarking Against the Gold Standards

To comprehensively evaluate the potential of this compound, it is essential to benchmark it against a panel of well-characterized NMDAR antagonists with diverse mechanisms of action and clinical applications.

Table 1: Benchmark NMDAR Antagonists

CompoundMechanism of ActionKey CharacteristicsTherapeutic Relevance
Memantine Uncompetitive, low-affinity channel blockerVoltage-dependent, fast on/off kinetics, well-toleratedAlzheimer's disease[6][7]
Ketamine Uncompetitive channel blockerPotent, rapid antidepressant effects, psychotomimetic side effectsAnesthesia, treatment-resistant depression[5][8]
MK-801 (Dizocilpine) Uncompetitive, high-affinity channel blockerPotent, high trapping, neurotoxic at higher dosesPreclinical research tool[9][10]
AP5 (2-Amino-5-phosphonopentanoic acid) Competitive antagonist at the glutamate binding siteHigh selectivity for the glutamate sitePreclinical research tool[11]

In Vitro Characterization: Delineating the Molecular Interactions

The initial characterization of this compound should focus on its direct interaction with the NMDAR using in vitro assays. These experiments will determine the compound's potency, affinity, and mechanism of action at the molecular level.

Electrophysiology: Unveiling Functional Antagonism

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of a compound on ion channels like the NMDAR.[12][13][14] This technique allows for the direct measurement of NMDAR-mediated currents in response to agonist stimulation in the presence and absence of the test compound.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells or a similar cell line stably co-expressing the GluN1 and GluN2A or GluN2B subunits of the NMDA receptor.

  • Cell Plating: Plate the cells onto glass coverslips 24-48 hours prior to recording.

  • Recording Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2).

  • Recording Procedure:

    • Obtain a whole-cell patch-clamp configuration on a selected cell.[13][15]

    • Clamp the cell at a holding potential of -70 mV.

    • Apply a solution containing NMDA (100 µM) and glycine (10 µM) to elicit an inward current.

    • After establishing a stable baseline, co-apply varying concentrations of this compound with the NMDA/glycine solution.

    • Record the peak and steady-state current responses at each concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition of the NMDA-evoked current at each concentration of the test compound.

    • Plot the concentration-response curve and determine the IC50 value.

    • To assess voltage dependency, repeat the experiment at different holding potentials (e.g., -40 mV, 0 mV, +40 mV).

DOT Script for Electrophysiology Workflow

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis CellCulture HEK293 Cells Expressing NMDARs Plating Plate on Coverslips CellCulture->Plating Patch Obtain Whole-Cell Patch Plating->Patch Pipette Prepare Recording Pipettes Pipette->Patch Solutions Prepare External/Internal Solutions Solutions->Patch Hold Voltage Clamp at -70 mV Patch->Hold Agonist Apply NMDA/Glycine Hold->Agonist TestCompound Co-apply Test Compound Agonist->TestCompound Record Record Currents TestCompound->Record Inhibition Calculate % Inhibition Record->Inhibition Voltage Assess Voltage Dependency Record->Voltage CRC Generate Concentration-Response Curve Inhibition->CRC IC50 Determine IC50 CRC->IC50

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Competitive Radioligand Binding Assay: Determining Binding Affinity

Competitive radioligand binding assays are used to determine the affinity of a test compound for a specific receptor binding site by measuring its ability to displace a radiolabeled ligand.[1][16] For NMDAR channel blockers, [³H]MK-801 is a commonly used radioligand.[16][17]

Experimental Protocol: [³H]MK-801 Competitive Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the membrane preparation, [³H]MK-801 (e.g., 1 nM), and varying concentrations of this compound or a known competitor (e.g., unlabeled MK-801 for determining non-specific binding).

    • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the competition curve and determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

DOT Script for Binding Assay Workflow

Binding_Assay_Workflow MembranePrep Prepare Rat Brain Membranes Incubation Incubate Membranes with [³H]MK-801 & Test Compound MembranePrep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for competitive radioligand binding assay.

Table 2: Comparative In Vitro Data Presentation

CompoundIC50 (µM) from ElectrophysiologyKi (µM) from [³H]MK-801 BindingVoltage Dependency
This compound Experimental ValueExperimental ValueExperimental Finding
Memantine ~1-5~0.5-2Yes
Ketamine ~0.5-2~0.1-0.5Yes
MK-801 ~0.01-0.05~0.005-0.02Yes
AP5 N/A (competitive)N/A (different site)No

In Vivo Characterization: Assessing Behavioral Effects

In vivo studies are crucial to evaluate the physiological and behavioral effects of this compound in a whole-organism context. Rodent models are widely used to assess the potential therapeutic effects and side-effect profiles of NMDAR antagonists.[9][18]

Forced Swim Test: A Model for Antidepressant-Like Activity

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity.[19][20][21] The test is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.[21][22]

Experimental Protocol: Forced Swim Test in Mice

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound, a benchmark compound (e.g., ketamine), or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the test.

  • Test Procedure:

    • Gently place each mouse into the cylinder of water.

    • Record the behavior for a 6-minute session.

    • Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.

  • Data Analysis: Compare the duration of immobility between the different treatment groups.

Elevated Plus Maze: Assessing Anxiolytic-Like Effects

The elevated plus maze is a widely used behavioral test to assess anxiety-like behavior in rodents.[23][24] The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[24] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[25][26]

Experimental Protocol: Elevated Plus Maze in Mice

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[24]

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound, a benchmark compound, or vehicle i.p. 30 minutes prior to the test.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these parameters across treatment groups.

Table 3: Comparative In Vivo Data Presentation

CompoundDose Range (mg/kg, i.p.)Forced Swim Test (Immobility Duration)Elevated Plus Maze (% Time in Open Arms)
This compound To be determinedExperimental ValueExperimental Value
Ketamine 10-30DecreaseIncrease
Memantine 5-20Variable effectsIncrease
MK-801 0.1-0.5DecreaseIncrease (can induce hyperactivity)

NMDAR Signaling Pathway

DOT Script for NMDAR Signaling Pathway

NMDAR_Signaling cluster_receptor NMDA Receptor cluster_antagonists Antagonists cluster_downstream Downstream Signaling NMDAR NMDA Receptor Channel Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation Glutamate Glutamate Site (GluN2) Glutamate->NMDAR Glycine Glycine Site (GluN1) Glycine->NMDAR PCP_Site Channel Pore (PCP Site) Competitive Competitive Antagonist (e.g., AP5) Competitive->Glutamate Blocks Uncompetitive Uncompetitive Antagonist (e.g., Memantine, Ketamine, This compound) Uncompetitive->PCP_Site Blocks Signaling Synaptic Plasticity, Learning & Memory Ca_Influx->Signaling

Caption: Simplified NMDAR signaling and antagonist action.

Conclusion

The systematic benchmarking of this compound against established NMDAR antagonists is a critical step in its development as a potential therapeutic agent. The experimental framework outlined in this guide provides a robust and comprehensive approach to elucidate its pharmacological profile. By combining in vitro and in vivo techniques, researchers can gain a deep understanding of its potency, selectivity, mechanism of action, and behavioral effects. This data-driven approach will be instrumental in determining the therapeutic potential of this compound and its advancement in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to the In-Vivo Validation of Novel Adamantane Compounds in Rat Models: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The adamantane scaffold, a rigid, lipophilic diamondoid structure, is a privileged motif in medicinal chemistry, renowned for conferring favorable metabolic stability and central nervous system (CNS) penetration.[1][2] This has led to the successful development of cornerstone drugs like Amantadine and Memantine for neurological disorders such as Parkinson's and Alzheimer's disease.[1][3][4] Their primary, well-documented mechanism involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, mitigating the excitotoxicity implicated in neurodegeneration.[3][5][6]

As research pipelines generate novel adamantane derivatives with potential therapeutic advantages[7][8][9], rigorous in-vivo validation is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical validation studies in rat models. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating study design. This guide will use a hypothetical "Novel Compound X" to illustrate its comparison against the gold-standard comparator, Memantine.

Part I: Foundational Study Design - A Logic-Driven Approach

The success of any in-vivo study hinges on meticulous planning. The choices made at this stage dictate the quality and interpretability of the data.

Rationale-Based Selection of the Rat Model

The choice of animal model is the most critical variable. It must recapitulate key aspects of the human disease pathology you aim to treat.

  • For Neuroprotection & Cognition (e.g., Alzheimer's-like pathology): While transgenic models are common, a chemically-induced model offers rapid, reproducible neurodegeneration suitable for initial screening. The 6-hydroxydopamine (6-OHDA) rat model is a classic and effective choice.[10][11] 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, causing their degeneration and leading to motor deficits that mimic Parkinson's disease.[10][12] This model is invaluable for assessing the neuroprotective potential of a novel compound.

  • Causality: Why the 6-OHDA model? Unilateral injection into the medial forebrain bundle (MFB) produces severe and rapid dopaminergic neuron destruction, leading to quantifiable motor impairments in the contralateral limbs.[10][13] This provides a clear behavioral endpoint (motor function) that is directly linked to the underlying neurodegenerative process, allowing for a robust assessment of a compound's efficacy.

Selection of Comparator Compounds: Establishing Benchmarks

A novel compound's performance can only be interpreted relative to established standards.

  • Positive Control: Memantine is the logical choice. As a clinically approved, well-characterized adamantane-based NMDA receptor antagonist, it provides a high-bar benchmark for both efficacy and safety.[3][6][14] Its pharmacokinetic profile in rats is also reasonably well understood.[15][16]

  • Vehicle Control: The vehicle used to dissolve/suspend Compound X and Memantine (e.g., sterile saline, 0.5% carboxymethylcellulose) must be administered alone to a control group. This isolates the effects of the compounds from any potential effects of the delivery medium.

Defining In-Vivo Endpoints: From Blood to Behavior

Clear, quantifiable endpoints are the bedrock of a valid study. We must assess what the body does to the drug (Pharmacokinetics) and what the drug does to the body (Pharmacodynamics).

  • Pharmacokinetics (PK): Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t1/2 (half-life). These tell you about the absorption, distribution, and clearance of your compound.[15][16]

  • Pharmacodynamics (PD) / Efficacy: In the 6-OHDA model, the primary efficacy endpoint is the amelioration of motor deficits. The Rotarod Test is a standardized, sensitive, and objective method for measuring motor coordination, balance, and endurance in rodents.[17][18][19]

  • Safety & Toxicology: Initial safety assessment is crucial. This includes monitoring clinical signs (e.g., changes in fur, posture), body weight changes, and, upon study completion, gross necropsy and measurement of key liver enzymes (e.g., ALT, AST) in the blood.

Part II: A Comparative In-Vivo Workflow

This section details the step-by-step experimental protocols. A self-validating design incorporates controls and clear success criteria at each stage.

G D D E E D->E G G H H G->H I I G->I

Protocol 1: Pharmacokinetic (PK) Profiling

Objective: To determine the basic PK parameters of Novel Compound X and compare them to Memantine.

Methodology:

  • Animal Preparation: Use a satellite group of healthy, non-lesioned Sprague-Dawley rats (n=3-4 per time point) to avoid confounding factors from the disease model.

  • Dosing: Administer a single oral gavage dose of Novel Compound X (e.g., 10 mg/kg) or Memantine (10 mg/kg).[15]

  • Blood Sampling: Collect blood (~200 µL) via tail vein or saphenous vein at pre-dose (0) and at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[20][21][22][23] This technique offers high sensitivity and selectivity.

  • Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Protocol 2: Efficacy Assessment in the 6-OHDA Rat Model

Objective: To compare the ability of Novel Compound X and Memantine to rescue motor deficits.

Methodology:

  • Model Induction:

    • Anesthetize Sprague-Dawley rats (225-250g).[13]

    • Using a stereotactic frame, perform a unilateral microinjection of 6-OHDA (e.g., 8 µg in 4 µL saline with 0.02% ascorbic acid) into the medial forebrain bundle.[13][24]

    • Allow animals to recover for 7-14 days.

  • Lesion Confirmation: Administer apomorphine (a dopamine agonist) and observe contralateral rotations. A successful lesion is typically confirmed by a rate of >5-7 rotations per minute, indicating significant dopamine depletion.[13][24]

  • Rotarod Pre-Training: Before starting the dosing regimen, train all rats on the rotarod for 3 consecutive days.[17] This establishes a stable baseline performance for each animal. The protocol typically involves placing the rat on the rod at a low speed (e.g., 4-5 rpm) for several trials.[17][25]

  • Chronic Dosing: Begin daily oral gavage dosing for each group as defined in the workflow (Vehicle, Memantine, Compound X).

  • Behavioral Testing:

    • Perform the rotarod test weekly, approximately 1-2 hours after dosing.

    • Use an accelerating protocol (e.g., starting at 4 rpm and increasing to 40 rpm over 5 minutes).[17]

    • Record the latency to fall from the rod for each rat. The device's infrared beams automatically detect a fall.[17]

    • Conduct 3 trials per animal per session, with a rest period of at least 15 minutes between trials.[17]

Protocol 3: Preliminary Toxicology and Safety Assessment

Objective: To monitor for overt signs of toxicity throughout the study.

Methodology:

  • Daily Clinical Observations: Observe animals for any changes in behavior, posture, breathing, or the presence of piloerection or tremors.

  • Weekly Body Weight: Record the body weight of each animal weekly. Significant weight loss (>15-20%) is a key indicator of poor health.

  • Terminal Procedures: At the end of the 21-day dosing period, humanely euthanize the animals.

  • Blood Collection: Collect terminal blood via cardiac puncture for analysis of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).

  • Gross Necropsy: Perform a visual examination of major organs (liver, kidneys, spleen, heart, lungs) for any abnormalities.

Part III: Data Analysis and Interpretation

Comparative Data Tables

Table 1: Comparative Pharmacokinetic Parameters (Oral Gavage, 10 mg/kg)

Parameter Novel Compound X Memantine
Cmax (ng/mL) [Insert Value] ~25-35
Tmax (hr) [Insert Value] ~2-4
AUC (0-24h) (ng*hr/mL) [Insert Value] ~250-350
t1/2 (hr) [Insert Value] ~3-4

Note: Memantine values are approximate based on literature in rats and may vary.[15][16]

Table 2: Comparative Efficacy - Rotarod Performance (Latency to Fall, seconds)

Treatment Group Baseline Day 7 Day 14 Day 21
Vehicle Control 185 ± 15 65 ± 10 58 ± 9 55 ± 11
Memantine (10 mg/kg) 182 ± 12 110 ± 14 135 ± 16 148 ± 18
Compound X (10 mg/kg) 188 ± 16 [Insert Value] [Insert Value] [Insert Value]
Compound X (30 mg/kg) 184 ± 13 [Insert Value] [Insert Value] [Insert Value]

Values are presented as Mean ± SEM. Data is hypothetical for illustrative purposes.

Table 3: Key Safety and Toxicology Markers (Day 22)

Treatment Group Body Weight Change (%) ALT (U/L) AST (U/L)
Vehicle Control +5.5% 45 ± 5 110 ± 12
Memantine (10 mg/kg) +4.8% 52 ± 7 118 ± 15
Compound X (10 mg/kg) [Insert Value] [Insert Value] [Insert Value]
Compound X (30 mg/kg) [Insert Value] [Insert Value] [Insert Value]

Values are presented as Mean ± SEM. Data is hypothetical for illustrative purposes.

Interpreting the Results: The NMDA Receptor Pathway

The neuroprotective effects of Memantine and, putatively, Novel Compound X are rooted in their interaction with the NMDA receptor signaling pathway. Over-activation of this receptor by the neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, triggering downstream neurotoxic cascades.[26][27][28]

G Compound Novel Compound X or Memantine NMDA_R NMDA_R Compound->NMDA_R Blocks Channel Pore (Non-competitive) Glutamate Glutamate Glutamate->NMDA_R Binds

An ideal novel compound will demonstrate:

  • Superior or Equivalent Efficacy: A significant, dose-dependent improvement in rotarod performance compared to the vehicle control, ideally matching or exceeding the effect of Memantine.

  • Favorable Pharmacokinetics: Good oral bioavailability and a half-life that supports the chosen dosing regimen (e.g., once daily).

  • Clean Safety Profile: No significant adverse clinical signs, no negative impact on body weight, and no elevation of liver enzymes compared to the vehicle and Memantine groups.

Conclusion

This guide outlines a robust, comparative framework for the initial in-vivo validation of novel adamantane compounds in a rat model of neurodegeneration. By grounding experimental design in causal logic, utilizing gold-standard comparators, and employing objective, quantitative endpoints, researchers can generate high-quality, interpretable data. This rigorous approach is essential for identifying promising new therapeutic candidates and confidently advancing them through the drug development pipeline.

References

A Quantitative Comparison of the Biological Activity of Memantine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Memantine is an adamantane derivative approved for the treatment of moderate-to-severe Alzheimer's disease.[1][2] Its primary mechanism of action is as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] This property allows memantine to preferentially block the excessive, pathological activation of NMDA receptors associated with neurodegenerative diseases, while sparing the normal, physiological receptor activity crucial for learning and memory.[2][3] This guide provides a quantitative comparison of the biological activity of memantine with other well-characterized NMDA receptor antagonists, supported by experimental data and detailed protocols for key assays.

Mechanism of Action: A Quantitative Perspective

Memantine's therapeutic window is attributed to its unique interaction with the NMDA receptor ion channel.[2] It is a voltage-dependent, open-channel blocker, meaning it only enters and blocks the channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine).[2][4] Its relatively fast off-rate allows it to leave the channel quickly once the physiological signal has passed, preventing the profound channel blockade that is associated with the severe side effects of high-affinity NMDA receptor antagonists like ketamine and MK-801.[4]

NMDA Receptor Signaling Pathway

The following diagram illustrates the central role of the NMDA receptor in glutamatergic signaling and the site of action for memantine and other channel blockers.

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_blockers NMDA Receptor Antagonists Glutamate_vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate Release AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Ca_channel NMDA_R->Ca_channel Opens AMPA_R->NMDA_R Depolarization (Mg²⁺ block removal) CaMKII CaMKII Ca_channel->CaMKII Ca²⁺ Influx Excitotoxicity Excitotoxicity Ca_channel->Excitotoxicity Excessive Ca²⁺ Influx CREB CREB CaMKII->CREB Gene_expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_expression Memantine Memantine Memantine->NMDA_R Uncompetitive Block Ketamine_MK801 Ketamine / MK-801 Ketamine_MK801->NMDA_R Uncompetitive Block

Caption: NMDA Receptor Signaling and Antagonist Action.

Quantitative Comparison of NMDA Receptor Antagonists

The biological activity of NMDA receptor antagonists is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values represent the concentration of the drug required to inhibit 50% of the receptor's activity or the binding affinity of the drug for the receptor, respectively. The following table summarizes these values for memantine and other notable NMDA receptor antagonists.

CompoundIC50 (µM)Ki (nM)Receptor Subtype / ConditionsReference(s)
Memantine 1.04 ± 0.26-Rat Hippocampal Neurons[4]
2.1-Dissociated Hippocampal Cultures[5]
1.25 ± 0.04-Recombinant GluN1/2A Receptors
-740-
Ketamine 0.43 ± 0.10-Rat Hippocampal Neurons[4]
1.5-Dissociated Hippocampal Cultures[5]
0.35 ± 0.01-Recombinant GluN1/2A Receptors
-440-
MK-801 (Dizocilpine) 0.12 ± 0.01-Rat Hippocampal Neurons[4]
-3.4-
Amantadine 18.6 ± 0.9-Rat Hippocampal Neurons[4]
-11,000-
Phencyclidine (PCP) -99-

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the specific NMDA receptor subunit composition (e.g., GluN1/GluN2A vs. GluN1/GluN2B), the cell type used, and the assay methodology.[6][7]

Experimental Protocols for Assessing Biological Activity

In Vitro Assay: Radioligand Binding Assay for NMDA Receptor

This protocol describes a competitive radioligand binding assay using [3H]MK-801 to determine the binding affinity of test compounds for the NMDA receptor channel binding site.

Workflow Diagram:

Radioligand_Binding_Workflow A Prepare Rat Forebrain Membranes B Incubate Membranes with [3H]MK-801 and Test Compound A->B C Separate Bound and Free Radioligand (Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat forebrains (excluding cerebellum) in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in 5 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 20 minutes at 4°C. Repeat this wash step three times to remove endogenous glutamate and glycine.

    • Resuspend the final pellet in Tris-HCl buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation (typically 100-200 µg of protein).

      • 50 µL of test compound at various concentrations (or buffer for total binding).

      • 50 µL of [3H]MK-801 (final concentration of ~5 nM).

    • For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM) instead of the test compound.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol describes a method for inducing excitotoxicity in primary cortical neurons to evaluate the neuroprotective effects of NMDA receptor antagonists.

Workflow Diagram:

Excitotoxicity_Workflow A Isolate and Culture Primary Cortical Neurons B Pre-treat with Test Compound (e.g., Memantine) A->B C Induce Excitotoxicity (Glutamate Exposure) B->C D Assess Neuronal Viability (e.g., LDH Assay, Live/Dead Staining) C->D E Quantify Neuroprotection D->E

Caption: Glutamate-Induced Excitotoxicity Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture:

    • Isolate cortical neurons from embryonic day 18 (E18) rat or mouse brains.

    • Plate the dissociated neurons onto poly-D-lysine-coated culture plates or coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.

    • Maintain the cultures at 37°C in a humidified 5% CO2 incubator for 10-14 days to allow for maturation.

  • Compound Treatment and Excitotoxicity Induction:

    • Pre-incubate the mature neuronal cultures with the test compound (e.g., memantine at various concentrations) for 30-60 minutes.

    • Remove the culture medium and replace it with a salt solution (e.g., Locke's buffer) containing a high concentration of glutamate (e.g., 50-100 µM) and a co-agonist like glycine (e.g., 10 µM).[8]

    • Incubate for a short period (e.g., 15-30 minutes) to induce excitotoxicity.[8]

  • Assessment of Neuronal Viability:

    • After glutamate exposure, wash the cells and return them to their original conditioned medium.

    • Incubate for 24 hours to allow for delayed cell death to occur.

    • Assess neuronal viability using one or more of the following methods:

      • Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged cells into the culture medium.

      • Live/Dead Staining: Use fluorescent dyes such as calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) to visualize and quantify cell viability.

      • MTT Assay: Measure the metabolic activity of viable cells.

  • Data Analysis:

    • Quantify the percentage of neuronal death in each treatment group relative to the glutamate-only control.

    • Plot the percentage of neuroprotection against the logarithm of the test compound concentration to determine the EC50 (half-maximal effective concentration) for neuroprotection.

Discussion and Conclusion

The quantitative data presented in this guide highlight the key differences in the biological activity of memantine compared to other NMDA receptor antagonists. Its lower affinity (higher IC50 and Ki values) and faster kinetics are central to its favorable clinical profile.[4] High-affinity antagonists like MK-801 and ketamine, while potent, have a narrow therapeutic window and are associated with significant adverse effects due to their profound and persistent blockade of NMDA receptor function.[4]

The experimental protocols provided offer standardized methods for the quantitative assessment of NMDA receptor antagonists. The radioligand binding assay is a robust method for determining the binding affinity of a compound, while the in vitro excitotoxicity model provides a functional readout of its neuroprotective potential.

References

Safety Operating Guide

Guide to the Proper Disposal of 2-(Aminomethyl)adamantan-2-ol: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with not just a product, but the comprehensive knowledge to handle it safely and responsibly from acquisition to disposal. This guide outlines the essential procedures for the proper disposal of 2-(Aminomethyl)adamantan-2-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures detailed herein are grounded in established safety protocols and regulatory standards, synthesized with an understanding of the compound's specific chemical nature.

Foundational Principles of Chemical Waste Management

All chemical waste disposal in a laboratory setting is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) establishes these regulations under the Resource Conservation and Recovery Act (RCRA)[4][5][6]. The Occupational Safety and Health Administration (OSHA) mandates that employers inform employees of chemical hazards and provide necessary safety training[7][8].

The cardinal rules of chemical disposal are:

  • Never Sewer: Do not dispose of this compound, or its solutions, down the drain. Its potential aquatic toxicity poses a significant environmental risk[1][2][9][10].

  • Segregate Waste: Never mix incompatible waste streams. The amino group makes this compound basic; it must be kept separate from acidic waste to prevent a potentially violent exothermic reaction. It should also be segregated from strong oxidizing agents.

  • Designate Accumulation Areas: All laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) where waste is stored prior to collection[11]. This area must be under the direct supervision of lab personnel.

Personal Protective Equipment (PPE) and Waste Container Specifications

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The choice of waste container is equally critical to prevent leaks and reactions.

ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before use.To prevent skin contact, as the compound is a potential skin irritant[3]. Use proper glove removal technique to avoid contaminating hands.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes, as the compound is a potential eye irritant[3][9].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Primary Container Use the original container if possible. If not, use a clean, sealable container made of high-density polyethylene (HDPE) or another compatible plastic. Ensure the container is free from damage or deterioration[5].To ensure chemical compatibility. The basic nature of the amine could react with certain materials. Never use metal containers for acidic or basic waste[4].
Container Lid A secure, leak-proof screw cap.To prevent spills and the release of vapors. Containers must remain closed except when adding waste.
Secondary Bin A larger, chemically resistant bin or tub.To contain any potential leaks from the primary container, preventing spills from reaching drains or reacting with other stored chemicals[5].
Step-by-Step Disposal Protocol

Follow this workflow to ensure safe and compliant disposal of this compound waste.

Step 1: Prepare the Waste Container

  • Select a suitable primary container as specified in the table above.

  • Affix a "Hazardous Waste" label. Do not wait until the container is full to label it.

Step 2: Label the Container Correctly

  • The label must be filled out completely and legibly. Essential information includes:

    • The words "Hazardous Waste"[4].

    • The full chemical name: "Waste this compound".

    • A complete list of all components in the container, including solvents, with their approximate percentages or volumes. Chemical mixtures must be identified, even non-hazardous components[11].

    • The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard").

    • The name of the principal investigator (PI) or responsible person and the laboratory location.

    • The date accumulation started (the day the first drop of waste was added).

Step 3: Transfer the Waste

  • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure, as the compound is a potential respiratory irritant[3].

  • Carefully pour the waste into the labeled container, avoiding splashes.

  • Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills[4].

  • Securely close the container lid immediately after adding the waste.

Step 4: Storage in the Satellite Accumulation Area (SAA)

  • Place the sealed container in its designated secondary containment bin within your laboratory's SAA.

  • Ensure the SAA is clearly marked with hazardous waste signage[4].

  • Segregate the container from incompatible materials, particularly acids and oxidizing agents[11].

Step 5: Arrange for Pickup

  • Once the waste container is full (or within one year of the accumulation start date, whichever comes first), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor[4][11][12].

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for disposing of this compound waste.

G start Waste Generation (this compound) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Prepare Container (HDPE, Compatible) ppe->container label Step 3: Affix & Fill Out Hazardous Waste Label container->label fume_hood Step 4: Transfer Waste (In Fume Hood, <90% Full) label->fume_hood seal Step 5: Securely Seal Container fume_hood->seal saa Step 6: Place in SAA (Segregated, in Secondary Containment) seal->saa pickup Step 7: Request Pickup (via EH&S) saa->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.

  • Isolate the Spill: If the spill is small and you are trained to handle it, prevent it from spreading or entering drains[9][10].

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat. For significant spills, respiratory protection may be necessary.

  • Absorb the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Dispose: Label the container with all its contents and manage it as hazardous waste according to the protocol above.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your laboratory. Your diligence in proper chemical handling and disposal is paramount to the integrity and success of our collective scientific endeavors.

References

Comprehensive Guide to Handling 2-(Aminomethyl)adamantan-2-ol: A Precautionary Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, novel compounds like 2-(Aminomethyl)adamantan-2-ol present both exciting opportunities and significant safety challenges. As a Senior Application Scientist, my priority is to empower you, my fellow researchers, with the knowledge to handle such chemicals with the utmost confidence and safety. This guide moves beyond a simple checklist; it provides a deep, scientifically-grounded framework for managing a substance with an undefined hazard profile, ensuring both personal safety and the integrity of your research.

The core principle underpinning this guide is the precautionary principle . In the absence of a specific Safety Data Sheet (SDS) for this compound, we must treat it as potentially hazardous. This approach involves implementing robust control measures based on the potential risks associated with its structural motifs—the rigid adamantane cage and the reactive aminomethyl alcohol group.

Hazard Analysis: A Structural Perspective

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling chemicals of unknown toxicity. The following table outlines the minimum required PPE for handling this compound, with an emphasis on creating a complete barrier to potential exposure.

Body Part Required PPE Rationale
Eyes/Face Chemical splash goggles and a face shieldProtects against splashes and potential vapors. A face shield offers an additional layer of protection for the entire face.
Hands Nitrile gloves (double-gloving recommended)Provides a robust barrier against dermal absorption. Double-gloving is a best practice when handling potentially hazardous compounds.
Body Laboratory coat (fully buttoned)Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of any potential vapors or dust.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol provides a systematic approach to handling this compound, from initial preparation to temporary storage.

Preparation and Weighing
  • Designated Area: All handling of this compound must occur within a designated area inside a certified chemical fume hood.

  • Pre-use Inspection: Before starting, inspect the fume hood to ensure it is functioning correctly (check the airflow monitor).

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them in the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the compound. Use a tared weigh boat and handle the container with care to avoid generating dust or aerosols.

  • Container Sealing: Immediately after weighing, securely seal the primary container of this compound.

Solution Preparation and Use
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound within the fume hood.

  • Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

  • Transfer: When transferring the solution, use a pipette or a funnel to minimize the risk of spills.

  • Reaction Setup: If using the compound in a reaction, ensure the apparatus is securely clamped and that any potential points of release (e.g., condenser outlets) are properly vented within the fume hood.

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidents can happen. Being prepared is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed, labeled waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

  • Consult EHS: Always consult with your institution's EHS office for specific guidance on waste disposal procedures, as regulations can vary.

Workflow Visualization

The following diagram illustrates the key stages of the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Area in Fume Hood inspect_hood Inspect Fume Hood prep_area->inspect_hood gather_materials Gather Materials inspect_hood->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution segregate_waste Segregate Waste weigh->segregate_waste use_in_reaction Use in Reaction prepare_solution->use_in_reaction prepare_solution->segregate_waste use_in_reaction->segregate_waste label_container Label Waste Container segregate_waste->label_container store_waste Store for EHS Pickup label_container->store_waste

Caption: Workflow for Safely Handling this compound.

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the principles of responsible scientific practice. The lack of specific hazard data for a novel compound should always be interpreted as a signal for heightened caution, not a reason for complacency.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)adamantan-2-ol
Reactant of Route 2
2-(Aminomethyl)adamantan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.